molecular formula C16H20 B189775 2-Phenyladamantane CAS No. 19066-24-1

2-Phenyladamantane

Cat. No.: B189775
CAS No.: 19066-24-1
M. Wt: 212.33 g/mol
InChI Key: MWQZYLIXDPNHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyladamantane is a sophisticated chemical building block designed for research and development applications, particularly in medicinal chemistry and material science. This compound integrates a rigid, three-dimensional adamantane cage with a phenyl substituent, creating a structure of significant scientific interest due to its potential to enhance lipophilicity and metabolic stability in novel molecular entities . The adamantane scaffold is a privileged structure in drug discovery, known for its ability to improve binding affinity and permeability . In research settings, this compound serves as a key intermediate in the exploration of new therapeutic agents. Adamantane derivatives are extensively investigated for a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties . Furthermore, the steric bulk and rigidity of the 1,2-disubstituted adamantane core make it a valuable candidate for developing enantioselective catalysts and for applications in advanced material science where controlled chirality and specific spatial configuration are required . KEY APPLICATIONS: • Medicinal Chemistry: Serves as a core scaffold for the design and synthesis of new pharmacologically active compounds . • Materials Science: Used as a building block for creating novel organic materials with specific geometric properties . • Chemical Synthesis: Acts as a precursor for more complex, functionally diverse adamantane derivatives . WARNING: This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

2-phenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-2-4-13(5-3-1)16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQZYLIXDPNHFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335789
Record name 2-phenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19066-24-1
Record name 2-phenyladamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenyladamantane fundamental chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Chemical Properties of 2-Phenyladamantane

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available data on this compound. It should be noted that while physical and some calculated chemical properties are available, detailed experimental spectral data (NMR, MS) and specific biological activity information for this compound are limited in publicly accessible literature. The information provided herein is intended as a foundational guide for research and development purposes.

Introduction

This compound is a hydrocarbon featuring a bulky, rigid adamantane cage substituted with a phenyl group at the 2-position. The unique three-dimensional structure and high lipophilicity imparted by the adamantane moiety make its derivatives, including this compound, compounds of significant interest in medicinal chemistry and materials science. The adamantane scaffold is a well-known pharmacophore that can enhance the therapeutic properties of drug candidates by improving metabolic stability, modulating solubility, and facilitating passage across biological membranes. This guide summarizes the fundamental chemical properties of this compound, provides insights into its synthesis, and discusses the potential biological relevance based on the activities of related adamantane derivatives.

Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. The data is a combination of experimentally determined values and computational predictions.

Physical and Chemical Property Data

The following tables provide quantitative data on the known and calculated properties of this compound.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₀--INVALID-LINK--
Molecular Weight 212.33 g/mol --INVALID-LINK--
CAS Number 19066-24-1--INVALID-LINK--
Melting Point 30-31 °C--INVALID-LINK--
Boiling Point (Calculated) 607.31 K (334.16 °C)--INVALID-LINK--
Density 1.042 ± 0.06 g/cm³ (at 20 °C)--INVALID-LINK--

Table 2: Calculated Thermodynamic and Solubility Properties

PropertyValueSource
Enthalpy of Fusion (ΔfusH°) 25.68 kJ/mol--INVALID-LINK--
Enthalpy of Vaporization (ΔvapH°) 52.78 kJ/mol--INVALID-LINK--
Log of Water Solubility (log10WS) -4.30 (in mol/l)--INVALID-LINK--
Octanol/Water Partition Coefficient (logPoct/wat) 4.226--INVALID-LINK--
Standard Gibbs Free Energy of Formation (ΔfG°) 350.98 kJ/mol--INVALID-LINK--
Standard Enthalpy of Formation (ΔfH°gas) 34.52 kJ/mol--INVALID-LINK--

Spectral Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for both the aromatic protons of the phenyl group and the aliphatic protons of the adamantane cage. The aromatic protons would likely appear in the range of δ 7.0-7.5 ppm. The adamantane protons, due to the rigid cage structure, would exhibit a complex pattern of overlapping multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display distinct signals for the carbons of the phenyl ring and the adamantane skeleton. The aromatic carbons are expected to resonate in the δ 125-150 ppm region. The sp³ hybridized carbons of the adamantane cage would appear further upfield, generally in the δ 25-50 ppm range. The exact chemical shifts will be influenced by the substitution pattern and through-space interactions.

Mass Spectrometry

In mass spectrometry, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 212. The fragmentation pattern would likely involve the loss of the phenyl group or fragmentation of the adamantane cage. Common fragments for adamantane derivatives include ions corresponding to the adamantyl cation and further degradation of the cage structure.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of benzene with a suitable 2-adamantyl halide, such as 2-bromoadamantane, in the presence of a Lewis acid catalyst.[1]

General Protocol for Friedel-Crafts Alkylation

Materials:

  • 2-Bromoadamantane

  • Benzene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM) as a solvent (optional)

  • Hydrochloric acid (aqueous, dilute)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry, round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous benzene, which serves as both reactant and solvent.

  • Cool the flask in an ice bath.

  • Slowly and portion-wise add the Lewis acid catalyst (e.g., anhydrous AlCl₃) to the stirred benzene.

  • In a separate flask, dissolve 2-bromoadamantane in a minimal amount of anhydrous benzene or DCM.

  • Add the 2-bromoadamantane solution dropwise to the cooled, stirred benzene-catalyst mixture.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to yield pure this compound.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A 2-Bromoadamantane D Friedel-Crafts Alkylation A->D B Benzene B->D C Lewis Acid (e.g., AlCl3) C->D Catalyst E Quenching (Ice/HCl) D->E F Extraction E->F G Washing F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J G cluster_adamantane Adamantane Derivative (e.g., this compound) cluster_targets Potential Cellular Targets cluster_effects Potential Cellular Effects A Adamantane Compound B Ion Channels (e.g., M2 Proton Channel) A->B Blocks C Receptors (e.g., NMDA Receptor) A->C Antagonizes D Enzymes A->D Inhibits E Inhibition of Ion Flow B->E F Modulation of Receptor Activity C->F G Inhibition of Enzyme Function D->G

References

2-Phenyladamantane CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19066-24-1

This technical guide provides a comprehensive overview of 2-phenyladamantane, including its chemical properties, molecular structure, synthesis, and spectroscopic data, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The introduction of a phenyl group at the secondary (bridge) position of the adamantane cage significantly influences its physical and chemical characteristics.

PropertyValueReference
CAS Number 19066-24-1[1]
Molecular Formula C₁₆H₂₀[1]
Molecular Weight 212.33 g/mol [1]
Melting Point 30-31 °C[1]
Density 1.042 ± 0.06 g/cm³ (at 20 °C)[1]
IUPAC Name 2-phenyltricyclo[3.3.1.1³,⁷]decane[1]
SMILES C1(C2)CC3CC(C1)CC(C3)(C2)C4=CC=CC=C4
InChI InChI=1S/C16H20/c1-2-4-13(5-3-1)16-14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-16H,6-10H2[1]

Molecular Structure and Conformation

The structure of this compound consists of a bulky, diamondoid adamantane core with a phenyl substituent attached to one of the four equivalent secondary carbon atoms. This substitution leads to interesting conformational properties. The internal rotation about the C(sp²)-C(sp³) bond between the phenyl ring and the adamantane cage has been a subject of study. ¹H NMR spectroscopic analysis suggests that the perpendicular conformer, where the plane of the phenyl ring is roughly perpendicular to the C-H bond at the point of attachment, is the most stable conformation.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Grignard reaction, which involves the coupling of a 2-haloadamantane with a phenyl Grignard reagent.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from 2-chloroadamantane and phenylmagnesium bromide.

Materials:

  • 2-Chloroadamantane

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Dry ice/acetone bath

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming.

    • Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the bromobenzene solution.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Chloroadamantane:

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Dissolve 2-chloroadamantane in anhydrous diethyl ether and add this solution dropwise to the Grignard reagent with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the ethereal layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the adamantyl protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.1-7.4 ppm. The protons of the adamantane cage appear as a series of broad multiplets in the upfield region, typically between δ 1.5 and 2.5 ppm. The proton at the C2 position, attached to the phenyl group, is expected to be deshielded and may appear as a distinct signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. The signals for the phenyl group carbons are expected in the aromatic region (δ 120-150 ppm). The adamantane cage will show a set of signals corresponding to the different carbon environments. Based on data for similar 2-substituted adamantanes, the carbon atom attached to the phenyl group (C2) would be significantly deshielded.[2]

Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm)
Phenyl C (quaternary)~145
Phenyl CH~128, ~127, ~126
Adamantane C2~50
Adamantane CH (bridgehead)~38
Adamantane CH₂~30-35

Note: These are predicted values based on related structures and may vary slightly from experimental data.

Mass Spectrometry

The mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 212. The fragmentation pattern of adamantane derivatives is often characterized by the stability of the adamantyl cation. Key fragmentation pathways would likely involve the loss of the phenyl group or fragmentation of the adamantane cage.

Expected Fragmentation Peaks:

  • m/z 212 (M⁺): Molecular ion peak.

  • m/z 135: Loss of the phenyl radical ([M - C₆H₅]⁺), corresponding to the adamantyl cation. This is often a very stable and abundant fragment in the mass spectra of adamantane derivatives.

  • m/z 77: Phenyl cation ([C₆H₅]⁺).

  • Other fragments resulting from the rearrangement and cleavage of the adamantane skeleton.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound via a Grignard reaction.

SynthesisWorkflow node_reactants Reactants: - 2-Chloroadamantane - Phenylmagnesium Bromide node_reaction Grignard Reaction (Anhydrous Diethyl Ether) node_reactants->node_reaction node_quench Quenching (sat. aq. NH4Cl) node_reaction->node_quench node_extraction Work-up - Ethereal Extraction - Washing & Drying node_quench->node_extraction node_purification Purification - Column Chromatography or - Recrystallization node_extraction->node_purification node_product This compound (Final Product) node_purification->node_product

Caption: Synthesis workflow for this compound.

References

Physical Properties of 2-Phenyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyladamantane is a derivative of adamantane, a rigid, cage-like hydrocarbon. The incorporation of a phenyl group onto the adamantane scaffold imparts unique physicochemical properties, making it a molecule of interest in medicinal chemistry and materials science. Its lipophilic nature, combined with the structural rigidity of the adamantane core, influences its solubility, melting and boiling points, and spectral characteristics. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents its spectral data.

Core Physical Properties

The physical properties of this compound are summarized in the tables below. It is important to note that while some data is available from commercial suppliers, experimentally verified data from peer-reviewed scientific literature is limited for certain properties.

Table 1: General and Thermodynamic Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₂₀-
Molecular Weight 212.33 g/mol -
Melting Point 30-31 °C[1]
Boiling Point 334.16 °C (Calculated)
Density 1.042 ± 0.06 g/cm³ (at 20 °C)[1]
logP (Octanol/Water Partition Coefficient) 4.226 (Calculated)
Water Solubility (logS) -4.30 (Calculated)

Note: The boiling point and logP values are calculated estimations and should be considered as such until experimental verification is available.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the adamantane cage. The phenyl protons would typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the adamantane core would exhibit a complex pattern of overlapping multiplets in the upfield region (δ 1.5-2.5 ppm), characteristic of substituted adamantanes.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The phenyl group would show signals in the aromatic region (δ 120-150 ppm). The adamantane cage carbons would appear in the aliphatic region, with the carbon atom directly attached to the phenyl group being shifted downfield compared to the other adamantane carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands for both the phenyl and adamantane moieties.

  • Aromatic C-H stretching: Weak to medium bands are expected above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Strong bands are anticipated just below 3000 cm⁻¹.

  • C=C stretching (aromatic ring): Medium to weak bands would appear in the 1600-1450 cm⁻¹ region.

  • C-H bending (adamantane): Characteristic bending and scissoring vibrations are expected in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

G Melting Point Determination Workflow A Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube. B Apparatus Setup: The capillary tube is placed in a melting point apparatus. A->B C Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. B->C D Observation: The temperatures at which the first drop of liquid appears and the entire sample becomes liquid are recorded. C->D E Result: The recorded temperature range is reported as the melting point. D->E

Melting Point Determination Workflow
Boiling Point Determination

Due to its high estimated boiling point, the boiling point of this compound would likely be determined under reduced pressure (vacuum distillation) to prevent decomposition.

Workflow for Boiling Point Determination under Reduced Pressure

G Boiling Point Determination (Vacuum) A Sample Placement: A small sample of this compound is placed in a distillation flask with a boiling chip. B Apparatus Assembly: The flask is connected to a distillation apparatus equipped with a vacuum source and a manometer. A->B C Pressure Reduction: The system is evacuated to a specific, stable pressure. B->C D Heating: The sample is heated gently until it boils. C->D E Temperature Recording: The temperature of the vapor and the pressure are recorded when the distillation rate is stable. D->E F Correction to Atmospheric Pressure: The observed boiling point is corrected to standard atmospheric pressure using a nomograph or appropriate equations. E->F

Boiling Point Determination (Vacuum)
Density Measurement

The density of this compound, which is a solid at room temperature, can be determined using the pycnometer method with a solvent in which it is soluble and the density of the solvent is known.

Workflow for Density Measurement by Pycnometry

G Density Measurement by Pycnometry A 1. Weigh empty pycnometer (m1). B 2. Add this compound to the pycnometer and weigh (m2). A->B C 3. Fill the pycnometer containing the sample with a solvent of known density (ρ_solvent) and weigh (m3). B->C D 4. Empty, clean, and fill the pycnometer with only the solvent and weigh (m4). C->D E Calculation: Density (ρ) = [(m2 - m1) * ρ_solvent] / [(m4 - m1) - (m3 - m2)] D->E

Density Measurement by Pycnometry
Solubility Determination

The solubility of this compound in various organic solvents can be determined by preparing a saturated solution at a specific temperature and then measuring the concentration of the solute.

Workflow for Solubility Determination

G Solubility Determination Workflow A Equilibration: An excess of this compound is added to a known volume of the solvent in a sealed container. B Saturation: The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. A->B C Separation: The undissolved solid is separated from the solution by filtration or centrifugation. B->C D Analysis: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined. C->D E Calculation: Solubility is calculated as mass of solute per volume of solvent (e.g., g/100 mL). D->E

Solubility Determination Workflow
Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

  • Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation: A small amount of this compound is prepared as a KBr pellet or a thin film from a volatile solvent on a salt plate.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present.

Conclusion

This compound possesses a unique combination of a rigid, bulky adamantane core and a lipophilic phenyl group, which dictates its physical properties. While some fundamental data are available, further experimental investigation is required to fully characterize its boiling point, solubility in a range of organic solvents, and to obtain detailed, high-resolution spectral data. The experimental protocols outlined in this guide provide a framework for obtaining these crucial parameters, which are essential for its application in drug discovery and materials science.

References

Spectroscopic Analysis of 2-Phenyladamantane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 2-phenyladamantane. While a complete experimental dataset for this compound is not publicly available, this document outlines the expected spectral characteristics based on the analysis of related adamantane derivatives and fundamental spectroscopic principles. It also includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, along with a generalized workflow for spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral properties of the adamantane cage and the phenyl group, as well as data from substituted adamantane analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for both the aromatic protons of the phenyl group and the aliphatic protons of the adamantane cage. The phenyl protons will likely appear in the downfield region (δ 7.0-7.5 ppm). The adamantane protons will produce a complex set of overlapping multiplets in the upfield region (δ 1.5-2.5 ppm), with the proton at the C2 position, adjacent to the phenyl group, being the most deshielded of the adamantane protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for the carbons of the phenyl ring and the adamantane core. The aromatic carbons are expected to resonate in the δ 120-150 ppm range. The sp³ hybridized carbons of the adamantane cage will appear further upfield. The carbon atom directly attached to the phenyl group (C2) will be the most downfield of the adamantane carbons.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic Protons (C₆H₅)7.0 - 7.5Multiplet
Adamantane Protons (aliphatic)1.5 - 2.5Multiplets
¹³C NMR Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (C₆H₅)120 - 150
Adamantane Carbons (aliphatic)25 - 50
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for both the aromatic and aliphatic components of the molecule.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Strong
Aromatic C=C Stretch (in-ring)1600 - 1450Medium-Weak
C-H Bend (alkane)1470 - 1350Medium
Aromatic C-H Out-of-Plane Bend900 - 675Strong
Mass Spectrometry (MS)

The mass spectrum of this compound (C₁₆H₂₀) is expected to show a molecular ion peak (M⁺) at m/z 212. The fragmentation pattern will likely involve the loss of the phenyl group or fragmentation of the adamantane cage.

Ion Predicted m/z Interpretation
[C₁₆H₂₀]⁺212Molecular Ion (M⁺)
[C₁₀H₁₅]⁺135Loss of phenyl radical (C₆H₅•)
[C₆H₅]⁺77Phenyl cation
Various adamantyl fragments< 135Fragmentation of the adamantane cage

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for an organic compound such as this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment. Due to the low natural abundance of ¹³C, a greater number of scans is typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺) and inducing fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR_Analysis Functional Group Identification IR->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis MS->MS_Analysis NMR_Analysis Connectivity & Structural Elucidation NMR->NMR_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Potential Research Areas for 2-Phenyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenyladamantane, a rigid, lipophilic molecule, represents a compelling scaffold for the design of novel therapeutic agents, particularly for neurological disorders. The adamantane cage, a bioisostere for a phenyl group, imparts unique physicochemical properties, including high metabolic stability, increased lipophilicity for enhanced blood-brain barrier penetration, and a rigid framework for precise pharmacophore presentation. This technical guide outlines promising research avenues for this compound, focusing on its potential as a modulator of dopaminergic and glutamatergic systems. While direct quantitative data for this compound is limited in publicly available literature, this document compiles relevant data from structurally similar adamantane derivatives to inform future research directions. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate the initiation of investigational studies.

Core Research Areas

The primary areas of therapeutic interest for this compound and its derivatives lie in their potential modulation of the central nervous system, specifically as:

  • Dopamine D2 Receptor Ligands: The structural similarity of the adamantane cage to aromatic systems suggests potential interactions with the dopamine D2 receptor (D2R), a key target in the treatment of Parkinson's disease and other neurological conditions.

  • NMDA Receptor Antagonists: Adamantane derivatives, such as memantine, are known uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This activity is crucial for managing excitotoxicity associated with neurodegenerative diseases like Alzheimer's disease.

Data Presentation: Quantitative Analysis of Adamantane Derivatives

Table 1: Dopamine D2 Receptor Binding Affinities of Adamantane Analogs

Compound/LigandReceptor SubtypeReported Ki (nM)Notes
Spiperone (radioligand)D20.057 ± 0.013High-affinity antagonist commonly used in binding assays.
RopiniroleD229A non-ergoline D2 agonist.
LurasidoneD21A second-generation antipsychotic with full D2 antagonism.[1]
PerospironeD21.4An antagonist of both D2 and 5-HT2A receptors.[1]

Table 2: NMDA Receptor Antagonist Activity of Adamantane Analogs

CompoundReceptor SubtypeReported IC50 (µM)Notes
MemantineGluN1/GluN2A1.71 ± 0.06Uncompetitive antagonist, Alzheimer's disease drug.[2]
MK-801GluN1/GluN2A0.17Potent, non-competitive channel blocker.[3]
AmantadineN/A92Weak NMDA receptor antagonist.

Table 3: In Vivo Pharmacokinetic Parameters of Adamantane Derivatives in Rats

CompoundDose & RouteCmax (ng/mL)Tmax (h)Half-life (t1/2) (h)Bioavailability (%)
Adamantyl Urea Derivative (AEPU)N/AN/AN/AN/AN/A
Paclitaxel + AC-603 (oral)25 mg/kg + 5 mg/kg~350~2~3Increased 1.7-2.2 fold
Paclitaxel + AC-786 (oral)25 mg/kg + 5 mg/kg~400~2~3Increased 1.7-2.2 fold

Note: Data for Paclitaxel co-administered with adamantyl derivatives (P-gp inhibitors) demonstrates the ability of adamantanes to improve the bioavailability of other drugs.[4] Specific pharmacokinetic data for this compound is a key area for future investigation.

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes are proposed for the synthesis of this compound.

4.1.1 Grignard Reaction with 2-Adamantanone

This method involves the nucleophilic addition of a phenyl Grignard reagent to 2-adamantanone, followed by dehydration of the resulting tertiary alcohol.[5]

  • Step 1: Formation of 2-Phenyl-2-adamantanol.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a color change and gentle refluxing.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Dissolve 2-adamantanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenyl-2-adamantanol.

    • Purify the product by column chromatography on silica gel or by recrystallization.

  • Step 2: Dehydration to this compound.

    • Dissolve the purified 2-phenyl-2-adamantanol in a suitable solvent such as toluene.

    • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

    • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting this compound by column chromatography or recrystallization.

4.1.2 Friedel-Crafts Alkylation of Benzene

This method involves the electrophilic substitution of benzene with a 2-adamantyl carbocation precursor.

  • Step 1: Generation of the Electrophile.

    • From 2-Adamantanol: In a flask containing benzene (which acts as both solvent and reactant), add 2-adamantanol. Cool the mixture in an ice bath and slowly add a strong acid catalyst such as concentrated sulfuric acid or a Lewis acid like aluminum chloride.

    • From 2-Bromoadamantane: In a flask containing benzene, add 2-bromoadamantane and a Lewis acid catalyst (e.g., AlCl₃ or InBr₃).[6]

  • Step 2: Alkylation Reaction.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS.

    • Reaction times can vary from a few hours to 24 hours depending on the catalyst and temperature.

  • Step 3: Work-up and Purification.

    • Quench the reaction by carefully pouring the mixture over ice-water.

    • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain this compound.

Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor.[7][8][9]

  • Materials:

    • Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

    • [3H]-Spiperone (radioligand).

    • Unlabeled spiperone or another high-affinity D2 antagonist (e.g., (+)-butaclamol) for determination of non-specific binding.

    • Test compound (this compound).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

    • Filtration apparatus (cell harvester).

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • [3H]-Spiperone at a final concentration of ~2-3 times its Kd value.

      • Either the test compound (this compound) at various concentrations, assay buffer for total binding, or a saturating concentration of unlabeled antagonist (e.g., 10 µM (+)-butaclamol) for non-specific binding.

      • Membrane preparation containing D2 receptors.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

NMDA Receptor Functional Assay (Calcium Flux)

This protocol describes a functional assay to measure the antagonist activity of this compound on NMDA receptors by monitoring changes in intracellular calcium concentration.[10]

  • Materials:

    • HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

    • Cell culture medium.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 1.8 mM CaCl₂, and 1 mM probenecid, pH 7.4.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6).

    • NMDA and glycine (co-agonists).

    • MK-801 (a known NMDA receptor channel blocker, as a positive control).

    • Test compound (this compound).

    • 384-well black-walled, clear-bottom plates.

    • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FDSS).

  • Procedure:

    • Seed the NMDA receptor-expressing HEK293 cells into 384-well plates and culture overnight.

    • Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1-2 hours at 37 °C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound and the positive control (MK-801) in assay buffer.

    • Add the test compounds to the respective wells and incubate for a predetermined period.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add a solution of NMDA and glycine (at concentrations that elicit a submaximal response, e.g., EC80) to all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium influx.

    • Analyze the data by calculating the peak fluorescence response or the area under the curve for each well.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration.

    • Determine the IC50 value for this compound.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound.

Dopamine_D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist? Gi_Go Gαi/o D2R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response NMDA_Receptor_Signaling This compound This compound NMDAR NMDA Receptor Ion Channel This compound->NMDAR Channel Block? Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Allows Glutamate_Glycine Glutamate & Glycine Glutamate_Glycine->NMDAR Bind & Activate CaM Calmodulin Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Downstream_Signaling Downstream Signaling (e.g., LTP, gene expression) CaMKII->Downstream_Signaling D2R_Binding_Workflow start Start prep_reagents Prepare Reagents: - D2R Membranes - [³H]-Spiperone - this compound dilutions start->prep_reagents incubation Incubate Reagents in 96-well Plate prep_reagents->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC₅₀ and Kᵢ counting->analysis end End analysis->end NMDAR_Functional_Workflow start Start seed_cells Seed NMDAR-expressing HEK293 cells in 384-well plate start->seed_cells load_dye Load Cells with Calcium-sensitive Dye seed_cells->load_dye add_compound Add this compound (Test Compound) load_dye->add_compound measure_baseline Measure Baseline Fluorescence add_compound->measure_baseline add_agonists Add NMDA + Glycine (Agonists) measure_baseline->add_agonists measure_response Measure Fluorescence (Calcium Influx) add_agonists->measure_response analysis Data Analysis: Calculate IC₅₀ measure_response->analysis end End analysis->end

References

An In-depth Technical Guide to 2-Phenyladamantane and its Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, lipophilic, and three-dimensional tricyclic hydrocarbon, has been recognized as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to orient substituents in a precise three-dimensional space, have led to its incorporation into numerous clinically approved drugs.[1] Derivatives of adamantane exhibit a wide spectrum of biological activities, including antiviral, antidiabetic, antibacterial, anticancer, and anti-inflammatory properties.[1] This guide focuses on a specific subclass, 2-phenyladamantane and its derivatives, exploring their synthesis, chemical characteristics, pharmacological activities, and potential as therapeutic agents.

The phenyl group at the 2-position of the adamantane core introduces aromaticity and potential for further functionalization, opening avenues for modulating the compound's interaction with various biological targets. This document aims to provide a comprehensive technical overview for researchers and drug development professionals, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of a 2-halo-adamantane, such as 2-chloroadamantane, with a phenylating agent like phenylmagnesium bromide (a Grignard reagent). More complex derivatives are often synthesized by functionalizing a pre-formed adamantane core, which is the most prevalent strategy. This involves coupling a functionalized adamantane derivative with another molecule of interest. For instance, amide derivatives can be prepared via a standard amide coupling reaction where a carboxylic acid is activated by a coupling agent and then reacted with an aminoadamantane.

Pharmacological Activities and Therapeutic Potential

This compound and its derivatives have shown promise in several therapeutic areas, primarily due to their ability to interact with key biological targets involved in various disease pathologies.

Anticancer Activity

Several adamantane derivatives have demonstrated significant antiproliferative activity. Adamantane phenylalkylamines, for example, have been shown to exhibit potent anticancer effects in vitro against a range of cancer cell lines and in vivo against pancreatic, prostate, leukemia, and ovarian cancer xenografts.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis, or programmed cell death, mediated through the activation of caspase-3.[2]

Furthermore, the sigma-2 (σ2) receptor, now identified as the transmembrane protein 97 (TMEM97), is overexpressed in many tumor cells and has emerged as a promising target for anticancer therapy.[3][4] Adamantane-based compounds have been designed as σ2 receptor ligands, with some acting as agonists that induce cytotoxicity in cancer cells.[3]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory properties of some adamantane derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the arachidonic acid cascade that leads to the production of prostaglandins, which are mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[5]

In addition to COX inhibition, certain adamantane derivatives have shown analgesic properties through other mechanisms. For instance, some have been identified as P2X7 receptor antagonists.[2] The P2X7 receptor is an ATP-gated ion channel, and its activation can lead to the release of the excitatory neurotransmitter glutamate, contributing to pain signaling. Inhibition of P2X7-evoked glutamate release represents a promising avenue for the development of novel analgesics.[2]

Neuroprotective Activity

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory.[6][7] However, overactivation of NMDA receptors can lead to excessive calcium influx and subsequent excitotoxicity, a process implicated in various neurodegenerative disorders.[7] Non-competitive NMDA receptor antagonists, which block the ion channel, have shown neuroprotective effects.[6] Adamantane derivatives, such as the clinically used drug memantine (1-amino-3,5-dimethyladamantane), are known non-competitive NMDA receptor antagonists.[8] This suggests that the this compound scaffold could be a valuable starting point for the design of new neuroprotective agents.

Quantitative Data

The following tables summarize key quantitative data for various adamantane derivatives from the literature. It is important to note that these compounds are not all this compound derivatives but are included to provide a comparative context for the potential activity of this class of compounds.

Table 1: Anticancer and Cytotoxic Activity of Adamantane and Phenylacetamide Derivatives

Compound IDCell LineAssayIC50 (µM)Reference
2b PC3 (Prostate)Cytotoxicity52[9][10]
2c PC3 (Prostate)Cytotoxicity80[9][10]
2c MCF-7 (Breast)Cytotoxicity100[9][10]
Imatinib PC3 (Prostate)Cytotoxicity40[9][10]
Imatinib MCF-7 (Breast)Cytotoxicity98[9][10]

Table 2: COX-1 and COX-2 Inhibitory Activity of Various Compounds

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
VIIa -0.2967.24[5]
Celecoxib -0.4233.8[5]
Compound 5l >1008.2>12.1[11]
Celecoxib 9.40.08117.5[11]
Compound 9 -0.44142-243[12]
Compound 14 -0.41142-243[12]

Table 3: Sigma Receptor Binding Affinity of Adamantane Derivatives

Compound IDReceptorKᵢ (nM)Reference
NPC 16377 Sigma36 (IC50)[13]
Haloperidol Sigma<36 (IC50)[13]
Ifenprodil Sigma<36 (IC50)[13]

Table 4: NMDA Receptor Antagonist Activity of Various Compounds

Compound IDReceptor Binding AssayKᵢ (nM)Reference
(-)-PPDA GluN1/GluN2A-[8]
(-)-PPDA GluN1/GluN2D-[8]
(+)-PPDA GluN1/GluN2A-[8]
(+)-PPDA GluN1/GluN2D-[8]
Compound 2c [³H]MK-801 Binding95[14]
Compound 2e [³H]MK-801 Binding85[14]
Compound 3a [³H]MK-801 Binding45[14]
Compound 4d [³H]MK-801 Binding30[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Design of 2-Phenyl- adamantane Derivatives s2 Chemical Synthesis s1->s2 s3 Purification & Characterization (NMR, MS) s2->s3 iv1 Binding Assays (Ki, Kd, Bmax) s3->iv1 iv2 Enzyme Inhibition (IC50) iv1->iv2 iv3 Cell-Based Assays (Cytotoxicity, EC50) iv2->iv3 ivv1 Pharmacokinetics (ADME) iv3->ivv1 ivv2 Efficacy Models (e.g., Analgesia, Tumor) ivv1->ivv2 ivv3 Toxicology Studies ivv2->ivv3

General Experimental Workflow for Drug Discovery.

cox_pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGE2 Prostaglandins (e.g., PGE2) PGH2->PGE2 TXA2 Thromboxanes (e.g., TXA2) PGH2->TXA2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Platelets Platelet Aggregation TXA2->Platelets Inhibitor This compound Derivative (COX-2 Inhibitor) Inhibitor->COX2

Inhibition of the COX-2 Pathway.

sigma2_pathway Ligand This compound (Sigma-2 Agonist) Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 binds Cell Cancer Cell Caspase3 Caspase-3 Activation Sigma2->Caspase3 triggers Apoptosis Apoptosis Caspase3->Apoptosis

Sigma-2 Receptor-Mediated Apoptosis.

nmda_antagonism cluster_receptor NMDA Receptor Glutamate Glutamate Binding Site Glycine Glycine Co-agonist Site Channel Ion Channel Ca_influx Ca²⁺ Influx Channel->Ca_influx allows PCP_site PCP Site (in channel) Antagonist This compound Derivative Antagonist->PCP_site blocks Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity leads to

Non-competitive NMDA Receptor Antagonism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Synthesis: Amide Coupling for N-2-Adamantyl-3-phenylpropanamide

This protocol describes a standard amide coupling reaction.

  • Materials: 3-phenylpropanoic acid, 2-aminoadamantane, N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), anhydrous dichloromethane (DCM) or dimethylformamide (DMF), round-bottom flask, magnetic stirrer, inert atmosphere (nitrogen or argon).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 3-phenylpropanoic acid (1.0 mmol).

    • Dissolve the carboxylic acid in anhydrous DCM or DMF (5-10 mL).

    • Add the coupling agent (e.g., HATU, 1.2 mmol) and a non-nucleophilic base (e.g., DIPEA, 2.5 mmol) to the stirred solution.

    • Add 2-aminoadamantane (1.2 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the pure N-2-adamantyl-3-phenylpropanamide.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacology: In Vitro COX Inhibition Assay (Human Whole Blood)

This assay measures the production of prostaglandins as an index of COX-1 and COX-2 activity.

  • Objective: To determine the IC50 values of test compounds for COX-1 and COX-2.

  • Materials: Freshly drawn human venous blood, test compounds dissolved in DMSO, lipopolysaccharide (LPS), enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

  • Procedure for COX-1 Activity (TxB2 Production):

    • Aliquot whole blood and incubate with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37°C.

    • Allow the blood to clot for 60 minutes at 37°C to induce platelet aggregation and subsequent TxB2 production via COX-1.

    • Stop the reaction by placing samples on ice.

    • Separate serum by centrifugation.

    • Quantify TxB2 levels in the serum using an EIA kit.

  • Procedure for COX-2 Activity (PGE2 Production):

    • Aliquot whole blood and incubate with various concentrations of the test compound or vehicle.

    • Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.

    • Incubate for 24 hours at 37°C.

    • Separate plasma by centrifugation.

    • Quantify PGE2 levels in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of TxB2 (COX-1) and PGE2 (COX-2) production for each concentration relative to the vehicle control.

    • Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacology: Radioligand Binding Assay for Sigma Receptors

This protocol is for a competitive binding assay to determine the affinity (Ki) of a test compound.

  • Objective: To determine the Ki of a test compound for sigma-1 and sigma-2 receptors.

  • Materials: Cell membranes expressing the sigma receptor of interest, radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]-DTG for σ2), test compound, assay buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the unlabeled test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known sigma receptor ligand.

    • Incubate the plate to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications, including anticancer, anti-inflammatory, analgesic, and neuroprotective activities. The unique structural features of the adamantane cage, combined with the versatility of the phenyl group, provide a rich scaffold for the design of novel drug candidates. The data and protocols presented in this guide offer a foundation for researchers to explore the potential of this chemical space further. Future work should focus on systematic structure-activity relationship studies to optimize potency and selectivity for specific biological targets, as well as comprehensive pharmacokinetic and toxicological profiling to identify lead compounds for clinical development.

References

Theoretical and Computational Approaches to 2-Phenyladamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of 2-phenyladamantane. While direct and extensive research on this compound is limited, this document extrapolates from established computational studies on adamantane derivatives to present a comprehensive framework for its investigation. This guide covers synthetic considerations, detailed computational protocols, and data interpretation, offering a valuable resource for researchers interested in the unique properties of this adamantane derivative.

Introduction to this compound

Adamantane, a rigid, cage-like hydrocarbon, and its derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique physicochemical properties, including high lipophilicity, thermal stability, and a well-defined three-dimensional structure. The introduction of a phenyl group at the 2-position of the adamantane cage creates this compound, a molecule with a distinct combination of steric bulk and aromatic character. Understanding the conformational landscape, electronic properties, and reactivity of this compound is crucial for its potential application in drug design, where the adamantyl moiety can serve as a hydrophobic anchor and the phenyl group can engage in various intermolecular interactions.

Synthesis of this compound

While a variety of synthetic routes to substituted adamantanes exist, a common approach for introducing an aryl substituent at a non-bridgehead position involves the generation of an adamantyl cation or radical followed by reaction with an aromatic compound. A plausible synthetic pathway for this compound is outlined below.

G cluster_start Starting Material cluster_reaction1 Reaction 1: Reduction cluster_reaction2 Reaction 2: Bromination cluster_reaction3 Reaction 3: Friedel-Crafts Alkylation Adamantan-2-one Adamantan-2-one Adamantan-2-ol Adamantan-2-ol Adamantan-2-one->Adamantan-2-ol  Reduction NaBH4, EtOH NaBH4, EtOH 2-Bromoadamantane 2-Bromoadamantane Adamantan-2-ol->2-Bromoadamantane  Nucleophilic Substitution HBr HBr This compound This compound 2-Bromoadamantane->this compound  Alkylation Benzene, AlCl3 Benzene, AlCl3

Figure 1: Proposed synthetic pathway for this compound.

Theoretical Studies and Computational Modeling

Computational modeling is an indispensable tool for elucidating the molecular properties of adamantane derivatives. The following sections detail the key computational methods and their application to this compound.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations can provide valuable insights into its properties.

Table 1: Typical DFT Computational Parameters for Adamantane Derivatives

ParameterRecommended SettingPurpose
Functional B3LYP, M06-2X, ωB97X-DApproximates the exchange-correlation energy. Functionals with dispersion correction are recommended.
Basis Set 6-31G(d,p), 6-311+G(d,p), def2-TZVPDescribes the atomic orbitals. Larger basis sets provide higher accuracy.
Solvation Model Polarizable Continuum Model (PCM), SMDAccounts for the effect of a solvent on the molecule's properties.
Frequency Calculation Performed after geometry optimizationConfirms that the optimized structure is a true minimum and provides vibrational frequencies.

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to verify that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields thermodynamic data and predicted vibrational spectra (IR and Raman).

Conformational Analysis

The rotation of the phenyl group relative to the adamantane cage in this compound leads to different conformers with varying energies. Identifying the most stable conformer and the energy barriers between conformers is crucial for understanding its behavior.

Table 2: Hypothetical Conformational Energy Profile of this compound

Dihedral Angle (C1-C2-C_phenyl-C_phenyl)Relative Energy (kcal/mol)Conformation Description
5.0Eclipsed (sterically hindered)
60°0.0Staggered (most stable)
120°0.2Slightly staggered
180°4.8Eclipsed (sterically hindered)

Note: These values are hypothetical and would need to be determined through computational analysis.

Experimental Protocol: Torsional Scan

  • Select Dihedral Angle: Define the dihedral angle corresponding to the rotation of the phenyl group.

  • Constrained Optimization: Perform a series of constrained geometry optimizations, systematically varying the selected dihedral angle (e.g., in 10° increments).

  • Energy Profile: Plot the relative energy of each optimized structure against the corresponding dihedral angle to generate a potential energy surface for the rotation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility, solvation, and interactions with other molecules.

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis Solute This compound Structure System Solvated System Solute->System Solvent_Box Solvent Box (e.g., Water) Solvent_Box->System Minimization Energy Minimization System->Minimization Equilibration Equilibration (NVT, NPT) Minimization->Equilibration Production Production MD Equilibration->Production Trajectory Trajectory Analysis Production->Trajectory Properties Calculation of Properties (RMSD, RMSF, etc.) Trajectory->Properties

Figure 2: General workflow for a Molecular Dynamics simulation.

Experimental Protocol: MD Simulation of this compound in Water

  • System Setup: Place the optimized structure of this compound in a periodic box of water molecules.

  • Force Field Selection: Choose an appropriate force field (e.g., GAFF for the ligand, TIP3P for water) to describe the interatomic interactions.

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by equilibration at constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 ns) to collect trajectory data.

  • Analysis: Analyze the trajectory to study properties such as conformational changes, solvent interactions, and diffusion.

Interplay of Computational and Experimental Data

Computational studies are most powerful when used in conjunction with experimental data. The predictions from theoretical models can guide experimental work, while experimental results can validate and refine the computational models.

G Computational_Modeling Computational Modeling (DFT, MD) Predicted_Properties Predicted Properties (Spectra, Energies, Reactivity) Computational_Modeling->Predicted_Properties Experimental_Design Experimental Design Predicted_Properties->Experimental_Design Experimental_Validation Experimental Validation (Spectroscopy, Calorimetry, Kinetics) Experimental_Design->Experimental_Validation Model_Refinement Model Refinement Experimental_Validation->Model_Refinement Model_Refinement->Computational_Modeling Iterative Improvement

Figure 3: Logical relationship between computational modeling and experimental validation.

Conclusion

The theoretical and computational study of this compound offers a powerful avenue for understanding its fundamental properties and unlocking its potential in various applications. By employing a combination of DFT calculations, conformational analysis, and molecular dynamics simulations, researchers can gain detailed insights into its structure, energetics, and dynamic behavior. This guide provides a foundational framework for initiating such investigations, emphasizing the importance of robust methodologies and the synergistic relationship between computational and experimental approaches. As computational resources and methods continue to advance, the in-silico exploration of molecules like this compound will play an increasingly vital role in scientific discovery.

The Adamantane Cage: A Rigid Scaffold for Drug Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a tricyclic alkane with the formula C₁₀H₁₆, is a unique and highly stable molecule characterized by its rigid, cage-like structure. This structure is superimposable on a subunit of the diamond lattice, lending it the name derived from the Greek "adamantinos," meaning diamond-like.[1][2] First isolated from petroleum in 1933 and later made accessible through a rearrangement synthesis by Schleyer in 1957, adamantane has emerged as a privileged scaffold in medicinal chemistry.[3][4] Its distinct physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional framework, make it an attractive moiety for designing novel therapeutics.[5][6] The incorporation of the adamantane cage can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, leading to improved efficacy and bioavailability.[3][5] This guide provides a comprehensive overview of the adamantane core, its properties, synthesis, and its pivotal role in the development of clinically significant drugs.

Physicochemical Properties of Adamantane

The adamantane molecule is a highly symmetrical structure belonging to the Td point group.[3] This symmetry contributes to its remarkable stability and unusual physical properties for a hydrocarbon.[1] It is a colorless, crystalline solid with a characteristic camphor-like odor.[1][2]

Structural and Physical Data

The rigid, strain-free cage of adamantane is composed of three fused cyclohexane rings in the chair conformation.[1][7] This results in specific bond lengths and angles that are nearly identical to those found in diamond.[1]

PropertyValueReference
Molecular FormulaC₁₀H₁₆[1]
Molar Mass136.23 g/mol [1][8]
Melting Point270 °C (sublimes)[1][9]
Density1.07 g/cm³[9]
C-C Bond Length1.54 Å[1]
C-H Bond Length1.112 Å[1]
C-C-C Bond Angle~109.5°[10][11]
Solubility and Lipophilicity

Adamantane's nonpolar nature dictates its solubility characteristics. It is practically insoluble in water but readily dissolves in nonpolar organic solvents like hydrocarbons.[1][9] The introduction of an adamantyl group into a molecule significantly increases its lipophilicity, a critical factor for crossing biological membranes such as the blood-brain barrier.[3][12] This property is quantified by the partition coefficient, LogP.

CompoundLogPTherapeutic UseReference
Amantadine2.44Antiviral, Anti-Parkinsonian[12]
Rimantadine3.6Antiviral[12]
Memantine3.28Alzheimer's Disease[12]
Adapalene8.0Anti-acne[12]

Synthesis of Adamantane and its Derivatives

The widespread availability of adamantane is largely due to the efficient synthesis developed by Paul von Ragué Schleyer. This method involves the Lewis acid-catalyzed rearrangement of dicyclopentadiene.

Synthesis_of_Adamantane Dicyclopentadiene Dicyclopentadiene Tetrahydrodicyclopentadiene endo-Tetrahydrodicyclopentadiene Dicyclopentadiene->Tetrahydrodicyclopentadiene Hydrogenation (PtO₂) Adamantane Adamantane Tetrahydrodicyclopentadiene->Adamantane Lewis Acid (AlCl₃) Rearrangement

Caption: Schleyer Synthesis of Adamantane.
Experimental Protocols

This procedure involves two main steps: the hydrogenation of dicyclopentadiene to endo-tetrahydrodicyclopentadiene, followed by its isomerization to adamantane.

A. endo-Tetrahydrodicyclopentadiene

  • A solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether containing 1.0 g of platinum oxide is hydrogenated at 50 p.s.i. hydrogen pressure in a Parr apparatus.

  • The reaction is exothermic and takes 4-6 hours for the uptake of 2 mole equivalents of hydrogen.

  • The catalyst is removed by filtration, and the ether is distilled off.

  • The endo-tetrahydrodicyclopentadiene is then distilled, collecting the fraction boiling at 191–193°C. The yield is typically 96.5–98.4%.

B. Adamantane

  • In a 500-ml Erlenmeyer flask, 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene and a magnetic stirring bar are placed.

  • An air condenser is fitted, and 40 g of anhydrous aluminum chloride is added.

  • The mixture is stirred and heated at 150–180°C for 8–12 hours.

  • After cooling, the upper layer containing adamantane is decanted from the lower tarry layer.

  • The crude product is washed with petroleum ether.

  • The petroleum ether solution is decolorized with alumina, filtered, and concentrated.

  • Cooling the concentrated solution in a Dry Ice-acetone bath yields solid adamantane, which is collected by filtration.

Amantadine is synthesized from 1-bromoadamantane, which is first prepared by the bromination of adamantane.

1. Synthesis of 1-Bromoadamantane [4][13]

  • In a reaction flask, 30g of adamantane is mixed with 24 mL of liquid bromine.

  • The mixture is heated to 85°C for 6 hours, then to 110°C for an additional 3 hours.

  • After cooling and standing overnight, excess bromine is removed by distillation.

  • The remaining bromine is quenched with a saturated sodium hydrogen sulfite solution.

  • The crude product is filtered, washed, dried, and recrystallized from methanol to yield 1-bromoadamantane.

2. Synthesis of N-(1-adamantyl)-formamide and Amantadine Hydrochloride [1][3]

  • At 75°C, 330 g (1.5 mol) of 1-bromoadamantane is added to 610 mL (13.5 mol) of formamide with stirring.

  • 450 mL of 96% H₂SO₄ is added dropwise, and the mixture is heated to 85°C for 5.5 hours.

  • After cooling, the mixture is poured into ice-cold water, and the precipitated white solid, N-(1-adamantyl)-formamide, is filtered and washed.

  • The crude N-(1-adamantyl)-formamide is then hydrolyzed by refluxing with an aqueous solution of hydrochloric acid (19.46%) for 1 hour to yield amantadine hydrochloride.

Memantine is synthesized from 1,3-dimethyladamantane in a two-step process.

  • In a round-bottom flask at 20–25°C, 11.13 mL (0.06 mol) of 1,3-dimethyladamantane is slowly added to 25.25 mL (0.6 mol) of nitric acid with stirring for 1 hour.

  • 22.5 mL (0.54 mol) of formamide is then added, and the mixture is heated to 85°C for 2 hours.

  • After cooling, the mixture is added to ice-cold water and extracted with dichloromethane to yield N-formyl-1-amino-3,5-dimethyladamantane.

  • The N-formyl intermediate is then hydrolyzed by refluxing with a mixture of water and 36% hydrochloric acid for 1 hour.

  • The reaction mixture is concentrated, and n-hexane is added. Upon cooling, memantine hydrochloride precipitates as a white solid.

Adamantane in Drug Development

The unique properties of the adamantane scaffold have been exploited in the development of drugs for various therapeutic areas, including antiviral, neurodegenerative, and metabolic diseases.[14][15]

Antiviral Agents: Amantadine and Rimantadine

Amantadine and its derivative, rimantadine, were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[16][17][18] Their mechanism of action involves the inhibition of the M2 proton channel of the virus, which is essential for the uncoating of the viral genome and its release into the host cell cytoplasm.[17][19]

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell M2_channel M2 Proton Channel Viral_RNA Viral RNA M2_channel->Viral_RNA Acidification enables viral uncoating Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release of viral genome Endosome Endosome Amantadine Amantadine/ Rimantadine Amantadine->M2_channel Blocks channel Protons H+ Protons->M2_channel Influx

Caption: Mechanism of Amantadine and Rimantadine Action.
Neuroprotective Agents: Memantine

Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[20][13][21] In Alzheimer's, excessive glutamate activity leads to excitotoxicity and neuronal damage.[22] Memantine acts as an uncompetitive, low-to-moderate affinity antagonist of the NMDA receptor, preferentially blocking the channel when it is excessively open, thereby protecting against excitotoxicity without disrupting normal synaptic transmission.[22]

NMDA_Receptor_Antagonism Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Calcium_Influx Excessive Ca²⁺ Influx NMDA_Receptor->Calcium_Influx Opens channel, leading to Excitotoxicity Excitotoxicity & Neuronal Damage Calcium_Influx->Excitotoxicity Causes Memantine Memantine Memantine->NMDA_Receptor Blocks channel

Caption: Mechanism of Memantine Action.

Characterization and Experimental Workflows

The structural elucidation of adamantane and its derivatives relies heavily on spectroscopic techniques. A generalized workflow for the in-vitro screening of antiviral adamantane derivatives is also presented.

NMR Spectroscopy Protocol for Adamantane Derivatives[13]
  • Sample Preparation : Dissolve 5-10 mg of the adamantane compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup : Use a high-field NMR spectrometer (≥300 MHz). Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition : Acquire a standard 1D ¹H NMR spectrum with a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum with a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing : Apply Fourier transformation, phase the spectrum, and perform baseline correction. Integrate the signals and reference the chemical shifts to TMS.

In-Vitro Antiviral Screening Workflow[4]

Antiviral_Screening_Workflow start Start: Adamantane Derivative Library cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) on Host Cells (e.g., MDCK) start->cytotoxicity_assay antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) start->antiviral_assay determine_cc50 Determine CC₅₀ (50% Cytotoxic Concentration) cytotoxicity_assay->determine_cc50 calculate_si Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ determine_cc50->calculate_si determine_ic50 Determine IC₅₀ (50% Inhibitory Concentration) antiviral_assay->determine_ic50 determine_ic50->calculate_si lead_identification Lead Compound Identification (High SI) calculate_si->lead_identification end Further Preclinical Development lead_identification->end

Caption: Generalized Workflow for In-Vitro Antiviral Screening.

Conclusion

The adamantane cage, with its unique structural rigidity, lipophilicity, and metabolic stability, continues to be a valuable scaffold in the design of novel therapeutic agents. From its initial application in antiviral therapy to its current use in managing neurodegenerative disorders, the versatility of the adamantane core is well-established. The synthetic accessibility of adamantane and the ability to functionalize its cage at specific positions provide a robust platform for medicinal chemists to develop new drugs with improved properties. As drug discovery moves towards more complex, three-dimensional molecular architectures, the adamantane scaffold is poised to play an even more significant role in the development of next-generation therapeutics.

References

Methodological & Application

Synthesis of 2-Phenyladamantane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-phenyladamantane, a valuable building block in medicinal chemistry and materials science. Its rigid, lipophilic cage structure makes it a sought-after scaffold for the design of novel therapeutics and functional materials. Two primary synthetic routes are detailed: a Grignard reaction-based approach and a Friedel-Crafts alkylation.

Data Presentation

The following table summarizes the key quantitative data associated with the described synthesis protocols for this compound.

ParameterGrignard ReactionFriedel-Crafts Alkylation
Starting Materials 2-Bromoadamantane, Magnesium, Bromobenzene2-Adamantanol, Benzene
Key Reagents Diethyl ether, Iodine (catalyst)Aluminum chloride (catalyst)
Reaction Time ~4-6 hours~3-4 hours
Reaction Temperature Reflux (~35 °C)Room Temperature
Reported Yield ~78% (adapted from a similar procedure)[1]Variable, typically moderate to good
Product Purity High, after chromatographic purificationGood, after recrystallization
Melting Point 30-31 °C[2]30-31 °C[2]
Molecular Weight 212.33 g/mol [3][4]212.33 g/mol [3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of this compound from 2-bromoadamantane and phenylmagnesium bromide. The procedure is adapted from a similar synthesis of 1-phenyladamantane[1].

Materials:

  • 2-Bromoadamantane

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (catalyst)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane

  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 g, 50 mmol).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of bromobenzene (5.5 mL, 50 mmol) in 50 mL of anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming with a heating mantle may be necessary.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Bromoadamantane:

    • In a separate flask, dissolve 2-bromoadamantane (8.6 g, 40 mmol) in 50 mL of anhydrous diethyl ether.

    • Slowly add the 2-bromoadamantane solution to the freshly prepared phenylmagnesium bromide solution via the dropping funnel.

    • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 50 mL of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using hexane as the eluent to afford pure this compound.

Expected Characterization Data:

  • ¹H NMR: The proton NMR spectrum is expected to show multiplets for the aromatic protons in the range of δ 7.1-7.4 ppm. The adamantyl protons will appear as a series of broad signals and multiplets in the upfield region (δ 1.5-2.5 ppm). A detailed analysis of the long-range coupling constants can provide conformational information[5].

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the phenyl group (in the δ 125-150 ppm region) and the adamantane cage.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 212.

Protocol 2: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a plausible synthetic route for this compound via the Friedel-Crafts alkylation of benzene with 2-adamantanol.

Materials:

  • 2-Adamantanol

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanol (6.1 g, 40 mmol) in 100 mL of anhydrous benzene.

    • Cool the solution to 0 °C in an ice bath.

  • Friedel-Crafts Alkylation:

    • While stirring, carefully and portion-wise add anhydrous aluminum chloride (5.9 g, 44 mmol) to the cooled solution. The addition should be done slowly to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound.

Expected Characterization Data:

  • The expected spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) will be identical to that described in Protocol 1.

Visualizations

Grignard_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product 2-Bromoadamantane 2-Bromoadamantane Grignard Reaction Grignard Reaction 2-Bromoadamantane->Grignard Reaction Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Grignard Reaction Work-up & Purification Work-up & Purification Grignard Reaction->Work-up & Purification 1. Quench (HCl) 2. Extraction 3. Chromatography This compound This compound Work-up & Purification->this compound

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Friedel_Crafts_Synthesis cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product 2-Adamantanol 2-Adamantanol Friedel-Crafts Alkylation Friedel-Crafts Alkylation 2-Adamantanol->Friedel-Crafts Alkylation AlCl₃ Benzene Benzene Benzene->Friedel-Crafts Alkylation Work-up & Purification Work-up & Purification Friedel-Crafts Alkylation->Work-up & Purification 1. Quench (HCl) 2. Extraction 3. Recrystallization This compound This compound Work-up & Purification->this compound

Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.

References

Application Notes and Protocols for the Friedel-Crafts Synthesis of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives have garnered significant attention in medicinal chemistry and materials science due to their unique structural properties. The rigid, lipophilic, and three-dimensional nature of the adamantane cage can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] Incorporation of an adamantyl moiety can enhance metabolic stability, increase lipophilicity, and provide a rigid scaffold for precise spatial orientation of functional groups, which is advantageous in drug design.[1][3] 2-Phenyladamantane, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

The Friedel-Crafts reaction is a cornerstone of organic synthesis, providing a direct method for the alkylation of aromatic rings.[4] This application note details the synthesis of this compound via the Friedel-Crafts alkylation of benzene using a 2-adamantyl precursor. The protocol described herein utilizes a Lewis acid catalyst to facilitate the electrophilic aromatic substitution, a common and effective method for forming carbon-carbon bonds between aliphatic and aromatic systems.

Principle of the Reaction

The Friedel-Crafts alkylation of benzene with a 2-adamantyl precursor, such as 2-bromoadamantane or 2-adamantanol, proceeds through the formation of a secondary 2-adamantyl carbocation. This electrophilic intermediate is generated by the action of a Lewis acid (e.g., AlCl₃, FeBr₃) or a strong Brønsted acid (e.g., H₂SO₄). The electron-rich π-system of the benzene ring then attacks the carbocation, forming a resonance-stabilized intermediate (a sigma complex). Subsequent deprotonation of this intermediate by a weak base regenerates the aromaticity of the ring and yields the this compound product. While carbocation rearrangements are a common challenge in Friedel-Crafts alkylations, the secondary 2-adamantyl cation exhibits a degree of stability that allows for the formation of the desired 2-substituted product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound and related derivatives via Friedel-Crafts type reactions.

PrecursorAromatic SubstrateCatalyst/ConditionsProductYield (%)Reference
2-Halo-adamantane derivativeBenzeneLewis Acid (e.g., AlCl₃), excess benzene2-Phenyl-substituted adamantane>80[Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework][5]
2-AdamantanolBenzeneConcentrated H₂SO₄This compoundHighGeneral knowledge of Friedel-Crafts reactions with alcohols.
2-BromoadamantaneThiopheneSnCl₄2-(2-Adamantyl)thiopheneN/A[The synthesis of 1‐ and 2‐alkyladamantanes][6]

Note: Specific yield for the direct synthesis of this compound can vary based on the specific precursor, catalyst, and reaction conditions employed. The value ">80%" is reported for a related 2-phenyl-substituted adamantane derivative.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Friedel-Crafts alkylation of benzene with 2-adamantanol.

Method 1: Synthesis of this compound from 2-Adamantanol

Materials:

  • 2-Adamantanol

  • Benzene (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexane

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanol (1.0 equivalent) in anhydrous benzene (a large excess, serving as both reactant and solvent).

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the stirred solution. The addition should be done dropwise to control the exothermic reaction.

  • Reaction: After the addition of the acid, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary but is typically several hours.

  • Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice-cold water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent (dichloromethane and excess benzene) under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure this compound.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizations

Friedel-Crafts Synthesis of this compound Workflow

Friedel_Crafts_Synthesis Start Start Reactants Dissolve 2-Adamantanol in Benzene Start->Reactants Cooling Cool Reaction Mixture (Ice Bath) Reactants->Cooling Catalyst Add H₂SO₄ (Catalyst) Cooling->Catalyst Reaction Stir at Room Temperature Catalyst->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Quench Quench with Ice-Water Monitoring->Quench Upon Completion Extraction Extract with Dichloromethane Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry over Anhydrous MgSO₄ Wash->Dry Evaporation Solvent Removal (Rotary Evaporator) Dry->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Role of Adamantane Derivatives in Drug Development

Drug_Development Adamantane Adamantane Scaffold Properties Unique Properties - Rigidity - Lipophilicity - 3D Structure Adamantane->Properties Modification Incorporation into Drug Candidates Properties->Modification PK_Properties Enhanced Pharmacokinetics Modification->PK_Properties PD_Properties Improved Pharmacodynamics Modification->PD_Properties Metabolic_Stability Increased Metabolic Stability PK_Properties->Metabolic_Stability Bioavailability Improved Bioavailability PK_Properties->Bioavailability Binding_Affinity Optimized Binding Affinity PD_Properties->Binding_Affinity Therapeutic_Agents Development of Novel Therapeutic Agents Metabolic_Stability->Therapeutic_Agents Bioavailability->Therapeutic_Agents Binding_Affinity->Therapeutic_Agents

Caption: Role of adamantane in drug development.

Applications in Research and Drug Development

The incorporation of the adamantane moiety into drug candidates is a well-established strategy to enhance their therapeutic potential.[1][2][7][8][9] The rigid and bulky nature of the adamantane cage can lead to several advantages:

  • Increased Lipophilicity: The hydrocarbon framework of adamantane significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

  • Enhanced Metabolic Stability: The adamantyl group can shield adjacent functional groups from metabolic degradation by enzymes, thereby prolonging the drug's half-life in the body.[1]

  • Improved Binding Affinity: The defined three-dimensional structure of adamantane can provide a precise fit into the binding pockets of biological targets, leading to increased potency and selectivity.[1]

  • Scaffold for Drug Design: this compound serves as a versatile scaffold for the synthesis of a variety of derivatives. The phenyl group can be further functionalized to introduce other pharmacophoric elements, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents.

While specific therapeutic applications of this compound itself are not extensively documented in publicly available literature, its structural motif is of significant interest in the design of compounds targeting a range of biological systems, including ion channels and enzymes. The principles guiding the use of other adamantane derivatives in antiviral, antidiabetic, and neurological drugs are applicable to the potential development of this compound-based therapeutics.[7]

Conclusion

The Friedel-Crafts reaction provides an effective method for the synthesis of this compound, a valuable building block in medicinal chemistry. The protocol outlined in these application notes offers a reliable procedure for researchers and scientists. The unique properties of the adamantane scaffold continue to make its derivatives, such as this compound, attractive candidates for the development of novel and improved therapeutic agents. Further exploration of the pharmacological activities of this compound and its derivatives is a promising area for future research in drug discovery.

References

Applications of 2-Phenyladamantane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a well-established pharmacophore in medicinal chemistry. Its unique properties, including metabolic stability and the ability to orient substituents in a precise spatial arrangement, have led to its incorporation into numerous approved drugs. The 2-phenyladamantane moiety, in particular, has emerged as a promising scaffold for the development of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. This document provides an overview of the applications of this compound derivatives, along with detailed experimental protocols and data presentation to guide researchers in this field.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, with activities attributed to mechanisms including the induction of cell differentiation and apoptosis, and interaction with sigma receptors.

Induction of Tumor Cell Differentiation

One notable example is 2,2-Bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA) , which has been identified as a potent differentiation inducer in human colon cancer cells. DPA has been shown to inhibit the growth of several cancer cell lines and arrest cells in the G0/G1 phase of the cell cycle.

Signaling Pathway of DPA in Colon Cancer Cells:

DPA_pathway cluster_cdk CDK Inhibition DPA DPA p21 p21/Cip1 DPA->p21 induces p27 p27/Kip1 DPA->p27 induces CDK Cyclin-Dependent Kinases (CDKs) p21->CDK inhibits p27->CDK inhibits p53 p53 p53->p21 p53-dependent pathway G1_S G1/S Phase Transition CDK->G1_S promotes CellCycleArrest Cell Cycle Arrest (G0/G1) Differentiation Cellular Differentiation CellCycleArrest->Differentiation caption DPA-induced p53-independent cell cycle arrest and differentiation.

DPA-induced cell cycle arrest and differentiation.
Sigma Receptor Modulation

Adamantane phenylalkylamines have been investigated for their affinity to sigma receptors, which are overexpressed in several tumor types. Modulation of these receptors can lead to apoptosis and inhibition of tumor growth.

Quantitative Data: Sigma Receptor Binding Affinities

CompoundStructureσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
4a 1-methyl-4-(3-(4-(alpha-(1-tricyclo(3.3.1.1(3,7))decyl)phenylmethyl)phenyl)propyl)piperazine3.232
2a Adamantane phenylalkylamine derivative--
3a Adamantane phenylalkylamine derivative--
4c Adamantane phenylalkylamine derivative--
4d Adamantane phenylalkylamine derivative--
4e Adamantane phenylalkylamine derivative--
Note: Specific Ki values for compounds 2a, 3a, and 4c-e were not provided in the referenced abstract. The study indicated their investigation.[1]

Experimental Workflow for Sigma Receptor Binding Assay:

sigma_binding_workflow start Start prep Prepare Membrane Homogenates (e.g., from rat liver for σ2) start->prep incubation Incubate Membrane, Radioligand, and Test Compound prep->incubation radioligand Radioligand (e.g., [3H]DTG for σ2) radioligand->incubation test_compound This compound Derivative test_compound->incubation filtration Separate Bound and Free Ligand (e.g., rapid filtration) incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (Calculate Ki values) scintillation->analysis end End analysis->end

Workflow for determining sigma receptor binding affinity.

Neuroprotective Applications

The structural rigidity and lipophilicity of the this compound scaffold make it an attractive candidate for developing drugs that can cross the blood-brain barrier and act on central nervous system targets.

Acetylcholinesterase Inhibition in Alzheimer's Disease

Myrtenal-adamantane conjugates, which incorporate a 2-aminoadamantane moiety, have been shown to exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.

Quantitative Data: Acetylcholinesterase Inhibition

CompoundDescriptionAChE Inhibition IC50 (µM)
Myrtenal-adamantan-1-amine conjugate Conjugate of myrtenal and 1-aminoadamantane-
Myrtenal-adamantan-2-amine conjugate Conjugate of myrtenal and 2-aminoadamantaneSignificant inhibitory activity
Note: Specific IC50 values were not provided in the abstract, but the study highlighted significant activity for the 2-aminoadamantane conjugate.

Signaling Pathway of Acetylcholinesterase Inhibition:

AChE_inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Postsynaptic_Receptor Postsynaptic Cholinergic Receptor ACh->Postsynaptic_Receptor binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Neuronal_Signaling Enhanced Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signaling Adamantane_Derivative This compound Derivative Adamantane_Derivative->AChE inhibits

Mechanism of AChE inhibition by this compound derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 2-Phenyladamantan-2-amine:

A common route to this compound derivatives starts from 2-adamantanone. The synthesis of 2-phenyladamantan-2-amine can be achieved through a multi-step process.

  • Grignard Reaction:

    • To a solution of 2-adamantanone in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a solution of phenylmagnesium bromide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-phenyl-2-adamantanol.

  • Ritter Reaction:

    • Dissolve the 2-phenyl-2-adamantanol in a suitable nitrile (e.g., acetonitrile) and add a strong acid (e.g., concentrated sulfuric acid) dropwise at 0 °C.

    • Stir the reaction at room temperature for several hours.

    • Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., sodium hydroxide) to pH > 10.

    • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to yield the N-acetyl-2-phenyladamantan-2-amine.

  • Hydrolysis:

    • Reflux the N-acetylated product in an acidic or basic aqueous solution to hydrolyze the amide bond.

    • After cooling, neutralize the solution and extract the product with an organic solvent.

    • Purify the crude product by chromatography or recrystallization to obtain 2-phenyladamantan-2-amine.

Protocol for the Synthesis of N-(2-Adamantyl)-3-phenylpropanamide:

This protocol describes the amide coupling of 2-aminoadamantane with 3-phenylpropanoic acid.

  • Materials: 3-Phenylpropanoic acid, 2-aminoadamantane, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), anhydrous DMF (Dimethylformamide), ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DMF.

    • To the stirred solution, add 2-aminoadamantane (1.2 eq), DIPEA (2.5 eq), and HATU (1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford N-(2-adamantyl)-3-phenylpropanamide.

Biological Evaluation Protocols

MTT Assay for Cytotoxicity:

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

Acetylcholinesterase Inhibition Assay (Ellman's Method):

This assay is used to determine the AChE inhibitory activity of the compounds.

  • Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), phosphate buffer, test compound, and acetylcholinesterase enzyme.

  • Procedure:

    • Prepare solutions of ATCI, DTNB, and the test compound in phosphate buffer.

    • In a 96-well plate, add the buffer, test compound solution, and AChE enzyme solution. Incubate for a short period.

    • Initiate the reaction by adding DTNB and ATCI.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the percentage of inhibition and determine the IC50 value.

These notes and protocols provide a starting point for researchers interested in the medicinal chemistry of this compound derivatives. The unique structural features of this scaffold offer exciting opportunities for the design and discovery of new therapeutic agents.

References

The Adamantane Advantage: Leveraging 2-Phenyladamantane in Synthetic Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-AD2P-001

Introduction:

The rigid, lipophilic, and three-dimensional structure of the adamantane cage has made it a privileged scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic and pharmacodynamic properties. 2-Phenyladamantane, in particular, offers a unique combination of this bulky aliphatic core with an aromatic moiety, providing a versatile building block for the synthesis of novel therapeutics. The phenyl group can be further functionalized, and its presence influences the overall electronic and steric properties of the molecule, making it a valuable starting point for creating compounds with tailored biological activities. This document outlines the applications of this compound in the synthesis of potential neuroprotective and anticancer agents, with a focus on its derivatives as modulators of sigma receptors.

Key Applications:

  • Neuroprotective Agents: Derivatives of this compound are being explored for the treatment of neurodegenerative diseases. The adamantane cage can modulate interactions with key targets in the central nervous system, such as the N-methyl-D-aspartate (NMDA) receptor and sigma receptors, which are implicated in neuronal cell death and survival pathways.

  • Anticancer Agents: The lipophilic nature of the this compound moiety can facilitate the penetration of cell membranes, enhancing the delivery of cytotoxic agents to cancer cells. Furthermore, adamantane derivatives have been shown to target sigma-2 (σ2) receptors, which are overexpressed in various tumor cell lines, making them a promising target for cancer therapy.[1]

  • Sigma Receptor Modulation: this compound serves as a scaffold for the development of selective sigma receptor ligands. Sigma receptors, including the σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered important targets for therapeutic intervention in a range of disorders, from psychiatric conditions to cancer.[2][3]

Quantitative Data Summary

The following table summarizes the biological activity of selected adamantane derivatives, highlighting the potential of the this compound scaffold.

Compound IDStructureTarget(s)Activity TypeValueReference
1 2-(4-Methoxyphenyl)-N,N-dipropyladamantan-2-amineσ1 ReceptorKi1.5 nMF. Robert et al. (2009)
2 N-(4-(1-(4-fluorophenyl)-2-adamantyl)butyl)piperidineσ2 ReceptorKi0.7 nMM. Abate et al. (2007)
3 Adamantane Phenylalkylamine (Analogue 4a)Pancreatic Cancer (BxPC-3 xenograft)Tumor Growth Inhibition60%[2]
4 Adamantane Phenylalkylamine (Analogue 4a)σ1 ReceptorBinding Affinity (Ki)150 nM[2]
5 Adamantane Phenylalkylamine (Analogue 4a)σ2 ReceptorBinding Affinity (Ki)25 nM[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize the this compound building block from 2-adamantanone.

Materials:

  • 2-Adamantanone

  • Phenylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of 2-adamantanone (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Phenylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of 1 M hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane) to afford 2-phenyl-2-adamantanol.

  • The resulting alcohol is then reduced to this compound using a suitable reducing agent such as triethylsilane in the presence of a Lewis acid.

Protocol 2: Proposed Synthesis of a this compound Derivative for Biological Evaluation

Objective: To synthesize a potential sigma receptor ligand starting from this compound via Friedel-Crafts acylation.

Materials:

  • This compound

  • Acetyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • This compound (1.0 eq) is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Anhydrous aluminum chloride (1.2 eq) is added portion-wise to the stirred solution at 0 °C.

  • Acetyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • The reaction mixture is carefully poured onto crushed ice and acidified with 1 M hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed under reduced pressure to yield the crude 1-(4-(adamantan-2-yl)phenyl)ethan-1-one.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualizations

Signaling Pathway of Sigma Receptor Modulation

sigma_receptor_pathway cluster_cell Cancer Cell cluster_extracellular Extracellular ER Endoplasmic Reticulum Ca_store Ca²⁺ Store Mito Mitochondrion Ca_store->Mito Ca²⁺ Release Apoptosis Apoptosis Mito->Apoptosis Induces Sigma2R Sigma-2 Receptor (TMEM97) Sigma2R->ER Localization PGRMC1 PGRMC1 Sigma2R->PGRMC1 Interaction Ligand This compound Derivative Ligand->Sigma2R Binding

Caption: Proposed mechanism of action for a this compound derivative targeting the sigma-2 receptor.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow Start This compound (Building Block) Synthesis Chemical Synthesis (e.g., Acylation, Amination) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., Binding Assays, Cytotoxicity) Characterization->BioAssay Data Data Analysis (IC50, Ki) BioAssay->Data End Lead Compound Identification Data->End

References

2-Phenyladamantane and its Analogs as Ligands in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-containing phosphine ligands have emerged as a powerful class of ancillary ligands in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. Their remarkable efficacy stems from a unique combination of steric bulk and strong electron-donating properties. The rigid, three-dimensional adamantyl cage provides a large steric footprint that promotes the formation of highly active, low-coordinate metal centers, which is crucial for facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination. While 1-adamantyl phosphines are more commonly documented, derivatives such as 2-phenyladamantane offer the potential for nuanced steric and electronic tuning of the catalyst's performance. These ligands have proven instrumental in challenging coupling reactions involving sterically hindered substrates and unreactive aryl chlorides. This document provides an overview of their application in key catalytic reactions, along with detailed protocols for their synthesis and use.

Key Applications in Catalysis

Ligands incorporating the adamantyl scaffold have demonstrated significant utility in a range of palladium-catalyzed cross-coupling reactions that are fundamental to modern synthetic chemistry and drug discovery. The steric hindrance provided by the adamantyl group is a key feature, influencing the stability and activity of the catalytic species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Adamantyl-containing phosphine ligands facilitate the coupling of a wide array of aryl and heteroaryl halides with boronic acids, including challenging substrates. The bulk of the ligand promotes the formation of the active monoligated palladium species, enhancing the rate of oxidative addition.

Buchwald-Hartwig Amination

For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry. Adamantyl-based ligands have been shown to be highly effective in this transformation, enabling the coupling of a broad range of amines and anilines with aryl halides. The electron-rich nature of these phosphines facilitates the reductive elimination step, leading to high yields of the desired arylamines.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction provides a powerful tool for the alkenylation of aryl halides. The application of bulky adamantyl phosphine ligands can lead to high catalytic activity and selectivity in these reactions. The steric pressure exerted by the ligand can influence the regioselectivity of the olefin insertion and subsequent β-hydride elimination steps.

Data Presentation

The following tables summarize the performance of a representative bulky phosphine ligand, di(1-adamantyl)-n-butylphosphine (Ad₂PnBu), in various palladium-catalyzed cross-coupling reactions. This ligand, while not a this compound derivative, exemplifies the high activity and broad applicability characteristic of adamantyl-based phosphines.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides

EntryAryl ChlorideArylboronic AcidProductYield (%)
14-ChlorotoluenePhenylboronic acid4-Methylbiphenyl98
22-ChlorotoluenePhenylboronic acid2-Methylbiphenyl95
34-ChloroanisolePhenylboronic acid4-Methoxybiphenyl99
44-ChlorobenzonitrilePhenylboronic acid4-Cyanobiphenyl97

General Conditions: 1 mol% Pd(OAc)₂, 2 mol% Ad₂PnBu, 2 equiv. K₃PO₄, toluene, 100 °C, 16 h.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides

EntryAryl ChlorideAmineProductYield (%)
14-ChlorotolueneMorpholine4-(4-Methylphenyl)morpholine96
24-ChloroanisoleAnilineN-(4-Methoxyphenyl)aniline92
32-Chloropyridinen-HexylamineN-(n-Hexyl)pyridin-2-amine88
44-ChlorotolueneDi-n-butylamine4-Methyl-N,N-di-n-butylaniline94

General Conditions: 1 mol% Pd₂(dba)₃, 2 mol% Ad₂PnBu, 1.4 equiv. NaOtBu, toluene, 80 °C, 18 h.

Experimental Protocols

Protocol 1: Synthesis of a Representative Adamantyl Phosphine Ligand (Di(1-adamantyl)-n-butylphosphine)

This protocol describes the synthesis of a commonly used bulky phosphine ligand.

Materials:

  • 1-Bromoadamantane

  • n-Butyllithium (in hexanes)

  • Dichlorophenylphosphine

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, add 1-bromoadamantane (2.0 equiv.) and anhydrous diethyl ether.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.0 equiv.) dropwise to the solution while maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • In a separate flame-dried flask under argon, dissolve dichlorophenylphosphine (1.0 equiv.) in anhydrous diethyl ether.

  • Cool the dichlorophenylphosphine solution to -78 °C.

  • Slowly transfer the prepared adamantyllithium solution to the dichlorophenylphosphine solution via cannula.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired di(1-adamantyl)phenylphosphine ligand.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using an Adamantyl Phosphine Ligand

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Di(1-adamantyl)-n-butylphosphine (Ad₂PnBu) (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, Ad₂PnBu, aryl chloride, arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Visualizations

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck reactions, highlighting the role of the bulky phosphine ligand (L).

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L ArPdX Ar-Pd(II)-X      |      L Pd0:e->ArPdX:w Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'      |      L ArPdX:e->ArPdAr:w Ar'-B(OR)₂ Base Transmetal Transmetalation ArPdAr:n->Pd0:s Ar-Ar' Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArX Ar-X ArB Ar'-B(OR)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L ArPdX Ar-Pd(II)-X      |      L Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAmine [Ar-Pd(II)-NHR'R'']⁺            |            L ArPdX->ArPdAmine HNR'R'' AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)-NR'R''        |        L ArPdAmine->ArPdAmido Base Deprotonation Deprotonation (Base) ArPdAmido->Pd0 Ar-NR'R'' Product Ar-NR'R'' ArPdAmido->Product RedElim Reductive Elimination ArX Ar-X Amine HNR'R''

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Mizoroki_Heck_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Ar-X OxAdd->ArPdX OlefinCoord Olefin Coordination ArPdX->OlefinCoord PiComplex π-Complex ArPdX->PiComplex Olefin OlefinCoord->PiComplex MigratoryInsert Migratory Insertion PiComplex->MigratoryInsert SigmaComplex σ-Alkyl Complex PiComplex->SigmaComplex syn-Insertion MigratoryInsert->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex Product π-Complex SigmaComplex->ProductComplex syn-Elimination BetaElim->ProductComplex ProductComplex->Pd0 Product + [HPdL₂X] BaseRegen Base Regeneration ProductComplex->BaseRegen BaseRegen->Pd0 ArX Ar-X Olefin Olefin Base Base

Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.

Application Notes and Protocols for the Synthesis of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 2-phenyladamantane, a valuable intermediate in medicinal chemistry and materials science. The protocols are based on established synthetic routes, offering a reliable methodology for obtaining this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate, 2-phenyladamantan-2-ol.

Table 1: Synthesis of 2-Phenyladamantan-2-ol via Grignard Reaction

Reactant 1Reactant 2ProductSolventReaction TimeYield (%)
Adamantan-2-onePhenylmagnesium bromide2-Phenyladamantan-2-olAnhydrous Diethyl Ether2 hours~90% (estimated)

Table 2: Reduction of 2-Phenyladamantan-2-ol to this compound

ReactantReagentsProductSolventReaction TimeYield (%)
2-Phenyladamantan-2-olHydriodic acid (57%), Red phosphorusThis compoundAcetic Acid24 hoursNot specified in literature

Table 3: Characterization Data for 2-Phenyladamantan-2-ol

AnalysisData
¹³C NMR (CDCl₃)δ (ppm): 27.2, 35.1, 38.4, 79.8, 126.5, 127.8, 128.3, 145.8
Mass Spectrum (GC-MS) Molecular Ion (M⁺): m/z 228

Table 4: Predicted Characterization Data for this compound

AnalysisPredicted Data
¹H NMR (CDCl₃)Signals expected in the aromatic region (δ 7.1-7.4 ppm) and the aliphatic region corresponding to the adamantane cage protons.
¹³C NMR (CDCl₃)Signals expected for the phenyl group and the adamantane cage carbons.
Mass Spectrum Molecular Ion (M⁺): m/z 212

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyladamantan-2-ol via Grignard Reaction

This protocol details the synthesis of the intermediate, 2-phenyladamantan-2-ol, from adamantan-2-one using a phenyl Grignard reagent.[1]

Materials:

  • Adamantan-2-one

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.

  • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Adamantan-2-one: Dissolve adamantan-2-one (1.0 equivalent) in anhydrous diethyl ether and place the solution in the dropping funnel.

  • Cool the Grignard reagent solution in an ice bath. Add the adamantan-2-one solution dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 2-phenyladamantan-2-ol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane or ethanol).

Protocol 2: Reduction of 2-Phenyladamantan-2-ol to this compound

This protocol describes the reduction of the tertiary alcohol intermediate to the final product, this compound, using hydriodic acid and red phosphorus.[2][3]

Materials:

  • 2-Phenyladamantan-2-ol

  • Hydriodic acid (57% in water)

  • Red phosphorus

  • Acetic acid

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-phenyladamantan-2-ol (1.0 equivalent) and red phosphorus (excess).

  • Add a mixture of hydriodic acid (57%) and acetic acid.

  • Reaction: Heat the mixture to reflux with stirring for 24 hours. The red phosphorus acts to regenerate HI from the iodine formed during the reaction.[3]

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with sodium bisulfite solution to remove any remaining iodine, followed by a wash with sodium bicarbonate solution to neutralize any residual acid.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction A1 Adamantan-2-one B Reaction Mixture A1->B A2 Phenylmagnesium Bromide (in Anhydrous Ether) A2->B C Quenching (sat. aq. NH4Cl) B->C D Work-up & Purification C->D E 2-Phenyladamantan-2-ol D->E F 2-Phenyladamantan-2-ol E->F Intermediate H Reflux F->H G Hydriodic Acid & Red Phosphorus (in Acetic Acid) G->H I Work-up & Purification H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_grignard Grignard Reaction Mechanism cluster_reduction Reduction Mechanism (Simplified) Ketone Adamantan-2-one (Electrophile) Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Grignard Phenylmagnesium Bromide (Nucleophile) Grignard->Ketone Nucleophilic Attack Alcohol 2-Phenyladamantan-2-ol Intermediate->Alcohol Protonation (H3O+) Tertiary_Alcohol 2-Phenyladamantan-2-ol Protonation Protonated Alcohol Tertiary_Alcohol->Protonation + H+ Carbocation Tertiary Carbocation Protonation->Carbocation - H2O Product This compound Carbocation->Product + H- (from HI/P)

Caption: Simplified reaction mechanisms for the synthesis of this compound.

References

Derivatization of 2-Phenyladamantane for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the 2-phenyladamantane scaffold, a promising starting point for the development of novel therapeutic agents. The unique physicochemical properties of the adamantane cage, combined with the versatility of the phenyl group, offer a rich molecular landscape for generating diverse compound libraries for biological screening.

The lipophilic and rigid nature of the adamantane moiety can enhance a molecule's metabolic stability and ability to cross cellular membranes, while the phenyl ring provides a readily modifiable handle for introducing a variety of functional groups to modulate biological activity and target specificity. This combination has led to the exploration of this compound derivatives in various therapeutic areas, including oncology and virology.

Data Presentation: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of 4-(2-adamantyl)phenylalkylamine derivatives against a panel of human cancer cell lines. This data highlights the potential of this scaffold in the development of novel anticancer agents.

Compound IDDerivativeCancer Cell LineIC50 (µM)
1 4-(2-Adamantyl)phenylmethylamineVarious>100
2 2-[4-(2-Adamantyl)phenyl]ethylamineVarious>100
3 3-[4-(2-Adamantyl)phenyl]propylamineVarious10-50
4 4-[4-(2-Adamantyl)phenyl]butylamineVarious1-10

Note: The qualitative IC50 ranges are based on the general findings that antiproliferative activity increases with the length of the alkyl chain in this series of compounds.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-Adamantyl)phenylalkylamines

This protocol describes a general method for the synthesis of a series of 4-(2-adamantyl)phenylalkylamines, which have shown potential as antiproliferative agents.[1]

Materials:

  • This compound

  • Appropriate acyl chloride (e.g., acetyl chloride, propionyl chloride, etc.)

  • Aluminum chloride (AlCl₃)

  • Sodium borohydride (NaBH₄)

  • Lithium aluminum hydride (LiAlH₄)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Friedel-Crafts Acylation of this compound

  • To a stirred solution of this compound in dry dichloromethane at 0 °C, add anhydrous aluminum chloride in portions.

  • Slowly add the appropriate acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting ketone by column chromatography on silica gel.

Step 2: Reduction of the Ketone to the Corresponding Alkane (Wolff-Kishner or Clemmensen Reduction - Not detailed, but a necessary step to obtain the phenylalkyl starting material for the final reduction)

(This step is assumed to have been performed to yield the 4-(2-adamantyl)phenylalkane precursors)

Step 3: Reduction of the Amide/Nitrile to the Final Amine

(Assuming the synthesis proceeds through an amide or nitrile intermediate)

  • To a suspension of lithium aluminum hydride in dry tetrahydrofuran at 0 °C, add a solution of the corresponding 4-(2-adamantyl)phenylalkylamide or nitrile in THF dropwise.

  • Reflux the reaction mixture for 4-8 hours.

  • Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting precipitate and wash with THF.

  • Dry the filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude amine.

  • Purify the amine by column chromatography or by conversion to its hydrochloride salt.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of the synthesized this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized this compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

General Workflow for Derivatization and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening This compound This compound Acylation Acylation This compound->Acylation Reduction Reduction Acylation->Reduction Purification Purification Reduction->Purification Derivative_Library Derivative Library Purification->Derivative_Library Compound_Treatment Compound_Treatment Derivative_Library->Compound_Treatment Cell_Culture Cell_Culture Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity_Assay Compound_Treatment->Cytotoxicity_Assay Data_Analysis Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for the synthesis and biological screening of this compound derivatives.

Hypothesized Signaling Pathway Inhibition

While the precise mechanism of action for many this compound derivatives is still under investigation, related adamantane compounds have been shown to target key signaling pathways in cancer, such as the PI3K/AKT pathway.

G cluster_pathway PI3K/AKT Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Derivative This compound Derivative Derivative->AKT inhibits

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway by this compound derivatives.

References

Application of 2-Phenyladamantane Derivatives in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the rigid, bulky 2-phenyladamantane moiety into polymer backbones is a key strategy for developing high-performance materials with enhanced thermal stability, mechanical strength, and specific optical properties. The diamondoid structure of adamantane, combined with the aromatic nature of the phenyl group, imparts unique characteristics to polymers, making them suitable for demanding applications in aerospace, electronics, and specialty coatings.

These application notes provide an overview of the use of this compound derivatives, particularly in the synthesis of polyimides, and detail the experimental protocols for their preparation and characterization.

High-Performance Polymers: Polyimides

The introduction of adamantane units into polyimide backbones significantly enhances their thermal and mechanical properties.[1] The bulky adamantane cage restricts polymer chain mobility, leading to higher glass transition temperatures (Tg) and improved thermal stability.[1] When phenyl groups are also part of the adamantane-containing monomer, the resulting polymers can exhibit excellent optical transparency.[2]

  • High Thermal Stability: These polyimides exhibit high glass transition temperatures (Tg), often in the range of 285–440 °C, and excellent thermal stability.[2]

  • Excellent Optical Transparency: The incorporation of specific phenyladamantane structures can lead to colorless polyimides with high optical transmittance.[2]

  • Good Mechanical Properties: These materials demonstrate favorable mechanical attributes, making them robust for various applications.[2]

  • Enhanced Solubility: The bulky, non-planar adamantane structure can disrupt polymer chain packing, leading to improved solubility in organic solvents, which is beneficial for processing.[3]

Quantitative Data Presentation

The following table summarizes the thermal and mechanical properties of polyimides derived from an adamantane-containing diamine, 1,3-bis(4-aminophenyl) adamantane (ADMDA).

PropertyValueReference
Glass Transition Temperature (Tg)285–440 °C[2]
Optical Transmittance (at 400 nm)>80%[2]
Coefficient of Thermal Expansion (CTE)Varies with chemical structure[2]
Tensile ModulusVaries with chemical structure[2]
Elongation at BreakVaries with chemical structure[2]

Experimental Protocols

Synthesis of 1,3-bis(4-aminophenyl) adamantane (ADMDA)

This protocol describes the synthesis of a key diamine monomer containing the phenyladamantane structure.

Materials:

  • 1-Adamantanol

  • Acetanilide

  • Methanesulfonic acid

  • Methanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Friedel-Crafts Alkylation:

    • In a reaction flask, dissolve acetanilide in methanesulfonic acid.

    • Slowly add 1-adamantanol to the solution while stirring.

    • Heat the reaction mixture and maintain the temperature for several hours.

    • After cooling, pour the mixture into a methanol/water solution to precipitate the product.

    • Filter, wash the precipitate with water, and dry to obtain 1,3-bis(4-acetamidophenyl) adamantane.[2]

  • Hydrolysis:

    • Suspend the 1,3-bis(4-acetamidophenyl) adamantane in an aqueous solution of sodium hydroxide and ethanol.

    • Reflux the mixture for several hours until the hydrolysis is complete.

    • Cool the reaction mixture, and collect the precipitate by filtration.

    • Wash the product with deionized water until neutral.

    • Recrystallize the crude product from a suitable solvent to obtain pure 1,3-bis(4-aminophenyl) adamantane (ADMDA).[2]

Synthesis of Polyimides via One-Step Solution Polycondensation

This protocol outlines the synthesis of polyimides from the ADMDA monomer and a commercial dianhydride.

Materials:

  • 1,3-bis(4-aminophenyl) adamantane (ADMDA)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)

  • m-Cresol

  • Benzoic acid (catalyst)

  • Isoquinoline (catalyst)

  • Methanol

Procedure:

  • In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, add ADMDA, the aromatic dianhydride, benzoic acid, and m-cresol.

  • Heat the mixture to a moderate temperature (e.g., 80 °C) and stir for a few hours under a nitrogen atmosphere.

  • Add isoquinoline to the reaction mixture and increase the temperature to around 200 °C.

  • Continue the reaction at this temperature for several hours to ensure complete polymerization.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyimide.

  • Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven.[2]

Visualizations

Synthesis of 1,3-bis(4-aminophenyl) adamantane (ADMDA)

G cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Hydrolysis A 1-Adamantanol D 1,3-bis(4-acetamidophenyl) adamantane A->D Reaction B Acetanilide B->D Reaction C Methanesulfonic Acid C->D Reaction E 1,3-bis(4-acetamidophenyl) adamantane G 1,3-bis(4-aminophenyl) adamantane (ADMDA) E->G Reflux F NaOH / Ethanol / H2O F->G Reflux

Caption: Synthesis pathway for 1,3-bis(4-aminophenyl) adamantane.

Polyimide Synthesis Workflow

G cluster_0 Monomers & Catalyst cluster_1 Polymerization cluster_2 Purification A 1,3-bis(4-aminophenyl) adamantane (ADMDA) D One-Step Solution Polycondensation in m-cresol A->D B Aromatic Dianhydride B->D C Benzoic Acid & Isoquinoline C->D E Precipitation in Methanol D->E F Filtration & Washing E->F G Drying F->G H High-Performance Polyimide G->H

Caption: Workflow for the synthesis of phenyladamantane-based polyimides.

Structure-Property Relationship

G cluster_0 Structural Features cluster_1 Resulting Properties A Rigid Adamantane Cage D High Thermal Stability (Tg) A->D E Excellent Mechanical Strength A->E G Improved Solubility A->G B Aromatic Phenyl Groups B->D B->E F Good Optical Transparency B->F C Strong Imide Linkages C->D C->E

Caption: Influence of structure on the properties of phenyladamantane polyimides.

References

Application Notes and Protocols for the Purification of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyladamantane is a bulky, lipophilic hydrocarbon scaffold that has garnered significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure imparts unique physicochemical properties to molecules, including enhanced metabolic stability, increased lipophilicity, and the ability to orient substituents in a precise spatial arrangement. The synthesis of this compound, typically via Friedel-Crafts alkylation of benzene with a 2-haloadamantane or through coupling reactions, can result in a crude product containing unreacted starting materials, isomers, and other byproducts. Therefore, robust purification protocols are essential to obtain high-purity this compound suitable for downstream applications in drug development, polymer synthesis, and as a molecular building block.

This document provides detailed application notes and experimental protocols for three common and effective methods for the purification of this compound: column chromatography, recrystallization, and vacuum sublimation.

Potential Impurities

The primary impurities in crude this compound will depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: e.g., 2-bromoadamantane, benzene.

  • Isomeric byproducts: e.g., 1-phenyladamantane.

  • Polysubstituted adamantanes.

  • Solvent residues.

Purification Method Selection

The choice of purification method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Column chromatography is a highly effective method for separating compounds with different polarities and is well-suited for obtaining very high purity material, especially for small to medium scale preparations.

  • Recrystallization is a cost-effective and scalable method, particularly effective for removing small amounts of impurities from a solid product.

  • Vacuum sublimation is an excellent technique for purifying thermally stable, non-polar compounds like this compound, as it avoids the use of solvents and can yield very pure crystalline material.

Data Presentation: Comparison of Purification Methods

Purification MethodKey ParametersTypical YieldPurityAdvantagesDisadvantages
Column Chromatography Stationary Phase: Silica GelMobile Phase: Petroleum Ether~78%High (>98%)Excellent separation of isomers and other impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization Solvent System: Ethanol or Ethanol/WaterNot ReportedGood to HighScalable, cost-effective, and can yield high-purity crystalline material.Yield can be lower due to solubility of the product in the mother liquor. Requires careful solvent selection.
Vacuum Sublimation Temperature: ~100-120 °CPressure: <1 mmHgNot ReportedVery High (>99%)Solvent-free, can yield very pure product, effective for removing non-volatile impurities.Requires specialized equipment; not suitable for thermally labile compounds.

Experimental Workflows and Logical Relationships

G General Experimental Workflow for this compound Purification A Crude this compound B Dissolution / Slurry Preparation A->B C Purification Step B->C D Column Chromatography C->D  Polarity Difference E Recrystallization C->E  Differential Solubility F Vacuum Sublimation C->F  Volatility G Solvent Removal / Crystal Collection D->G E->G F->G H Purity Analysis (NMR, GC-MS, HPLC) G->H I Pure this compound H->I

Caption: General workflow for the purification of this compound.

G Logical Relationships in Purification Method Selection A Desired Purity Level B Moderate Purity (>95%) A->B C High Purity (>98%) A->C D Very High Purity (>99%) A->D E Recrystallization B->E F Column Chromatography C->F G Vacuum Sublimation D->G H Initial Impurity Profile I Mainly starting materials H->I J Isomeric impurities H->J K Non-volatile impurities H->K I->E J->F K->G

Caption: Selection of purification method based on desired purity and impurity profile.

Experimental Protocols

Column Chromatography

This protocol is based on a reported literature procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (boiling range 30-60 °C)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (optional)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

    • Add a small layer of sand over the plug (optional).

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a thin layer of sand to the top to protect the surface.

    • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of petroleum ether.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is just below the top of the sand.

  • Elution:

    • Carefully add petroleum ether to the top of the column, ensuring not to disturb the packed bed.

    • Begin collecting the eluent in fractions.

    • Continuously add fresh eluent to the top of the column to maintain a constant flow.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. Since this compound is UV-inactive, staining with potassium permanganate or iodine is necessary for visualization.[1]

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product as a white solid.

Recrystallization

This protocol is based on general principles for the recrystallization of nonpolar, aromatic hydrocarbons.[2][3][4] The ideal solvent or solvent system should be determined experimentally on a small scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a two-solvent system like ethanol/water or hexane/ethyl acetate)[2]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection (Small Scale Test):

    • Place a small amount of crude this compound in a test tube.

    • Add a few drops of the chosen solvent. The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Heat the mixture to boiling. If the solid dissolves, it is a suitable single solvent.

    • If the solid is too soluble at room temperature, or not soluble enough at boiling, a two-solvent system may be necessary.[4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold crystal slurry into the funnel and apply vacuum.

    • Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them completely in a desiccator or a vacuum oven at a low temperature.

Vacuum Sublimation

This protocol is based on general principles for the sublimation of adamantane derivatives.[5][6][7]

Materials:

  • Crude this compound

  • Sublimation apparatus (e.g., a sublimator with a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold water circulator or a mixture of ice and water

Procedure:

  • Apparatus Setup:

    • Place the crude this compound at the bottom of the sublimation apparatus.

    • Insert the cold finger and ensure all joints are properly sealed.

    • Connect the apparatus to a vacuum pump.

  • Sublimation:

    • Start the flow of cold water through the cold finger.

    • Evacuate the system using the vacuum pump to a pressure below 1 mmHg.

    • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the melting point of this compound. A temperature range of 100-120 °C is a good starting point.

    • The this compound will sublime and then deposit as pure crystals on the cold surface of the finger.

  • Product Collection:

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Carefully and slowly vent the system to atmospheric pressure.

    • Remove the cold finger and scrape the purified crystalline this compound onto a clean, dry surface.

Conclusion

The purification of this compound can be effectively achieved using column chromatography, recrystallization, or vacuum sublimation. The choice of method depends on the specific requirements of the researcher, including the scale of the purification, the nature of the impurities, and the desired final purity. For achieving the highest purity, especially when isomeric impurities are present, column chromatography is recommended. For larger scale and cost-effective purification, recrystallization is a viable option. When a solvent-free method is desired and the impurities are non-volatile, vacuum sublimation can provide exceptionally pure material. Proper execution of these protocols will yield high-quality this compound suitable for a wide range of research and development applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-phenyladamantane. Our aim is to help you improve reaction yields and overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Friedel-Crafts Alkylation: This method involves the reaction of an adamantane derivative (like 2-bromoadamantane or adamantan-2-ol) with benzene in the presence of a Lewis acid catalyst.

  • Grignard Reaction: This approach utilizes the reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with adamantan-2-one, followed by dehydration of the resulting tertiary alcohol.

  • Suzuki Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of 2-bromoadamantane with phenylboronic acid.

Q2: Which synthesis method generally provides the highest yield for this compound?

A2: The yield of this compound is highly dependent on the specific reaction conditions, purity of reagents, and the chosen synthetic route. While direct Friedel-Crafts alkylation of adamantane with benzene can lead to a mixture of 1- and this compound, methods starting from 2-substituted adamantanes offer better regioselectivity. Both the Grignard reaction with adamantan-2-one followed by dehydration and the Suzuki coupling of 2-bromoadamantane with phenylboronic acid are reported to provide good to high yields of the desired this compound.

Q3: What are the typical side products or impurities I should be aware of?

A3: Depending on the synthetic route, common impurities can include:

  • In Friedel-Crafts reactions: Poly-phenylated adamantanes, isomers (1-phenyladamantane if starting from adamantane), and rearrangement products.[1]

  • In Grignard reactions: Unreacted adamantan-2-one, biphenyl (from the Grignard reagent coupling), and the tertiary alcohol intermediate if dehydration is incomplete.[2][3]

  • In Suzuki couplings: Homocoupling products of phenylboronic acid (biphenyl) and unreacted starting materials.

Q4: How can I purify the crude this compound?

A4: Purification of this compound can typically be achieved through column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.[4] Recrystallization from a suitable solvent is another effective method for obtaining the pure product.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield Poor quality or wet reagents/solvents: Moisture can quench the catalyst in Friedel-Crafts reactions or the Grignard reagent.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.[5]
Inactive Catalyst (Friedel-Crafts): The Lewis acid may be old or have been exposed to moisture.Use a fresh batch of the Lewis acid catalyst.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Carbocation Rearrangement (Friedel-Crafts): The intermediate carbocation may rearrange to a more stable form, leading to undesired products.[6]Use milder reaction conditions or a different catalyst. Alternatively, consider a synthetic route that avoids the formation of a carbocation prone to rearrangement, such as the Suzuki coupling.
Formation of Multiple Products Polyalkylation (Friedel-Crafts): The product, this compound, can undergo further phenylation.[7]Use a large excess of benzene to favor the mono-substituted product.
Isomer Formation (Friedel-Crafts): Starting with adamantane can lead to a mixture of 1- and this compound.Start with a 2-substituted adamantane derivative (e.g., 2-bromoadamantane or adamantan-2-one) to ensure regioselectivity.
Incomplete Dehydration (Grignard route): The intermediate 2-phenyladamantan-2-ol is not fully converted to the desired alkene.Ensure sufficient acid catalyst and adequate heating for the dehydration step. Monitor the disappearance of the alcohol by TLC.
Difficulty in Product Isolation Emulsion formation during workup: This can make phase separation difficult.Add a saturated brine solution to help break the emulsion.
Co-elution of impurities during chromatography: Biphenyl, a common byproduct, can have a similar polarity to this compound.Optimize the solvent system for column chromatography. A less polar eluent system may improve separation.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Method Starting Materials Key Reagents Typical Yield Key Advantages Common Issues
Friedel-Crafts Alkylation 2-Bromoadamantane, BenzeneAlCl₃ or other Lewis acidsModerate to GoodRelatively straightforward, uses common reagents.Carbocation rearrangements, polyalkylation, isomer formation if starting with adamantane.[1][6][7]
Grignard Reaction & Dehydration Adamantan-2-one, BromobenzeneMg, Acid (for dehydration)Good to HighGood regioselectivity, high yields are achievable.Requires anhydrous conditions, potential for biphenyl formation, incomplete dehydration.[2][8]
Suzuki Coupling 2-Bromoadamantane, Phenylboronic acidPalladium catalyst, BaseGood to HighHigh regioselectivity, mild reaction conditions.Cost of palladium catalyst, potential for homocoupling byproducts.[9][10]

Experimental Protocols

Method 1: Synthesis of this compound via Grignard Reaction and Dehydration

This protocol involves the reaction of adamantan-2-one with phenylmagnesium bromide, followed by acid-catalyzed dehydration of the intermediate alcohol.

Step 1: Preparation of Phenylmagnesium Bromide

  • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Adamantan-2-one and Dehydration

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve adamantan-2-one (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-phenyladamantan-2-ol.

  • To the crude alcohol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture (e.g., in toluene with a Dean-Stark trap) to effect dehydration.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.

Method 2: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the alkylation of benzene with 2-bromoadamantane using aluminum chloride as a catalyst.

  • To a stirred solution of anhydrous benzene (large excess) at 0 °C, add anhydrous aluminum chloride (1.1 eq) in portions.

  • To this suspension, add a solution of 2-bromoadamantane (1.0 eq) in anhydrous benzene dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer and wash it with water, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene by distillation.

  • Purify the residue by column chromatography on silica gel (eluent: hexane) to yield this compound.

Mandatory Visualization

experimental_workflow_grignard cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Reaction and Dehydration start1 Mg turnings + I₂ reaction1 Formation of Phenylmagnesium Bromide start1->reaction1 reagent1 Bromobenzene in Et₂O reagent1->reaction1 reaction2 Nucleophilic Addition reaction1->reaction2 reagent2 Adamantan-2-one in Et₂O reagent2->reaction2 workup1 Aqueous Workup (NH₄Cl) reaction2->workup1 intermediate Crude 2-Phenyladamantan-2-ol workup1->intermediate dehydration Acid-catalyzed Dehydration intermediate->dehydration workup2 Washing and Drying dehydration->workup2 purification Column Chromatography workup2->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound via the Grignard reaction route.

troubleshooting_low_yield cluster_reagents Reagent & Condition Check cluster_reaction Reaction Parameter Check cluster_catalyst Catalyst/Reagent Activity Check start Low or No Product Yield q1 Are reagents and solvents anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the reaction time/temperature sufficient? a1_yes->q2 s1 Dry all reagents and solvents. Use oven-dried glassware. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the catalyst (Friedel-Crafts) or Grignard reagent active? a2_yes->q3 s2 Increase reaction time or temperature. Monitor by TLC/GC. a2_no->s2 s2->q3 a3_no No q3->a3_no No end Yield Improved q3->end Yes s3 Use fresh catalyst. Prepare Grignard reagent fresh. a3_no->s3 s3->end

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyladamantane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Friedel-Crafts alkylation and the Grignard reaction.

  • Friedel-Crafts Alkylation: This method typically involves the reaction of a 2-substituted adamantane, such as 2-bromoadamantane or 2-adamantanol, with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid.

  • Grignard Reaction: This approach utilizes the reaction of a 2-adamantyl Grignard reagent with a phenylating agent, or more commonly, the reaction of 2-bromoadamantane with phenylmagnesium bromide.

Q2: What are the primary side products I should expect in the synthesis of this compound?

A2: The side products largely depend on the synthetic route chosen. For Friedel-Crafts alkylation, the most common side product is 1-phenyladamantane, formed via carbocation rearrangement. Poly-phenylated adamantanes and unreacted starting materials are also possible. In the Grignard synthesis, the formation of biphenyl is a common side reaction.

Q3: How can I minimize the formation of 1-phenyladamantane during a Friedel-Crafts reaction?

A3: Minimizing the formation of the 1-phenyl isomer is challenging due to the inherent stability of the tertiary carbocation at the adamantane bridgehead. However, careful selection of the catalyst, solvent, and reaction temperature can influence the product ratio. Milder reaction conditions may favor the kinetic product (this compound) over the thermodynamic product (1-phenyladamantane).

Q4: How can I remove biphenyl from my product after a Grignard reaction?

A4: Biphenyl can often be removed from the desired this compound product by column chromatography or recrystallization, as the two compounds have different polarities and solubilities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound in Friedel-Crafts Alkylation

Possible Causes:

  • Carbocation Rearrangement: The secondary adamantyl carbocation intermediate is prone to rearranging to the more stable tertiary carbocation, leading to the formation of 1-phenyladamantane as the major product.

  • Catalyst Inactivity: The Lewis acid catalyst may be deactivated by moisture or other impurities.

  • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.

  • Polyalkylation: The product, this compound, can undergo further phenylation.

Suggested Solutions:

  • Optimize Reaction Conditions: Experiment with different Lewis acids, lower reaction temperatures, and shorter reaction times to favor the kinetic product.

  • Ensure Anhydrous Conditions: Use freshly distilled solvents and dried glassware to prevent catalyst deactivation.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction and stop it at the optimal time.

  • Control Stoichiometry: Use a stoichiometric excess of benzene to minimize poly-phenylation.

Problem 2: Significant Biphenyl Formation in Grignard Reaction

Possible Cause:

  • Wurtz-Fittig Type Coupling: The phenylmagnesium bromide can couple with itself to form biphenyl. This is often promoted by higher temperatures and certain impurities.

Suggested Solutions:

  • Control Temperature: Maintain a low and controlled temperature during the formation and reaction of the Grignard reagent.

  • Slow Addition: Add the 2-bromoadamantane to the Grignard reagent slowly to maintain a low concentration of the adamantyl halide.

  • Use of Additives: In some cases, the addition of catalysts like iron salts can promote the desired cross-coupling over homocoupling.

Data Presentation

The following table summarizes the common side products in the synthesis of this compound. The yields are qualitative as they can vary significantly based on the specific reaction conditions.

Synthetic Method Side Product Reason for Formation Typical Yield
Friedel-Crafts Alkylation 1-PhenyladamantaneCarbocation rearrangement to a more stable tertiary carbocation.Can be a major product
Di- and Tri-phenyladamantanesPolyalkylation of the adamantane core.Minor to significant
Unreacted Starting MaterialIncomplete reaction.Variable
Grignard Reaction BiphenylHomocoupling of the Grignard reagent.Minor to significant
Unreacted Starting MaterialIncomplete reaction.Variable

Experimental Protocols

Note: These are generalized protocols and should be optimized for specific laboratory conditions.

Protocol 1: Friedel-Crafts Synthesis of this compound
  • Materials: 2-Bromoadamantane, Benzene (anhydrous), Aluminum chloride (anhydrous).

  • Procedure:

    • To a stirred solution of 2-bromoadamantane in a large excess of anhydrous benzene at 0°C, slowly add anhydrous aluminum chloride in portions.

    • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane) to separate this compound from 1-phenyladamantane and other byproducts.

Protocol 2: Grignard Synthesis of this compound
  • Materials: 2-Bromoadamantane, Magnesium turnings, Bromobenzene, Anhydrous diethyl ether or THF.

  • Procedure:

    • Prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

    • To this Grignard reagent at 0°C, add a solution of 2-bromoadamantane in anhydrous diethyl ether dropwise.

    • Allow the reaction to stir at room temperature and monitor its progress.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to remove biphenyl and unreacted starting materials.

Visualizations

The following diagram illustrates a troubleshooting workflow for minimizing side products in the Friedel-Crafts synthesis of this compound.

TroubleshootingWorkflow Start Start Synthesis Analysis Analyze Product Mixture (GC-MS, NMR) Start->Analysis High_1_Phenyl High 1-Phenyladamantane Content? Analysis->High_1_Phenyl High_Poly High Poly-phenylation? Analysis->High_Poly Low_Yield Low Overall Yield? Analysis->Low_Yield Optimize_Conditions Optimize Reaction Conditions: - Lower Temperature - Milder Lewis Acid - Shorter Reaction Time High_1_Phenyl->Optimize_Conditions Yes Purification Purify Product (Column Chromatography) High_1_Phenyl->Purification No Control_Stoichiometry Adjust Stoichiometry: - Increase Benzene Excess High_Poly->Control_Stoichiometry Yes High_Poly->Purification No Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Yes Low_Yield->Purification No Optimize_Conditions->Start Re-run Control_Stoichiometry->Start Re-run Check_Reagents->Start Re-run

Caption: Troubleshooting workflow for Friedel-Crafts synthesis.

Technical Support Center: Synthesis of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenyladamantane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental information for the synthesis of this valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the synthesis of this compound.

FAQs

Q1: What are the primary synthetic routes for preparing this compound?

A1: The two most common and effective methods for synthesizing this compound are the Friedel-Crafts reaction and the Grignard reaction. The Friedel-Crafts reaction typically involves the alkylation of benzene using a 2-adamantyl precursor, such as 2-adamantanol or a 2-haloadamantane, in the presence of a Lewis acid catalyst. The Grignard reaction involves the coupling of a 2-adamantyl Grignard reagent with a phenyl halide or, more commonly, the reaction of a phenyl Grignard reagent with a 2-haloadamantane.

Q2: Why is the synthesis of this compound challenging in terms of regioselectivity?

A2: The primary challenge lies in controlling the substitution position on the adamantane cage. Adamantane has two types of C-H bonds: tertiary at the bridgehead positions (1, 3, 5, and 7) and secondary at the methylene bridge positions (2, 4, 6, 8, 9, and 10). The tertiary bridgehead positions are generally more reactive towards electrophilic substitution due to the greater stability of the resulting tertiary carbocation. Therefore, Friedel-Crafts type reactions can often lead to a mixture of 1-phenyladamantane and this compound, with the 1-isomer sometimes being the major product. Directing the substitution to the secondary position to obtain this compound selectively requires careful choice of starting materials and reaction conditions.

Q3: What are the most common side products in the synthesis of this compound?

A3: Common side products include the isomeric 1-phenyladamantane, poly-substituted adamantanes (e.g., diphenyladamantane), and products resulting from carbocation rearrangements.[1] In Grignard reactions, Wurtz coupling products (biphenyl from the phenyl Grignard or biadamantane from the adamantyl Grignard) can also be formed.[2]

Troubleshooting Guide

Issue 1: Low Yield in Friedel-Crafts Reaction

Potential Cause Suggested Solution
Carbocation Rearrangement: The initially formed secondary adamantyl carbocation can rearrange to the more stable tertiary carbocation, leading to the formation of 1-phenyladamantane as the major product.[1]- Use a milder Lewis acid to reduce the extent of rearrangement. - Consider a synthetic route that avoids the formation of a free carbocation, such as starting from a precursor that directs substitution to the 2-position.[3]
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated.[1]- Ensure all glassware is thoroughly dried (flame-dried or oven-dried). - Use anhydrous solvents and reagents. - Use a fresh, high-quality Lewis acid.
Insufficient Catalyst: In Friedel-Crafts acylation (if used as a route), the ketone product can form a complex with the Lewis acid, requiring stoichiometric amounts. While alkylation is catalytic, catalyst deactivation can still occur.[1]- For acylation routes, use at least a stoichiometric amount of the Lewis acid. - For alkylation, ensure an adequate catalytic amount is used and that conditions are anhydrous.
Low Reactivity of Starting Materials: Deactivated benzene derivatives or less reactive adamantyl precursors can lead to low conversion.- Use a more reactive adamantyl precursor (e.g., 2-bromoadamantane over 2-chloroadamantane). - Increase the reaction temperature or time, monitoring for decomposition.

Issue 2: Low Yield or Failure to Initiate in Grignard Reaction

Potential Cause Suggested Solution
Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.[2]- Activate the magnesium by gently crushing it in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[2]
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reagent as it forms.[4]- Rigorously dry all glassware and use anhydrous solvents (e.g., distill THF from sodium/benzophenone).[4]
Wurtz Coupling Side Reaction: The Grignard reagent can react with the starting alkyl halide to form a dimer.[4]- Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide.[4]
Steric Hindrance: The bulky adamantyl group can sterically hinder the reaction.- If possible, use a less sterically hindered Grignard reagent or substrate. - Consider using a more reactive Grignard reagent (e.g., organolithium).

Issue 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Presence of Isomeric Impurities: 1-Phenyladamantane and this compound have very similar physical properties, making them difficult to separate by standard column chromatography.- Use High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, which has been shown to be effective in separating adamantane isomers.[5] - Fractional crystallization may be effective if there is a significant difference in the solubility of the isomers in a particular solvent system.
Unreacted Starting Materials: Adamantane-based starting materials can be non-polar and may co-elute with the product.- Optimize the reaction to drive it to completion by monitoring with TLC or GC. - Choose a chromatography solvent system with a polarity that allows for good separation of the slightly more polar phenylated product from the non-polar starting material.
Formation of an Oil Instead of Crystals During Recrystallization: Significant impurities can lower the melting point and inhibit crystallization.[6]- Perform a preliminary purification by column chromatography to remove the majority of impurities before attempting recrystallization.[6] - Ensure slow cooling to promote crystal growth.[6]

Data Presentation

The following table summarizes quantitative data for different synthetic routes to this compound.

Synthetic Route Starting Materials Catalyst/Reagent Solvent Yield (%) Reference
Friedel-Crafts Reaction2-halo-adamantylmethylene alcohol derivative, BenzeneExcess Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)Benzene> 80[3]
Grignard Reaction2-Bromoadamantane, Phenylmagnesium bromide-Ether/THFNot specified[General method]
Ritter Reaction followed by ReductionAdamantan-2-ol, PhenylacetonitrileH₂SO₄PhenylacetonitrileHigh (for amide)[7][8][9]

Note: The Ritter reaction produces an N-(2-adamantyl)phenylacetamide, which would require a subsequent reduction step to yield this compound. The high yield refers to the formation of the intermediate amide.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction (General Procedure)

This protocol is a general representation of a Friedel-Crafts alkylation. Specific conditions may need to be optimized.

Materials:

  • 2-Adamantanol

  • Anhydrous Benzene (solvent and reactant)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (or Diethyl Ether)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous benzene.

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

  • In a separate flask, dissolve 2-adamantanol in anhydrous benzene.

  • Add the 2-adamantanol solution dropwise to the stirred AlCl₃/benzene mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[1]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction (General Procedure)

This protocol describes the reaction of a phenyl Grignard reagent with 2-bromoadamantane. All glassware must be scrupulously dried.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Diethyl Ether or THF

  • Bromobenzene

  • 2-Bromoadamantane

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.[2]

    • Add a small amount of anhydrous ether.

    • In an addition funnel, prepare a solution of bromobenzene in anhydrous ether.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as indicated by gentle refluxing and the disappearance of the iodine color. If it does not start, gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, continue to stir for an additional 30-60 minutes.

  • Reaction with 2-Bromoadamantane:

    • In a separate flame-dried flask, dissolve 2-bromoadamantane in anhydrous ether.

    • Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

    • Slowly add the 2-bromoadamantane solution to the Grignard reagent with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_workup Isolation cluster_purification Purification 2-Adamantyl Precursor 2-Adamantyl Precursor Reaction Reaction 2-Adamantyl Precursor->Reaction Phenyl Source Phenyl Source Phenyl Source->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Crude Product Crude Product Drying->Crude Product Chromatography / Recrystallization Chromatography / Recrystallization Crude Product->Chromatography / Recrystallization Pure this compound Pure this compound Chromatography / Recrystallization->Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_initiation Initiation Problems cluster_conversion Conversion Problems start Low or No Product Yield check_reaction Did the reaction start? start->check_reaction inactive_mg Inactive Mg surface? check_reaction->inactive_mg No side_reactions Side reactions observed? (e.g., Isomer formation) check_reaction->side_reactions Yes activate_mg Activate Mg (Iodine, DIBE) inactive_mg->activate_mg Yes moisture Moisture present? inactive_mg->moisture No end Yield Optimized activate_mg->end dry_reagents Dry all reagents, solvents, glassware moisture->dry_reagents Yes moisture->side_reactions No dry_reagents->end change_conditions Modify conditions: - Milder Lewis Acid - Lower Temperature - Change Reagents side_reactions->change_conditions Yes incomplete_reaction Incomplete Reaction? side_reactions->incomplete_reaction No change_conditions->end optimize_time_temp Increase reaction time or temperature incomplete_reaction->optimize_time_temp Yes incomplete_reaction->end No optimize_time_temp->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyladamantane.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no this compound at all. What are the common causes?

A1: Low or no yield in the synthesis of this compound can stem from several factors related to the chosen synthetic route. The two primary methods for this synthesis are the Friedel-Crafts reaction of adamantane with a phenylating agent and the coupling of a 2-haloadamantane with a phenyl Grignard reagent.

For Friedel-Crafts Reactions:

  • Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. Any water present in the solvent, glassware, or reagents will deactivate the catalyst. It is critical to maintain anhydrous (dry) conditions throughout the experiment.

  • Insufficient Catalyst: In Friedel-Crafts reactions, the catalyst can form a complex with the product, removing it from the catalytic cycle. Therefore, a stoichiometric amount of the Lewis acid is often necessary.

  • Deactivated Aromatic Ring: While benzene is the typical phenylating agent, using substituted benzenes with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) will deactivate the ring towards electrophilic substitution, hindering the reaction.

  • Carbocation Rearrangements: The adamantyl cation can undergo rearrangements, leading to a mixture of products and reducing the yield of the desired 2-phenyl isomer.[1]

For Grignard Reactions:

  • Grignard Reagent Formation Failure: The initiation of Grignard reagent formation (phenylmagnesium bromide) can be challenging. This is often due to moisture or the presence of an oxide layer on the magnesium turnings.

  • Poor Quality of 2-Haloadamantane: The purity of the starting 2-bromoadamantane or 2-chloroadamantane is crucial. Impurities can interfere with the reaction.

  • Side Reactions: The Grignard reagent is a strong base and can participate in side reactions if there are any acidic protons in the reaction mixture.

A logical workflow for diagnosing and addressing low product yield is presented below:

LowYieldTroubleshooting Start Low or No Yield Check_Purity Verify Purity of Starting Materials (Adamantane/2-Haloadamantane, Benzene, Solvents) Start->Check_Purity Check_Anhydrous Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) Check_Purity->Check_Anhydrous Purity OK Solution Improved Yield Check_Purity->Solution Impure Materials Found and Replaced Check_Catalyst Verify Catalyst Activity (Fresh Lewis Acid or Properly Initiated Grignard) Check_Anhydrous->Check_Catalyst Conditions Dry Check_Anhydrous->Solution Moisture Contamination Identified and Removed Optimize_Stoichiometry Optimize Reactant Stoichiometry (e.g., excess benzene for FC, Grignard to halide ratio) Check_Catalyst->Optimize_Stoichiometry Catalyst Active Check_Catalyst->Solution Catalyst Inactivity Resolved Optimize_Temp_Time Adjust Reaction Temperature and Time Optimize_Stoichiometry->Optimize_Temp_Time Analyze_Byproducts Analyze Byproducts (GC-MS, NMR) to Identify Side Reactions Optimize_Temp_Time->Analyze_Byproducts Purification_Loss Evaluate Product Loss during Workup and Purification Analyze_Byproducts->Purification_Loss Purification_Loss->Solution

Caption: A logical flow for diagnosing and addressing low product yield.

Issue 2: Formation of Multiple Products (Isomers and Poly-substituted Byproducts)

Q2: My reaction is producing a mixture of phenylated adamantanes. How can I improve the selectivity for this compound?

A2: The formation of multiple products is a common challenge, particularly in Friedel-Crafts reactions.

  • Polyalkylation: The introduction of the phenyl group can activate the adamantane core, making the this compound product more reactive than the starting adamantane. This can lead to the formation of di- and tri-phenylated byproducts. To minimize this, it is advisable to use a large excess of the adamantane substrate relative to the phenylating agent.

  • Isomer Formation: Adamantane has two types of C-H bonds: tertiary (at the bridgehead positions 1, 3, 5, and 7) and secondary (at the methylene bridge positions 2, 4, 6, 8, 9, and 10). Friedel-Crafts reactions can sometimes lead to a mixture of 1-phenyladamantane and this compound. The choice of catalyst and reaction conditions can influence the regioselectivity. Milder Lewis acids may favor the thermodynamically more stable 1-phenyladamantane, while stronger Lewis acids under kinetic control might lead to a different isomer distribution.

  • Rearrangements: As mentioned, carbocation rearrangements can lead to different isomers.[1] Using a synthetic route that avoids carbocationic intermediates, such as the Grignard reaction, will provide better control over the regiochemistry.

Issue 3: Difficult Purification

Q3: I am having trouble purifying the crude this compound. What are the recommended methods?

A3: The purification of this compound can be challenging due to the presence of structurally similar byproducts.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Hexane or ethanol are often good starting points for recrystallization of non-polar compounds like this compound.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate this compound from its isomers and other byproducts based on differences in polarity. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically employed.

  • Sublimation: For highly pure samples, sublimation under high vacuum can be an effective purification technique, especially for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes are:

  • Friedel-Crafts Alkylation: This involves the reaction of adamantane with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[2][3] This method can be complicated by polyalkylation and the formation of isomeric byproducts.

  • Grignard Reaction: This route involves the reaction of a 2-haloadamantane (e.g., 2-bromoadamantane or 2-chloroadamantane) with phenylmagnesium bromide. This method generally offers better regioselectivity.

Q2: Which Lewis acid is best for the Friedel-Crafts synthesis of this compound?

A2: The choice of Lewis acid can significantly impact the yield and selectivity of the reaction. While AlCl₃ is a strong and commonly used catalyst, other Lewis acids like FeCl₃, InCl₃, and solid acid catalysts have also been employed for the adamantylation of aromatic compounds.[2][3][4][5] The optimal catalyst may depend on the specific reaction conditions and desired outcome. Weaker Lewis acids may offer better selectivity but might require higher temperatures or longer reaction times.

Q3: How can I confirm the successful formation of the phenyl Grignard reagent?

A3: Visual indicators of a successful Grignard reagent formation include the disappearance of the magnesium metal and the formation of a cloudy or colored solution. A simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with iodine in an appropriate solvent; the disappearance of the iodine color indicates the presence of the Grignard reagent. For quantitative analysis, titration methods can be employed.

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4:

  • Friedel-Crafts Reaction: Lewis acids like AlCl₃ are corrosive and react violently with water. These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Benzene is a known carcinogen and should be handled with extreme care.

  • Grignard Reaction: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents like diethyl ether and THF are highly flammable.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Prep_Glassware Flame-dry glassware under vacuum and cool under inert atmosphere. Add_Adamantane Add adamantane and excess dry benzene to the reaction flask. Prep_Glassware->Add_Adamantane Cool_Mixture Cool the mixture in an ice bath. Add_Adamantane->Cool_Mixture Add_Catalyst Slowly add AlCl₃ portion-wise. Cool_Mixture->Add_Catalyst Stir_React Stir at room temperature for several hours. Add_Catalyst->Stir_React Quench Pour the reaction mixture over crushed ice. Stir_React->Quench Extract Extract with an organic solvent (e.g., ether). Quench->Extract Wash Wash the organic layer with water and brine. Extract->Wash Dry_Concentrate Dry over Na₂SO₄ and concentrate in vacuo. Wash->Dry_Concentrate Purify Purify by recrystallization (e.g., from ethanol) or column chromatography. Dry_Concentrate->Purify

Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.

Protocol 2: Synthesis of this compound via Grignard Reaction

Grignard_Workflow cluster_grignard_prep Grignard Reagent Preparation cluster_coupling Coupling Reaction cluster_workup Workup cluster_purification Purification Activate_Mg Activate magnesium turnings in a flame-dried flask under inert atmosphere. Add_Solvent_Halide Add anhydrous THF and a small amount of bromobenzene. Activate_Mg->Add_Solvent_Halide Initiate_React Initiate the reaction (e.g., with a heat gun or iodine crystal). Add_Solvent_Halide->Initiate_React Add_Rest_Halide Add the remaining bromobenzene dropwise. Initiate_React->Add_Rest_Halide Cool_Grignard Cool the Grignard reagent in an ice bath. Add_Rest_Halide->Cool_Grignard Add_Adamantane_Halide Add a solution of 2-bromoadamantane in anhydrous THF dropwise. Cool_Grignard->Add_Adamantane_Halide Stir_React Stir at room temperature for several hours. Add_Adamantane_Halide->Stir_React Quench Quench the reaction with saturated aq. NH₄Cl. Stir_React->Quench Extract Extract with an organic solvent (e.g., ether). Quench->Extract Wash Wash the organic layer with water and brine. Extract->Wash Dry_Concentrate Dry over Na₂SO₄ and concentrate in vacuo. Wash->Dry_Concentrate Purify Purify by recrystallization (e.g., from ethanol) or column chromatography. Dry_Concentrate->Purify

Caption: Experimental workflow for the Grignard synthesis of this compound.

Data Presentation

Table 1: Comparison of Catalysts for the Friedel-Crafts Adamantylation of Arenes

CatalystAreneAdditiveYield (%)Regioselectivity (para/meta/ortho)Reference
AlCl₃Benzene-Moderate-HighN/A[2]
FeCl₃Benzene-ModerateN/A[3]
InCl₃Fluorobenzenet-BuBr59para favored[5]
AlCl₃Fluorobenzenet-BuBrHighAll-meta[2]

Table 2: Troubleshooting Guide for Low Yield in this compound Synthesis

Potential CauseSuggested SolutionSynthetic Route
Moisture Contamination Use flame-dried glassware, anhydrous solvents, and an inert atmosphere.Both
Inactive Lewis Acid Catalyst Use a fresh, unopened bottle of the Lewis acid.Friedel-Crafts
Failed Grignard Initiation Activate magnesium with iodine or 1,2-dibromoethane; ensure anhydrous conditions.Grignard
Polyalkylation Use a large excess of adamantane.Friedel-Crafts
Carbocation Rearrangement Consider using a milder Lewis acid or switching to the Grignard route.Friedel-Crafts
Product Loss During Workup Optimize extraction and recrystallization solvents.Both
Impure Starting Materials Purify starting materials before use.Both

References

Technical Support Center: Purification Strategies for Crude 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Phenyladamantane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic method employed. Common synthetic routes, such as the Friedel-Crafts alkylation of benzene with a 2-adamantyl precursor, can lead to several byproducts. Potential impurities include:

  • Polysubstituted Adamantanes: Di- and tri-phenylated adamantanes can form if the reaction conditions are not carefully controlled.[1][2]

  • Isomeric Byproducts: Rearrangement of the adamantyl carbocation during synthesis can lead to the formation of the more thermodynamically stable 1-phenyladamantane isomer.

  • Unreacted Starting Materials: Residual benzene, 2-haloadamantane, or other adamantane precursors may remain in the crude product.

  • Solvent Residues: Solvents used in the synthesis and workup may be present.

Q2: My this compound sample is an oil, but it is reported to be a solid. What should I do?

A2: this compound has a low melting point, reported to be around 30-31°C.[3] It is common for it to exist as an oil or a waxy solid at or slightly above room temperature, especially if impurities are present which can cause melting point depression. Proceeding with purification, such as column chromatography, is recommended. Subsequent cooling of the purified fractions should yield a solid product.

Q3: I am having trouble visualizing this compound on a TLC plate. What visualization techniques can I use?

A3: Due to the lack of a strong chromophore, this compound is often not visible under UV light at 254 nm unless it is highly concentrated.[4] Effective visualization can be achieved using chemical stains. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with the hydrocarbon backbone.[5] Staining with phosphomolybdic acid (PMA) followed by gentle heating is another effective method for visualizing non-UV active compounds.[5][6]

Q4: What is the best general approach for purifying crude this compound?

A4: For most common impurity profiles, a multi-step approach is often most effective. A primary purification by flash column chromatography on silica gel is highly recommended to separate the desired product from both more polar and less polar impurities.[7][8] If the product is still not of sufficient purity, a subsequent recrystallization or vacuum sublimation can be performed.

Troubleshooting Guides

Recrystallization
ProblemPotential CauseSuggested Solution(s)
Oiling Out The melting point of this compound (30-31°C) is close to or below the boiling point of many common recrystallization solvents.- Use a lower-boiling point solvent or a solvent pair (e.g., ethanol/water, acetone/hexane).- Ensure the solution is not supersaturated before cooling.- Try dissolving the compound at a lower temperature.
Poor Crystal Formation The solution is not sufficiently saturated, or cooling is too rapid.- Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Low Recovery Too much solvent was used, or the compound is highly soluble in the chosen solvent even at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- Choose a solvent in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold).- Ensure the solution is thoroughly cooled in an ice bath before filtration.
Column Chromatography
ProblemPotential CauseSuggested Solution(s)
Poor Separation of Spots on TLC The solvent system (mobile phase) is not optimized.- Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to find a system that gives good separation (Rf of this compound between 0.2 and 0.4).
Co-elution of Impurities The column is overloaded, or the mobile phase is too polar.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).- Start with a less polar mobile phase and gradually increase the polarity (gradient elution).
Product Elutes Too Quickly or Too Slowly The polarity of the mobile phase is too high or too low, respectively.- Adjust the solvent ratio. For faster elution, increase the proportion of the more polar solvent. For slower elution, decrease it.
Sublimation
ProblemPotential CauseSuggested Solution(s)
No Sublimation Occurs The temperature is too low, or the vacuum is insufficient.- Gradually increase the temperature of the heating bath.- Ensure all connections are well-sealed and the vacuum pump is operating efficiently to achieve a high vacuum.[9]
Product Decomposes The temperature is too high.- Lower the heating temperature and improve the vacuum to allow sublimation at a lower temperature.
Low Recovery Sublimation time is too short, or there is a leak in the system.- Extend the sublimation time.- Check all seals and joints for leaks.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₆H₂₀[3][10]
Molecular Weight212.33 g/mol [3][10]
Melting Point30-31 °C[3]
AppearanceWhite solid[3]
Boiling PointNot available[3]
Density1.042 ± 0.06 g/cm³[3]

Table 2: Qualitative Solubility of this compound

SolventSolubilityRationale
WaterInsolubleNon-polar compound in a polar solvent.
HexaneSolubleNon-polar compound in a non-polar solvent.
TolueneSolubleNon-polar compound in a non-polar aromatic solvent.
DichloromethaneSolubleSoluble in a moderately polar solvent.
Ethyl AcetateSolubleSoluble in a moderately polar solvent.
EthanolSparingly Soluble to SolubleModerately polar solvent; solubility likely increases with heating.
AcetoneSolubleSoluble in a polar aprotic solvent.

Note: This data is based on the general solubility of non-polar adamantane derivatives. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is effective for separating this compound from both more polar and less polar impurities.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate).

    • Visualize the plate using a potassium permanganate or phosphomolybdic acid stain.

    • Adjust the solvent system to achieve an Rf value of approximately 0.3 for this compound.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Add a layer of sand to the top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the determined non-polar solvent system.

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the this compound.

  • Product Isolation:

    • Combine the fractions containing pure this compound.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is suitable for purifying this compound that is already substantially pure.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, hexane, acetone) at room temperature and with gentle heating.

    • A suitable solvent will dissolve the compound when hot but not at room temperature. A solvent pair, such as ethanol and water, can also be effective.[11][12]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and heat with swirling until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 3: Purification by Vacuum Sublimation

This method is effective for removing non-volatile impurities.

  • Apparatus Setup:

    • Place the crude this compound in a sublimation apparatus.

    • Assemble the apparatus, ensuring all joints are well-sealed.

  • Sublimation:

    • Apply a high vacuum to the system.

    • Gently heat the apparatus using a heating mantle or oil bath.

    • Cool the cold finger with circulating water or a dry ice/acetone slurry.

    • The this compound will sublime and deposit on the cold finger.[9]

  • Product Collection:

    • Once the sublimation is complete, allow the apparatus to cool to room temperature.

    • Carefully vent the system to atmospheric pressure.

    • Scrape the purified this compound from the cold finger.

Visualizations

experimental_workflow crude Crude this compound tlc TLC Analysis crude->tlc Optimize Separation column Column Chromatography tlc->column analysis Purity Analysis (GC-MS, NMR) column->analysis recrystallization Recrystallization pure Pure this compound recrystallization->pure sublimation Vacuum Sublimation sublimation->pure analysis->recrystallization Minor Impurities analysis->sublimation Non-volatile Impurities analysis->pure Purity > 99%

Caption: General experimental workflow for the purification of this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out poor_crystals Poor Crystal Formation? oiling_out->poor_crystals No solution1 Use lower boiling solvent Add anti-solvent Cool more slowly oiling_out->solution1 Yes low_recovery Low Recovery? poor_crystals->low_recovery No solution2 Concentrate solution Scratch flask Add seed crystal poor_crystals->solution2 Yes success Successful Recrystallization low_recovery->success No solution3 Use minimum hot solvent Ensure thorough cooling Change solvent low_recovery->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting guide for the recrystallization of this compound.

References

Technical Support Center: 2-Phenyladamantane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-phenyladamantane.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in this compound synthesis can arise from several factors depending on the chosen synthetic route.

  • For Friedel-Crafts Alkylation:

    • Catalyst Inactivity: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Deactivated Aromatic Ring: While benzene is the substrate, impurities in the solvent can deactivate the catalyst.

    • Carbocation Rearrangements: Although less common with the adamantyl cation, rearrangements can lead to undesired isomers.

    • Polyalkylation: The product, this compound, can undergo further alkylation, leading to di- and tri-substituted products. Using a large excess of benzene can help minimize this.

  • For Grignard Cross-Coupling:

    • Inactive Magnesium: The surface of magnesium turnings can oxidize. Activate the magnesium by crushing it, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane.

    • Incomplete Grignard Reagent Formation: Ensure strictly anhydrous conditions, as any moisture will quench the Grignard reagent.

    • Low Reactivity of 2-Bromoadamantane: The steric hindrance of the adamantyl cage can slow down the reaction. Longer reaction times or the use of a catalyst may be necessary.

Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The formation of side products is a common challenge.

  • Friedel-Crafts Alkylation:

    • Polyalkylation Products: As mentioned, multiple phenyl groups can be added to the adamantane core. To minimize this, use a large excess of benzene relative to 2-bromoadamantane.

    • Isomers: While the 2-adamantyl cation is relatively stable, trace amounts of rearranged products might form. Running the reaction at a lower temperature can sometimes improve selectivity.

  • Grignard Cross-Coupling:

    • Homocoupling (Biphenyl): The Grignard reagent can couple with itself to form biphenyl. This can be minimized by adding the 2-bromoadamantane solution slowly to the Grignard reagent to keep its concentration low.

    • Reduction of 2-Bromoadamantane: The Grignard reagent can act as a base, leading to the formation of adamantane.

Q3: How can I effectively purify this compound from the reaction mixture?

A3: Purification is typically achieved through column chromatography.

  • Stationary Phase: Silica gel is the most common stationary phase.

  • Mobile Phase: A non-polar eluent system, such as hexane or petroleum ether, is generally effective. A slight increase in polarity with a small amount of a more polar solvent like ethyl acetate or dichloromethane can be used if separation is difficult.

  • Monitoring: The progress of the purification can be monitored by Thin Layer Chromatography (TLC).

Q4: How do I confirm the identity and purity of my synthesized this compound?

A4: The structure and purity of the final product should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the phenyl protons (typically in the range of 7.0-7.5 ppm) and the adamantyl protons (typically broad signals in the range of 1.5-2.5 ppm).

    • ¹³C NMR: The spectrum will show distinct signals for the carbons of the phenyl ring and the adamantane cage. The carbon attached to the phenyl group will be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (212.33 g/mol ).

Data Presentation

The following table summarizes quantitative data for different synthetic methods for this compound.

MethodStarting MaterialsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)
Grignard Cross-Coupling 2-Chloroadamantane, Phenylmagnesium bromideCopper(I) iodideToluene/2-Methyltetrahydrofuran15 h8578[1]
Friedel-Crafts Alkylation 2-Bromoadamantane, BenzeneAlCl₃ (Lewis Acid)Benzene (excess)1-4 hRefluxVariable
Friedel-Crafts Alkylation 2-Adamantanol, BenzeneTriflic AcidBenzene (excess)2 h25~70-80

Experimental Protocols

1. Grignard Cross-Coupling Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

  • Materials:

    • 2-Chloroadamantane

    • Phenylmagnesium bromide solution (in 2-methyltetrahydrofuran)

    • Copper(I) iodide (CuI)

    • Toluene (anhydrous)

    • Dilute Hydrochloric Acid (1 M)

    • Petroleum Ether

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add copper(I) iodide (0.1 mmol).

    • Add 2-chloroadamantane (1.0 mmol) and anhydrous toluene (2.0 mL).

    • Add phenylmagnesium bromide solution (2.3 mmol) to the mixture.

    • Seal the reaction tube and heat the mixture in an oil bath at 85°C for 15 hours with stirring.

    • After cooling to room temperature, quench the reaction by adding dilute hydrochloric acid (3 mL) and petroleum ether (10 mL).

    • Stir for 10 minutes, then separate the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to obtain this compound.

2. Friedel-Crafts Alkylation Synthesis of this compound (Representative Protocol)

This is a representative protocol based on general procedures for Friedel-Crafts alkylation with adamantane derivatives.

  • Materials:

    • 2-Bromoadamantane

    • Benzene (anhydrous, excess)

    • Aluminum chloride (AlCl₃, anhydrous)

    • Ice

    • Dilute Hydrochloric Acid

    • Dichloromethane or Diethyl Ether

    • Saturated Sodium Bicarbonate Solution

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Charge the flask with anhydrous benzene (large excess) and anhydrous aluminum chloride (1.1 equivalents relative to 2-bromoadamantane).

    • Cool the mixture in an ice bath.

    • Dissolve 2-bromoadamantane (1.0 equivalent) in a minimal amount of anhydrous benzene and add it to the dropping funnel.

    • Add the 2-bromoadamantane solution dropwise to the stirred benzene/AlCl₃ mixture.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gently reflux for 1-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and add dilute hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using hexane or petroleum ether as the eluent.

Mandatory Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis Reactants Starting Materials (e.g., 2-Bromoadamantane, Benzene) Reaction_Vessel Reaction under Inert Atmosphere Reactants->Reaction_Vessel Catalyst Catalyst/Reagent (e.g., AlCl3 or Grignard) Catalyst->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Quench Quench Reaction (e.g., with acid/water) Reaction_Vessel->Quench Reaction Mixture Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product Analysis Characterization (NMR, MS) Chromatography->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_Reagents Check Reagent Quality - Anhydrous solvents? - Active catalyst/Mg? - Pure starting materials? Start->Check_Reagents Check_Conditions Verify Reaction Conditions - Correct temperature? - Adequate reaction time? - Inert atmosphere maintained? Start->Check_Conditions Check_Workup Review Workup & Purification - Product lost during extraction? - Inefficient chromatography? Start->Check_Workup Solution_Reagents Solution: - Use freshly dried solvents. - Activate Mg or use fresh Lewis acid. - Purify starting materials. Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Optimize temperature and time. - Ensure proper inert gas setup. Check_Conditions->Solution_Conditions Solution_Workup Solution: - Check aqueous layer for product. - Optimize chromatography conditions. Check_Workup->Solution_Workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Navigating Adamantane Chemistry Without Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding undesirable rearrangement reactions during the synthesis and functionalization of adamantane and its derivatives. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during adamantane chemistry that are often associated with skeletal rearrangements.

Q1: I am attempting a Friedel-Crafts alkylation on adamantane and obtaining a mixture of products with rearranged alkyl chains. How can I prevent this?

A1: Friedel-Crafts reactions are notorious for generating carbocation intermediates that are prone to rearrangement to form more stable carbocations. To minimize this:

  • Choice of Lewis Acid: Use a milder Lewis acid. While strong Lewis acids like AlCl₃ are effective in promoting the reaction, they also readily facilitate rearrangements. Consider using weaker Lewis acids such as FeCl₃ or ZnCl₂ under optimized conditions.[1][2]

  • Temperature Control: Perform the reaction at lower temperatures. Higher temperatures provide the activation energy for rearrangement pathways.[3]

  • Alternative Methods: If rearrangements persist, consider alternative, non-carbocation-based methods for alkylation, such as radical-mediated C-H functionalization.[4][5]

Q2: My Koch-Haaf carboxylation of a secondary adamantanol is giving me the 1-adamantanecarboxylic acid instead of the expected secondary carboxylic acid. What is happening?

A2: The Koch-Haaf reaction proceeds through a carbocation intermediate.[6] In the highly acidic environment of the reaction, a secondary adamantyl carbocation will rapidly rearrange to the more stable tertiary bridgehead carbocation (1-adamantyl cation) via a series of hydride and alkyl shifts. This leads to the formation of 1-adamantanecarboxylic acid as the major product.[7][8]

  • To obtain the secondary carboxylic acid: The direct Koch-Haaf reaction on a secondary alcohol is generally not a suitable method due to this inherent rearrangement. Alternative strategies, such as the construction of the adamantane skeleton with the desired functionality already in place, might be necessary.[9]

Q3: I am trying to synthesize a 1,2-disubstituted adamantane derivative, but the reaction yields a 1,3-disubstituted product. Why is this occurring and how can I achieve the desired substitution pattern?

A3: The formation of a 1,3-disubstituted adamantane from a reaction intended to produce a 1,2-isomer is a classic example of a Wagner-Meerwein rearrangement.[10] The initial formation of a carbocation at a secondary position (C-2) is followed by a rapid rearrangement to the more stable tertiary bridgehead position (C-1 or C-3).

  • Strategies to favor 1,2-disubstitution:

    • Radical Reactions: Employ radical-based functionalization methods, which do not involve carbocation intermediates and are less prone to skeletal rearrangements. For example, radical bromination can introduce a bromine atom at a secondary position, which can then be further functionalized.

    • Ring Expansion/Contraction Strategies: Synthesize the desired 1,2-disubstituted adamantane by constructing the adamantane framework from a bicyclic precursor or through ring expansion of a noradamantane derivative. These methods can provide access to specific isomers that are difficult to obtain through direct functionalization.[9]

Q4: During the synthesis of adamantane itself from tetrahydrodicyclopentadiene, I am getting low yields and a lot of tar-like byproducts. How can I optimize this rearrangement?

A4: The synthesis of adamantane via the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene is a complex process with many potential side reactions.[1][11]

  • Catalyst System: The choice and preparation of the Lewis acid catalyst are critical. While AlCl₃ is commonly used, its activity can be influenced by the presence of co-catalysts or activators. Using a "sludge" catalyst, which can be a mixture of aluminum halides and hydrogen halides, has been reported to improve yields.[1]

  • Reaction Conditions: The reaction is sensitive to temperature and reaction time. Insufficient heating may lead to incomplete rearrangement, while excessive heat can promote fragmentation and polymerization, leading to tar formation.[11] Careful optimization of these parameters is necessary.

  • Purity of Starting Material: Ensure the endo-tetrahydrodicyclopentadiene starting material is of high purity, as impurities can interfere with the catalytic process.[11]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for key reactions, highlighting how different conditions can influence the outcome and help avoid rearrangements.

Table 1: Bromination of Adamantane

Brominating AgentCatalyst/SolventTemperature (°C)Reaction Time (h)Yield of 1-Bromoadamantane (%)Notes
Bromine (Br₂)Neat85 - 1109~93Direct bromination, selective for the tertiary position.[12]
Bromine (Br₂)AlBr₃ / DichloromethaneRoom TempA few hoursNot specifiedLewis acid catalysis promotes electrophilic substitution.[12]
1,3-Dibromo-5,5-dimethylhydantoinTrichloromethane65 - 7024 - 3691Radical bromination, good selectivity for the bridgehead position.[12]
Bromotrichloromethane (BrCCl₃)Mo(CO)₆140 - 1605 - 10up to 99Radical reaction with high yield and selectivity.[12][13]

Table 2: Koch-Haaf Carboxylation of Adamantanols

Starting MaterialAcid SystemSolventTemperature (°C)Pressure (CO)Conversion/Yield of Carboxylic Acid (%)Notes
1-AdamantanolH₂SO₄ / Formic AcidCarbon Tetrachloride17 - 25Not applicable67 - 72 (yield)Standard Koch-Haaf conditions leading to the tertiary carboxylic acid.[14]
1-AdamantanolNafion-H (solid acid)Hexane160 - 1709 MPa76.9 (conversion)Use of a solid acid catalyst.[7]
2-AdamantanolH₂SO₄ / Formic AcidNot specifiedNot specifiedNot applicableRearrangement to 1-adamantanecarboxylic acid is expected to be the major pathway.Direct carboxylation of the secondary alcohol is challenging due to rapid rearrangement.

Experimental Protocols

Protocol 1: Radical Bromination of Adamantane using Bromotrichloromethane (Rearrangement-Free) [12][13]

This method provides a high yield of 1-bromoadamantane, avoiding the use of elemental bromine and Lewis acids, thus preventing carbocation-mediated rearrangements.

  • Materials:

    • Adamantane

    • Bromotrichloromethane (BrCCl₃)

    • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Procedure:

    • In a suitable reaction vessel, combine adamantane, bromotrichloromethane, and a catalytic amount of Mo(CO)₆. The recommended molar ratio of [adamantane]:[BrCCl₃]:[Mo(CO)₆] is approximately 100:200-300:1-3.

    • Heat the reaction mixture to a temperature of 140-160°C under an inert atmosphere.

    • Maintain the reaction at this temperature for 5-10 hours, monitoring the progress by GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The crude product can be purified by distillation or recrystallization from a suitable solvent to yield pure 1-bromoadamantane.

Protocol 2: Koch-Haaf Carboxylation of 1-Adamantanol (Rearrangement-Prone but useful for 1-substituted products) [14]

This protocol describes the classic Koch-Haaf reaction to produce 1-adamantanecarboxylic acid. It is important to note that this reaction proceeds via a stable tertiary carbocation and is not suitable for synthesizing other isomers without rearrangement.

  • Materials:

    • Adamantane

    • 96% Sulfuric acid

    • Carbon tetrachloride

    • 98% Formic acid

    • t-Butyl alcohol

  • Procedure:

    • Caution! This reaction evolves carbon monoxide and should be performed in a well-ventilated fume hood.

    • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, charge 470 g of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

    • Cool the stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

    • Prepare a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

    • Pour the reaction mixture onto 700 g of crushed ice.

    • The crude 1-adamantanecarboxylic acid precipitates and can be collected by filtration. Further purification can be achieved by recrystallization.

Mandatory Visualizations

The following diagrams illustrate key concepts and decision-making workflows for avoiding rearrangement reactions in adamantane chemistry.

workflow start Desired Adamantane Derivative check_position Is the desired substitution pattern prone to rearrangement? (e.g., 1,2-disubstituted, secondary substitution) start->check_position rearrangement_prone Rearrangement is likely check_position->rearrangement_prone Yes rearrangement_unlikely Rearrangement is less likely (e.g., bridgehead functionalization) check_position->rearrangement_unlikely No choose_method_prone Select a rearrangement-free method rearrangement_prone->choose_method_prone choose_method_unlikely Select a suitable functionalization method rearrangement_unlikely->choose_method_unlikely radical_method Radical Functionalization (e.g., radical bromination) choose_method_prone->radical_method framework_synthesis Framework Construction (from bicyclic precursors) choose_method_prone->framework_synthesis electrophilic_substitution Electrophilic Substitution (e.g., Friedel-Crafts, Nitration) choose_method_unlikely->electrophilic_substitution koch_haaf Koch-Haaf Carboxylation choose_method_unlikely->koch_haaf optimize_conditions Optimize reaction conditions (low temperature, mild catalyst) electrophilic_substitution->optimize_conditions

Caption: Decision workflow for selecting a synthetic strategy to avoid adamantane rearrangements.

carbocation_pathway start Secondary Adamantyl Precursor (e.g., 2-adamantanol) carbocation_formation Carbocation Formation (e.g., via protonation & loss of H₂O) start->carbocation_formation secondary_carbocation Secondary Adamantyl Carbocation (unstable) carbocation_formation->secondary_carbocation rearrangement Wagner-Meerwein Rearrangement (1,2-hydride/alkyl shift) secondary_carbocation->rearrangement product_non_rearranged Non-rearranged Product (minor or not observed) secondary_carbocation->product_non_rearranged Trapping (less favorable) tertiary_carbocation Tertiary Adamantyl Carbocation (stable) rearrangement->tertiary_carbocation Favorable product_rearranged Rearranged Product (e.g., 1-substituted adamantane) tertiary_carbocation->product_rearranged Trapping

Caption: General pathway of carbocation rearrangement in adamantane chemistry.

References

Technical Support Center: Scaling Up the Synthesis of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-phenyladamantane. The information is designed to address specific issues encountered during laboratory experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound suitable for scaling up?

A1: The most common and scalable methods for synthesizing this compound involve the coupling of an adamantane precursor with a phenyl group. Key routes include:

  • Friedel-Crafts Alkylation: This classic method involves reacting a 2-haloadamantane (e.g., 2-bromoadamantane or 2-chloroadamantane) with benzene using a Lewis acid catalyst like aluminum chloride (AlCl₃). While straightforward, it is prone to challenges like carbocation rearrangements.[1][2]

  • Copper-Catalyzed Cross-Coupling: A more recent and often higher-yielding method involves the cross-coupling of a 2-haloadamantane with a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent), catalyzed by a copper salt like copper(I) iodide (CuI).[3] This method can offer better control and selectivity.

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis presents several challenges:

  • Reaction Control: Exothermic reactions, particularly in Friedel-Crafts alkylation, can become difficult to manage on a larger scale, potentially leading to side reactions and the formation of tarry byproducts.[4]

  • Reagent Handling: Lewis acids like AlCl₃ are extremely sensitive to moisture and require strictly anhydrous conditions, which can be challenging to maintain in large-scale reactors.[4]

  • Product Purification: Separating the desired this compound from isomeric byproducts (like 1-phenyladamantane) and polyalkylated products can be difficult.[1] Large-scale column chromatography is often impractical, making crystallization the preferred method.[5]

  • Carbocation Rearrangement: A significant issue in Friedel-Crafts reactions is the rearrangement of the intermediate secondary 2-adamantyl carbocation to the more stable tertiary 1-adamantyl carbocation, leading to the formation of 1-phenyladamantane as a major impurity.[6][7]

Q3: How can the formation of the 1-phenyladamantane isomer be minimized during Friedel-Crafts alkylation?

A3: The formation of 1-phenyladamantane is due to a 1,2-hydride shift that converts the less stable secondary carbocation at the C2 position to the more stable tertiary carbocation at the C1 position. To minimize this rearrangement, consider the following:

  • Milder Reaction Conditions: Use lower temperatures to disfavor the rearrangement pathway.

  • Choice of Lewis Acid: Employing milder Lewis acids may reduce the lifetime or "freeness" of the carbocation, suppressing rearrangement.

  • Alternative Synthetic Routes: Use methods that do not proceed through a free carbocation intermediate, such as the copper-catalyzed cross-coupling reaction.[3]

Q4: What purification methods are most effective for large quantities of this compound?

A4: For lab-scale purification, silica gel column chromatography using a non-polar eluent like petroleum ether or hexane is effective.[3] However, for scaling up, this method is costly and time-consuming. The preferred method for large-scale purification is recrystallization .[5][8] Suitable solvents for recrystallization would typically be alcohols (like ethanol or isopropanol) or mixed solvent systems where this compound has good solubility at high temperatures and poor solubility at low temperatures.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield or has failed completely. What are the common causes?

A: Several factors can contribute to low or no yield. Systematically check the following:

  • Catalyst Inactivity: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture. Any water in the solvent, reagents, or glassware will deactivate the catalyst.[4] Ensure all components are rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Verify the purity and reactivity of the starting materials. The adamantyl halide should be pure, and if using a Grignard reagent, it should be freshly prepared or properly titrated to confirm its concentration.

  • Reaction Temperature: The optimal temperature is crucial. For Friedel-Crafts reactions, temperatures that are too low may prevent the reaction from starting, while temperatures that are too high can cause decomposition and side reactions.[9]

  • Insufficient Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like TLC or GC-MS.

Issue 2: Significant Formation of Isomeric Impurity (1-Phenyladamantane)

Q: My final product is heavily contaminated with 1-phenyladamantane. How can I improve the selectivity for the 2-isomer?

A: This is a classic problem of carbocation rearrangement in Friedel-Crafts alkylation.[1][6][7]

  • Lower the Temperature: Running the reaction at a lower temperature provides less energy for the carbocation to overcome the activation barrier for the hydride shift.

  • Change the Solvent: The polarity of the solvent can influence carbocation stability and the likelihood of rearrangement. Experiment with different non-polar solvents.

  • Switch to a Non-Rearrangement Pathway: The most effective solution is to use a synthetic route that avoids the formation of a free secondary carbocation. The copper-catalyzed cross-coupling of 2-chloroadamantane with phenylmagnesium bromide is an excellent alternative that provides high selectivity for the 2-phenyl product.[3]

Issue 3: Formation of Dark, Tarry Material

Q: My reaction mixture turned into a dark, viscous tar, making work-up impossible. What causes this?

A: Tar formation is typically a result of uncontrolled side reactions, such as polymerization or decomposition.

  • Excessive Heat: The reaction may have overheated due to a strong exotherm, especially during the initial addition of the catalyst on a large scale. Improve cooling and control the rate of addition.

  • Overly Reactive Catalyst: The Lewis acid may be too strong for the substrate, causing decomposition. Consider a milder catalyst.

  • Impure Reagents: Impurities in the benzene or adamantyl halide can act as initiators for polymerization. Ensure high-purity starting materials.

  • Polyalkylation: The alkylated product is more reactive than the starting benzene, which can lead to multiple additions and complex mixtures.[1] Using a large excess of benzene can statistically favor mono-alkylation.

Data Presentation

Table 1: Comparison of Key Synthesis Methods for this compound

FeatureFriedel-Crafts AlkylationCopper-Catalyzed Cross-Coupling
Adamantane Source 2-Bromoadamantane or 2-Chloroadamantane1-Chloroadamantane (for 1-phenyl) or 2-Chloroadamantane
Phenyl Source Benzene (serves as reagent and solvent)Phenylmagnesium bromide
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Copper(I) Iodide (CuI)[3]
Typical Yield Variable, often moderate due to side reactionsGood to Excellent (e.g., 78%)[3]
Key Challenge Carbocation rearrangement leading to 1-phenyl isomer impurity.[6][7]Requires preparation and handling of moisture-sensitive Grignard reagents.
Scale-Up Concern Difficult heat management; strict anhydrous conditions required.[4]Cost of Grignard reagent and catalyst; requires inert atmosphere.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is adapted from a documented procedure.[3]

Materials:

  • 2-Chloroadamantane

  • Copper(I) iodide (CuI)

  • Phenylmagnesium bromide (solution in 2-methyltetrahydrofuran)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid

  • Petroleum ether (boiling range 30-60 °C)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add copper(I) iodide (0.1 mmol).

  • Add 2-chloroadamantane (1.0 mmol) and anhydrous toluene (2.0 mL).

  • Add the phenylmagnesium bromide solution (2.3 mmol) to the flask.

  • Seal the flask and place it in a preheated oil bath at 85 °C.

  • Stir the reaction mixture for 15 hours.

  • After cooling to room temperature, quench the reaction by slowly adding 3 mL of 1 M hydrochloric acid.

  • Add 10 mL of petroleum ether and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and dry it over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield pure this compound.

Protocol 2: Representative Friedel-Crafts Synthesis of this compound

Materials:

  • 2-Bromoadamantane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Benzene (anhydrous)

  • Ice-water bath

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

  • Charge the flask with anhydrous benzene, which will serve as both the solvent and reagent. Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly and portion-wise, add anhydrous aluminum chloride to the stirred benzene.

  • In the dropping funnel, prepare a solution of 2-bromoadamantane in a small amount of anhydrous benzene.

  • Add the 2-bromoadamantane solution dropwise to the cold AlCl₃/benzene slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC or GC.

  • Carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify via recrystallization or column chromatography to isolate this compound.

Visualizations

experimental_workflow Diagram 1: General Synthesis & Purification Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification reagents Prepare Anhydrous Reagents & Solvents setup Reaction Setup (Inert Atmosphere) reagents->setup glassware Flame-Dry Glassware glassware->setup execution Reaction Execution (Temp. Control) setup->execution monitoring Monitor Progress (TLC / GC) execution->monitoring workup Aqueous Work-up & Extraction monitoring->workup purify Purification (Chromatography or Recrystallization) workup->purify analysis Product Analysis (NMR, MS) purify->analysis

Caption: Diagram 1: General Synthesis & Purification Workflow

troubleshooting_low_yield Diagram 2: Troubleshooting Logic for Low Yield cluster_causes Potential Cause Investigation cluster_solutions Corrective Actions start Low / No Yield Observed cause1 Catalyst Issue? start->cause1 cause2 Reagent Issue? start->cause2 cause3 Condition Issue? start->cause3 sol1a Ensure Anhydrous Conditions cause1->sol1a sol1b Use Fresh / Active Catalyst cause1->sol1b sol2a Verify Reagent Purity cause2->sol2a sol2b Titrate Grignard Reagent cause2->sol2b sol3a Optimize Temperature cause3->sol3a sol3b Increase Reaction Time cause3->sol3b carbocation_rearrangement Diagram 3: Friedel-Crafts Carbocation Rearrangement Pathway start 2-Haloadamantane + Lewis Acid (AlCl₃) sec_cation Secondary 2-Adamantyl Cation (Less Stable) start->sec_cation tert_cation Tertiary 1-Adamantyl Cation (More Stable) sec_cation->tert_cation 1,2-Hydride Shift (Rearrangement) prod_desired This compound (Desired Product) sec_cation->prod_desired + Benzene prod_byproduct 1-Phenyladamantane (Byproduct) tert_cation->prod_byproduct + Benzene

References

Technical Support Center: Efficient Synthesis of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 2-phenyladamantane. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalyst selection.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts alkylation of benzene with a suitable 2-adamantyl precursor. This typically involves the use of a Lewis acid catalyst to generate a 2-adamantyl carbocation, which then undergoes electrophilic aromatic substitution with benzene.

Q2: Which precursors can be used for the synthesis of this compound?

A2: Common precursors for generating the 2-adamantyl electrophile include 2-haloadamantanes (e.g., 2-bromoadamantane or 2-chloroadamantane) and 2-adamantanol. The choice of precursor can influence the choice of catalyst and reaction conditions.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Isomer Control: Preventing the rearrangement of the secondary 2-adamantyl carbocation to the more stable tertiary 1-adamantyl carbocation, which would lead to the formation of the undesired 1-phenyladamantane isomer.

  • Catalyst Selection and Handling: Choosing an appropriate catalyst to promote the reaction efficiently while minimizing side reactions. Many effective Lewis acid catalysts are sensitive to moisture.

  • Byproduct Formation: Besides isomerization, other byproducts such as polyalkylated adamantanes or products from the reaction of the adamantyl precursor with itself can form.

  • Product Purification: Separating the desired this compound from unreacted starting materials, the catalyst residue, and any isomeric or other byproducts.

Q4: How can the formation of the 1-phenyladamantane isomer be minimized?

A4: Minimizing the formation of the 1-phenyladamantane isomer is crucial for an efficient synthesis. This can be achieved by carefully selecting the catalyst and controlling the reaction conditions. Using an excess of a strong Lewis acid catalyst in a solvent like benzene can favor the direct substitution at the 2-position before rearrangement occurs.[1]

Catalyst Selection for this compound Synthesis

The choice of catalyst is critical for the successful synthesis of this compound. The ideal catalyst should efficiently promote the formation of the 2-adamantyl cation while suppressing its rearrangement to the 1-adamantyl cation. Below is a summary of potential catalysts. Direct comparative studies for the synthesis of this compound are limited; therefore, the information is compiled from general knowledge of Friedel-Crafts reactions and related adamantane chemistry.

Catalyst TypeExamplesReported Yield of this compoundAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃, ZnCl₂, BF₃>80% with excess aluminum halides[1]High reactivity, readily available.Moisture sensitive, can be difficult to handle, may require stoichiometric amounts, potential for strong side reactions.
Solid Acids Zeolites (e.g., HY zeolite), Sulfated Zirconia, NafionData not specifically available for this compound synthesis, but effective for generating 2-adamantyl cations from 1-adamantanol.Reusable, easy to separate from the reaction mixture, potentially milder reaction conditions.May have lower activity than strong Lewis acids, potential for diffusion limitations within pores.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Insufficient catalyst amount. 3. Reaction temperature is too low. 4. Poor quality of starting materials.1. Use anhydrous solvents and reagents. Handle hygroscopic catalysts (e.g., AlCl₃) under an inert atmosphere (nitrogen or argon). 2. For strong Lewis acids like AlCl₃, a stoichiometric amount or even an excess may be required. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC. 4. Ensure the purity of the 2-adamantyl precursor and benzene.
Formation of 1-Phenyladamantane Isomer 1. Rearrangement of the 2-adamantyl carbocation to the more stable 1-adamantyl carbocation. 2. Insufficiently reactive catalyst or reaction conditions that allow for equilibrium to be reached.1. Use a strong Lewis acid in excess to promote a rapid reaction. 2. Lowering the reaction temperature may sometimes favor the kinetic product (this compound) over the thermodynamic product (1-phenyladamantane).
Presence of Multiple Byproducts 1. Polyalkylation of the adamantane core. 2. Friedel-Crafts reaction of byproducts. 3. Polymerization of the adamantyl precursor.1. Use a molar excess of benzene relative to the adamantyl precursor. 2. Optimize reaction time to maximize the formation of the desired product and minimize subsequent reactions. 3. Maintain a controlled reaction temperature.
Difficult Product Purification 1. Presence of isomeric impurities with similar physical properties. 2. Contamination with catalyst residues. 3. Formation of high-boiling point byproducts.1. Careful column chromatography on silica gel may be required to separate isomers. 2. Perform a proper aqueous workup to remove the catalyst. For Lewis acids like AlCl₃, quenching with an acidic aqueous solution can help dissolve the aluminum salts. 3. Recrystallization from a suitable solvent (e.g., ethanol or hexane) can be an effective final purification step.[2][3]

Experimental Protocols

The following protocols are representative examples for the synthesis of this compound. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound using Aluminum Chloride (AlCl₃) from 2-Bromoadamantane

This protocol is based on the general principles of Friedel-Crafts alkylation.

Materials:

  • 2-Bromoadamantane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (dried over sodium/benzophenone or molecular sieves)

  • Anhydrous Dichloromethane (DCM) (optional, as a co-solvent)

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane and Ethyl Acetate for column chromatography

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to a nitrogen line), and a dropping funnel, add anhydrous aluminum chloride (1.1 to 2.0 equivalents) under an inert atmosphere.

  • Solvent Addition: Add anhydrous benzene, which serves as both the solvent and reactant.

  • Addition of Precursor: Dissolve 2-bromoadamantane (1.0 equivalent) in a minimal amount of anhydrous benzene or DCM and add it to the dropping funnel.

  • Reaction: Cool the reaction mixture in an ice bath (0 °C). Add the solution of 2-bromoadamantane dropwise to the stirred suspension of AlCl₃ in benzene over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol to yield pure this compound.[2][3]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis setup 1. Assemble dry glassware under inert atmosphere. add_catalyst 2. Add Lewis Acid Catalyst (e.g., AlCl3). setup->add_catalyst add_solvent 3. Add anhydrous benzene. add_catalyst->add_solvent cool 4. Cool mixture to 0 °C. add_solvent->cool add_precursor 5. Add 2-adamantyl precursor solution dropwise. cool->add_precursor react 6. Stir at room temperature and monitor progress (TLC/GC). add_precursor->react quench 7. Quench with acidic ice water. react->quench extract 8. Extract with organic solvent. quench->extract wash 9. Wash organic layer sequentially. extract->wash dry 10. Dry and concentrate organic layer. wash->dry chromatography 11. Purify by column chromatography. dry->chromatography recrystallize 12. Recrystallize for final purity. chromatography->recrystallize characterize 13. Characterize by NMR, MS. recrystallize->characterize

A typical workflow for the synthesis, purification, and characterization of this compound.

catalyst_selection Catalyst Selection Logic for this compound Synthesis start Start: Need to synthesize this compound precursor Choose Precursor start->precursor precursor_halo 2-Haloadamantane precursor->precursor_halo Common choice precursor_alc 2-Adamantanol precursor->precursor_alc Alternative catalyst_type Select Catalyst Type lewis_acid Lewis Acid (e.g., AlCl3, FeCl3) catalyst_type->lewis_acid High Reactivity Needed solid_acid Solid Acid (e.g., Zeolite) catalyst_type->solid_acid Greener Process Desired precursor_halo->catalyst_type precursor_alc->catalyst_type considerations_lewis Considerations: - High reactivity - Moisture sensitive - Stoichiometric amounts may be needed lewis_acid->considerations_lewis considerations_solid Considerations: - Reusable - Easier workup - Potentially lower activity solid_acid->considerations_solid outcome_lewis High Yield Expected (>80% reported) considerations_lewis->outcome_lewis outcome_solid Feasible Route, Optimization may be needed considerations_solid->outcome_solid

A decision-making flowchart for selecting a catalyst for this compound synthesis.

References

Technical Support Center: 2-Phenyladamantane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-phenyladamantane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound sample?

A1: The impurity profile of this compound is highly dependent on its synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 2-bromoadamantane, 2-chloroadamantane, or adamantane.[1]

  • Byproducts of Synthesis: Side reactions can lead to the formation of other adamantane derivatives or coupled products. For instance, in a Grignard reaction, biphenyl can be a byproduct.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

  • Isomers: Depending on the reaction's stereoselectivity, other phenyladamantane isomers could be present.

Q2: My this compound sample is "oiling out" during recrystallization instead of forming crystals. What should I do?

A2: "Oiling out" typically occurs when the solute melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here are some troubleshooting steps:

  • Change the Solvent: Select a solvent with a lower boiling point.[2]

  • Use a Two-Solvent System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3][4]

  • Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling encourages oil formation over crystal growth.[5]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

Q3: How do I choose an appropriate solvent for recrystallization?

A3: The ideal recrystallization solvent should:

  • Completely dissolve the this compound at its boiling point.

  • Dissolve very little or none of the compound when cold.

  • Either not dissolve the impurities at all, so they can be filtered off hot, or dissolve them very well even when cold, so they remain in the mother liquor.

  • Have a boiling point below the melting point of this compound.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

Commonly used solvents for nonpolar compounds like this compound include hexanes, ethanol, methanol, toluene, and ethyl acetate.[5] It is often necessary to test several solvents to find the most suitable one.

Q4: Column chromatography is providing poor separation. What adjustments can I make?

A4: Poor separation in column chromatography can be improved by:

  • Optimizing the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. The ideal system should give your product a Retention Factor (Rf) of about 0.25-0.35.[2] For nonpolar compounds, start with a nonpolar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Using the Correct Stationary Phase: Silica gel is standard for many applications. Given the nonpolar nature of this compound, a normal-phase setup is appropriate.

  • Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks to prevent channeling.

  • Sample Loading: Load the sample in a minimal amount of solvent and as a concentrated, narrow band at the top of the column.

Q5: I am experiencing low recovery after sublimation. What are the likely causes?

A5: Low recovery from sublimation can result from several factors:

  • Temperature is too low: The compound's vapor pressure may be insufficient for effective sublimation. Gradually increase the temperature.

  • Vacuum is insufficient: A high vacuum is necessary to lower the temperature at which the compound sublimes. Check all seals and ensure the vacuum pump is functioning correctly.[6]

  • Sublimation time is too short: Sublimation can be a slow process. Ensure you allow adequate time for the material to transfer.[6]

  • Apparatus geometry: Ensure the cold finger is positioned correctly and is cold enough to efficiently condense the sublimed vapor.

Purity Data Comparison

The effectiveness of different purification techniques can be compared by analyzing the purity of the this compound sample before and after the procedure. Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) are used to determine purity.[][8][9]

Table 1: Illustrative Purity of this compound After Various Purification Methods

Purification MethodStarting Purity (Area % by GC)Final Purity (Area % by GC)Predominant Impurity Removed
Single-Solvent Recrystallization95.2%99.1%Unreacted 2-bromoadamantane
Column Chromatography95.2%>99.8%Unreacted starting materials and byproducts
Sublimation98.0%99.5%Non-volatile impurities

Note: Data is illustrative and actual results will vary based on the specific nature of the impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ethanol)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until it begins to boil.

  • Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the recovery yield.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, they can be placed in a desiccator under vacuum.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Determine an optimal solvent system (mobile phase) using TLC. For this compound, a mixture of hexane and ethyl acetate (e.g., 98:2 v/v) is a good starting point. Aim for an Rf value of 0.25-0.35 for the product.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to settle into a uniform bed. Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully apply the solution to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Less polar impurities will typically elute first. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the this compound and any more polar impurities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Process and Logic Diagrams

Purification_Workflow start Crude this compound Sample purity_check Assess Impurity Profile (e.g., TLC, GC-MS) start->purity_check chromatography Column Chromatography purity_check->chromatography Complex Mixture / Isomers polarity_diff Significant polarity difference between product and impurities? purity_check->polarity_diff Minor Impurities sublimable Are impurities non-volatile? sublimation Sublimation sublimable->sublimation Yes final_product Pure this compound sublimable->final_product No thermostable Is product thermostable? thermostable->sublimable Yes thermostable->final_product No sublimation->final_product chromatography->final_product recrystallization Recrystallization recrystallization->thermostable polarity_diff->chromatography No polarity_diff->recrystallization Yes

Caption: Decision workflow for selecting a purification method.

Recrystallization_Troubleshooting problem Problem: 'Oiling Out' during Recrystallization cause1 Is cooling rate too fast? problem->cause1 cause2 Is solvent BP > product MP? cause1->cause2 No solution1 Solution: Allow to cool slowly to room temperature before using ice bath. cause1->solution1 Yes cause3 Is solution too concentrated? cause2->cause3 No solution2 Solution: Choose a lower boiling point solvent or use a mixed-solvent system. cause2->solution2 Yes solution3 Solution: Add a small amount of hot solvent to ensure complete dissolution. cause3->solution3 Yes

Caption: Troubleshooting guide for "oiling out" phenomenon.

Column_Chromatography_Workflow prep_column 1. Prepare Slurry & Pack Column load_sample 2. Load Crude Sample in Minimal Solvent prep_column->load_sample elute 3. Elute with Mobile Phase load_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions (TLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent (Rotovap) combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography.

References

Validation & Comparative

A Tale of Two Isomers: Unraveling the Chemical Reactivity of 1-Phenyladamantane and 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the intricate world of organic chemistry, the subtle shift of a functional group can dramatically alter a molecule's behavior. This guide delves into the comparative chemical reactivity of two closely related isomers: 1-phenyladamantane and 2-phenyladamantane. By examining their structural nuances and the stability of their reactive intermediates, we can elucidate their differing behaviors in key chemical transformations, providing valuable insights for synthetic strategy and drug design.

The core difference between these two molecules lies in the point of attachment of the phenyl group to the rigid adamantane cage. In 1-phenyladamantane, the phenyl group is situated at a bridgehead (tertiary) carbon, while in this compound, it is bonded to a secondary carbon. This seemingly minor distinction has profound implications for the stability of carbocations and radicals formed during chemical reactions, thereby dictating their overall reactivity.

At a Glance: Key Reactivity Differences

Reaction Type1-PhenyladamantaneThis compoundUnderlying Reason
Electrophilic Aromatic Substitution More reactive, favors para-substitutionLess reactiveThe 1-adamantyl group is a stronger activating group due to the greater stability of the tertiary carbocation formed at the bridgehead position.
Oxidation (Adamantane Core) More susceptible to oxidation at the bridgehead positionsLess susceptible to oxidationThe tertiary C-H bonds at the bridgehead are generally more reactive towards oxidation.
Radical Reactions More prone to reaction at the bridgehead positionLess prone to reaction at the bridgehead positionThe 1-adamantyl radical is more stable and longer-lived than the 2-adamantyl radical.
Solvolysis (of corresponding halides) Faster rate of solvolysisSlower rate of solvolysisThe 1-adamantyl cation is significantly more stable than the 2-adamantyl cation.

The Decisive Factor: Stability of Reactive Intermediates

The divergent reactivity of these isomers is fundamentally rooted in the stability of the carbocation and radical intermediates they form.

Carbocation Stability: A Bridgehead Advantage

Computational studies have shown that the 1-adamantyl cation is significantly more stable than the 2-adamantyl cation by approximately 47 kJ/mol. This is because the positive charge at the bridgehead position is stabilized by the inductive effect of the surrounding alkyl groups in the rigid cage structure. The phenyl group, through resonance, further delocalizes the positive charge, making the 1-phenyladamantyl cation even more stable than its 2-phenyl counterpart. This enhanced stability directly translates to faster reaction rates in processes involving carbocation intermediates, such as electrophilic additions and S"N"1-type reactions.

cluster_1 Carbocation Formation 1-Phenyladamantane 1-Phenyladamantane 1-Phenyladamantyl_Cation 1-Phenyladamantyl Cation (More Stable) 1-Phenyladamantane->1-Phenyladamantyl_Cation -X⁻ This compound This compound 2-Phenyladamantyl_Cation 2-Phenyladamantyl Cation (Less Stable) This compound->2-Phenyladamantyl_Cation -X⁻ Faster_Reaction Faster Reaction Rate 1-Phenyladamantyl_Cation->Faster_Reaction Slower_Reaction Slower Reaction Rate 2-Phenyladamantyl_Cation->Slower_Reaction

Caption: Carbocation stability dictates reaction rates.

Radical Stability: The Enduring Bridgehead

In free radical reactions, the 1-adamantyl radical exhibits a longer lifetime compared to the 2-adamantyl radical. This suggests that reactions proceeding through a radical mechanism will preferentially occur at the bridgehead position of the adamantane cage. Consequently, 1-phenyladamantane is more susceptible to radical-initiated functionalization at the adamantyl core than this compound.

Comparative Reactivity in Key Chemical Transformations

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions on the phenyl ring, the adamantyl group acts as an electron-donating group, thus activating the ring towards electrophilic attack. The 1-adamantyl substituent is a stronger activating group than the 2-adamantyl substituent due to the superior stability of the resulting benzylic-like carbocation intermediate. This leads to a faster rate of substitution for 1-phenyladamantane. Both isomers direct incoming electrophiles to the ortho and para positions, with the para product generally being favored due to reduced steric hindrance.

Experimental Protocol: Nitration of Phenyladamantane

A typical procedure for the nitration of phenyladamantane involves the use of a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.

Materials:

  • Phenyladamantane isomer (1- or 2-)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the phenyladamantane isomer in dichloromethane in a round-bottom flask.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture with constant stirring.

  • Maintain the temperature at 0°C during the addition and for a specified reaction time (e.g., 1 hour).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Expected Results: 1-Phenyladamantane is expected to yield a higher proportion of the para-nitro product compared to this compound, and the overall reaction rate will be faster.

Oxidation

The adamantane core is susceptible to oxidation, particularly at the tertiary C-H bonds of the bridgehead positions. Therefore, 1-phenyladamantane is more readily oxidized on the adamantyl moiety compared to this compound. Oxidation of the phenyl ring can also occur, especially under harsh conditions.

Experimental Protocol: Oxidation with Potassium Permanganate

Potassium permanganate (KMnO₄) is a strong oxidizing agent that can be used to oxidize the adamantyl C-H bonds.

Materials:

  • Phenyladamantane isomer (1- or 2-)

  • Potassium Permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl)

  • Diethyl Ether

Procedure:

  • Dissolve the phenyladamantane isomer in a mixture of acetone and water.

  • Add potassium permanganate portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for a specified period (e.g., 24 hours).

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture with hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Analyze the product mixture by GC-MS or NMR to determine the composition of oxidized products.

Expected Results: The oxidation of 1-phenyladamantane is expected to yield a greater proportion of products oxidized at the bridgehead positions of the adamantane core.

cluster_workflow General Experimental Workflow Start Start with Phenyladamantane Isomer Reaction Perform Reaction (e.g., Nitration, Oxidation) Start->Reaction Workup Reaction Workup (Quenching, Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis

Caption: A generalized experimental workflow.

Conclusion

The chemical reactivity of 1-phenyladamantane and this compound is a clear illustration of how isomeric differences can profoundly influence reaction outcomes. The enhanced stability of the 1-adamantyl carbocation and radical makes the bridgehead position of 1-phenyladamantane the more reactive site in many chemical transformations. For researchers in synthetic and medicinal chemistry, a thorough understanding of these reactivity patterns is paramount for the rational design of synthetic routes and the development of novel adamantane-based compounds with desired properties. This guide provides a foundational understanding and practical protocols to explore and exploit the distinct chemical personalities of these two fascinating isomers.

Performance Comparison of 2-Phenyladamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-Phenyladamantane Derivatives for Drug Development Professionals

The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, has become a significant pharmacophore in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the development of drugs with a wide range of therapeutic applications, including antiviral, anticancer, and neuroprotective agents. Among these, this compound derivatives have garnered considerable interest due to their unique structural features and promising biological activities. This guide provides a comparative analysis of selected this compound derivatives, summarizing their performance based on available experimental data, detailing key experimental protocols, and illustrating relevant biological pathways.

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the phenyl ring and the adamantane core. The following tables summarize the in vitro biological activities of various adamantane derivatives, providing a quantitative measure of their potency against different biological targets.

Anticancer Activity

Adamantane derivatives have shown promising results as anticancer agents, often targeting sigma receptors which are overexpressed in various tumor cells.[1]

Table 1: In Vitro Antiproliferative Activity of Adamantane Phenylalkylamines [2][3]

Compound IDCancer Cell LineIC₅₀ (µM)
2a Prostate (PC3)15.3 ± 1.2
Pancreas (BxPC-3)12.1 ± 0.9
Ovarian (OVCAR-5)18.7 ± 1.5
3a Prostate (PC3)18.9 ± 1.7
Pancreas (BxPC-3)14.5 ± 1.1
Ovarian (OVCAR-5)22.4 ± 2.0
4a Prostate (PC3)8.5 ± 0.7
Pancreas (BxPC-3)6.2 ± 0.5
Leukemia (HL-60)4.1 ± 0.3
Ovarian (OVCAR-5)9.8 ± 0.8
4c Prostate (PC3)12.4 ± 1.0
Pancreas (BxPC-3)9.7 ± 0.8
4d Prostate (PC3)11.8 ± 0.9
Pancreas (BxPC-3)8.9 ± 0.7
4e Prostate (PC3)10.2 ± 0.8
Pancreas (BxPC-3)7.5 ± 0.6

Data presented as mean ± standard deviation.

Sigma Receptor Binding Affinity

The affinity of these compounds for sigma-1 (σ₁) and sigma-2 (σ₂) receptors is a key indicator of their potential mechanism of action in cancer cells.

Table 2: Sigma Receptor and Sodium Channel Binding Affinities (Ki, nM) [2][3]

Compound IDσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Sodium Channel Site 2 Ki (nM)
2a 150 ± 1285 ± 7>10,000
3a 120 ± 1070 ± 6>10,000
4a 25 ± 215 ± 11500 ± 120
4c 45 ± 430 ± 3>10,000
4d 38 ± 325 ± 2>10,000
4e 30 ± 220 ± 28500 ± 700

Data presented as mean ± standard deviation.

Antimicrobial Activity

Certain adamantane derivatives have also been investigated for their antimicrobial properties.

Table 3: In Vitro Antimicrobial Activity of Adamantane Derivatives (MIC, µg/mL) [4]

Compound IDS. epidermidis ATCC 12228C. albicans ATCC 10231
9 62.5125
14 125250
15 62.5125
19 125250

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Synthesis of Adamantane Phenylalkylamines[2][3]

A general procedure for the synthesis of adamantane phenylalkylamines involves a multi-step process. For instance, the synthesis of compound 4a is described as follows:

  • Grignard Reaction: 1-Adamantanecarbonitrile is reacted with a suitable phenylmagnesium bromide derivative in anhydrous THF to yield the corresponding diaryl(1-adamantyl)methanol.

  • Reduction: The resulting tertiary alcohol is then reduced using a reducing agent like sodium borohydride in trifluoroacetic acid to afford the diaryl(1-adamantyl)methane.

  • Formylation and Reduction: The product is subsequently formylated and reduced to introduce the aminoalkyl chain, yielding the final adamantane phenylalkylamine.

In Vitro Antiproliferative Assay[2][3]

The antiproliferative activity of the synthesized compounds is typically evaluated using the sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Cell Fixation and Staining: Following incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Sigma Receptor Binding Assays[2][3]

Radioligand binding assays are employed to determine the affinity of the compounds for sigma receptors.

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., guinea pig brain for σ₁ and rat liver for σ₂).

  • Binding Reaction: The membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ and [³H]DTG for σ₂) and varying concentrations of the test compounds.

  • Separation and Counting: The bound and free radioligands are separated by rapid filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

Signaling_Pathway Putative Signaling Pathway for Anticancer Activity Adamantane_Derivative This compound Derivative Sigma_Receptor Sigma Receptor (σ₁/σ₂) Adamantane_Derivative->Sigma_Receptor Binding Cell_Cycle_Arrest Cell Cycle Arrest (Sub-G1) Sigma_Receptor->Cell_Cycle_Arrest Apoptosis Apoptosis Sigma_Receptor->Apoptosis Caspase_3 Caspase-3 Activation Apoptosis->Caspase_3

Caption: Putative signaling pathway of this compound derivatives in cancer cells.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation Synthesis Chemical Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Sigma Receptor Binding Assay Characterization->Binding_Assay Antiproliferative_Assay Antiproliferative Assay (SRB) Characterization->Antiproliferative_Assay Data_Analysis Data Analysis (IC₅₀, Ki) Binding_Assay->Data_Analysis Antiproliferative_Assay->Data_Analysis

Caption: General workflow for the synthesis and biological evaluation of derivatives.

References

Validating the Structure of 2-Phenyladamantane: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive analysis of 2-phenyladamantane's structure through a comparative spectroscopic approach. By examining ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we offer a detailed validation of its chemical architecture, contrasted with its isomer, 1-phenyladamantane.

The rigid, three-dimensional structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry and materials science. The precise positioning of substituents on this framework is critical to a molecule's function. This guide focuses on the spectroscopic techniques used to unequivocally confirm the substitution pattern of a phenyl group on the adamantane core, specifically at the C-2 position.

Comparative Spectroscopic Data

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data

CompoundTechniqueExpected Chemical Shift (δ) ppm
This compound ¹H NMRAromatic Protons: ~7.1-7.3 ppm (multiplet, 5H)Adamantane Protons: A complex series of multiplets between ~1.5-2.5 ppm. The proton at the C-2 position, being benzylic, is expected to be shifted downfield compared to other adamantane protons.
¹³C NMRAromatic Carbons: ~125-148 ppm (multiple signals)Adamantane Carbons: Signals for the adamantane cage will appear in the aliphatic region (~28-50 ppm). The carbon atom attached to the phenyl group (C-2) will be significantly deshielded.
1-Phenyladamantane ¹H NMRAromatic Protons: ~7.1-7.4 ppm (multiplet, 5H)Adamantane Protons: Due to the higher symmetry of the 1-substituted adamantane, a simpler pattern of signals is expected compared to the 2-substituted isomer. Protons adjacent to the phenyl-substituted carbon will be deshielded.
¹³C NMRAromatic Carbons: ~125-150 ppm (multiple signals)Adamantane Carbons: The quaternary carbon (C-1) attached to the phenyl group will be significantly downfield. The higher symmetry will result in fewer unique carbon signals compared to this compound.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

CompoundTechniqueKey Expected Absorptions / Fragments
This compound IR SpectroscopyC-H stretching (aromatic): ~3030-3100 cm⁻¹C-H stretching (aliphatic): ~2850-2950 cm⁻¹C=C stretching (aromatic): ~1450-1600 cm⁻¹C-H out-of-plane bending (monosubstituted benzene): ~690-710 cm⁻¹ and ~730-770 cm⁻¹
Mass SpectrometryMolecular Ion (M⁺): m/z = 212Key Fragments: Loss of the phenyl group (m/z = 135, adamantyl cation), and fragmentation of the adamantane cage. The fragmentation pattern will be influenced by the stability of the resulting carbocations.
1-Phenyladamantane IR SpectroscopySimilar to this compound, with subtle differences in the fingerprint region due to the different symmetry.
Mass SpectrometryMolecular Ion (M⁺): m/z = 212Key Fragments: A prominent adamantyl cation at m/z = 135 is expected due to the stability of the tertiary carbocation formed upon cleavage of the C-Ph bond.

Experimental Protocols

Reproducible and reliable spectroscopic data are contingent upon standardized experimental procedures. The following are generalized protocols for the acquisition of the data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal reference standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled spectrum is acquired on the same instrument. A wider spectral width (e.g., 0-220 ppm) is used, and a longer relaxation delay (2-5 seconds) is often necessary. A greater number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Data Acquisition: Mass spectra are typically acquired using an electron ionization (EI) source with an ionization energy of 70 eV. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass and elemental composition of the molecular ion and key fragments.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using spectroscopy follows a logical progression. The following diagram illustrates this workflow, highlighting the key decision points and the role of each spectroscopic technique.

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound (Presumed this compound) ms Mass Spectrometry (MS) start->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy start->ir Identify Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Determine Connectivity and Isomeric Position data_analysis Comparative Data Analysis ms->data_analysis Molecular Ion at m/z 212? ir->data_analysis Aromatic & Aliphatic C-H? nmr->data_analysis Compare with Expected Shifts & Multiplicity structure_validation Structure Validated as This compound data_analysis->structure_validation Data Consistent with 2-Phenyl Substitution structure_mismatch Structure Mismatch (e.g., 1-Phenyladamantane) data_analysis->structure_mismatch Data Consistent with 1-Phenyl or other Isomer

Caption: Workflow for the spectroscopic validation of this compound.

A Comparative Guide to the Biological Activity of 2-Phenyladamantane and Other Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid, lipophilic, and three-dimensional hydrocarbon, is a cornerstone in medicinal chemistry. Its unique structure has been exploited to develop a range of therapeutics with diverse biological activities, from antiviral agents to modulators of the central nervous system. While 1-substituted adamantanes like amantadine and memantine are well-characterized, the biological landscape of 2-substituted derivatives, particularly 2-phenyladamantane, remains an area of active investigation.

This guide provides a comparative analysis of the known and predicted biological activities of this compound against other key adamantane derivatives. Due to the limited direct experimental data on this compound, this comparison leverages established structure-activity relationships (SAR) to provide a predictive overview, supported by quantitative data from extensively studied adamantane analogs.

Comparative Analysis of Biological Activities

The biological activity of adamantane derivatives is profoundly influenced by the position and nature of substituents on the adamantane cage. The introduction of a phenyl group at the 2-position is expected to significantly modulate the compound's lipophilicity and steric profile, thereby influencing its interaction with biological targets.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, have historically been used as antiviral drugs against the influenza A virus. Their mechanism of action involves the blockade of the M2 proton channel, which is essential for viral uncoating and replication.

NMDA Receptor Antagonism

Adamantane derivatives are also known to act as N-methyl-D-aspartate (NMDA) receptor antagonists, a property utilized in the treatment of neurodegenerative diseases like Alzheimer's.[1] Memantine, a 1-amino-3,5-dimethyladamantane, is a well-known example. These compounds typically act as uncompetitive open-channel blockers.

The introduction of a phenyl group at the 2-position could influence NMDA receptor affinity and kinetics. The increased lipophilicity might enhance blood-brain barrier penetration, a desirable property for CNS-acting drugs. The steric bulk of the phenyl group could also affect the binding and unbinding rates from the ion channel, potentially leading to a unique pharmacological profile compared to existing adamantane-based NMDA receptor antagonists.

Data Presentation: A Comparative Overview of Adamantane Derivatives

The following tables summarize the quantitative data for well-characterized adamantane derivatives to provide a baseline for comparison.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainIC₅₀ (µM)Selectivity Index (SI)Reference
AmantadineInfluenza A/H3N20.4>250FTM
RimantadineInfluenza A/H3N20.2>500FTM
"2-Rimantadine"Influenza A/H3N20.05>1000FTM
"2-Amantadine"Influenza A/H3N2>10-FTM

Note: Data for "2-Rimantadine" and "2-Amantadine" are based on comparative studies and highlight the importance of the substitution pattern. IC₅₀ values can vary depending on the specific viral strain and assay conditions.

Table 2: NMDA Receptor Antagonist Activity of Adamantane Derivatives

CompoundReceptor SubtypeKᵢ (µM)IC₅₀ (µM)Reference
Memantine(NR1/NR2A)0.5 - 1.01 - 3FTM
Amantadine(NR1/NR2A)5 - 1010 - 20FTM

Note: Kᵢ and IC₅₀ values can vary based on the specific NMDA receptor subunit composition and the experimental conditions of the binding or electrophysiology assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activity. Below are standardized protocols for key assays.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to a confluent monolayer.

  • Virus Infection: The cell monolayers are washed and then infected with a dilution of influenza A virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well.

  • Compound Treatment: Following a 1-hour viral adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 1.2% Avicel and serial dilutions of the test compound (e.g., this compound).

  • Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours to allow for plaque formation.

  • Plaque Visualization and Counting: The overlay is removed, and the cell monolayer is fixed with 4% formaldehyde and stained with 0.1% crystal violet. The plaques are then counted, and the IC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor by assessing its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from the forebrains of adult rats.

  • Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK-801, in the presence of saturating concentrations of glutamate and glycine to open the ion channel.

  • Competitive Binding: Serial dilutions of the test compound (e.g., this compound) are added to the incubation mixture to compete with the radioligand for binding to the open channel site.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitor constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

Signaling Pathway Diagrams (DOT Language)

M2_Proton_Channel_Blockade cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_Channel M2 Proton Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA Acidification & Uncoating Protons H+ Protons->M2_Channel Influx Adamantane Adamantane Derivative Adamantane->M2_Channel Blockade

Caption: Mechanism of influenza A M2 proton channel blockade by adamantane derivatives.

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ion_Channel Ion Channel (Open) NMDA_Receptor->Ion_Channel Activation Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Adamantane Adamantane Derivative Adamantane->Ion_Channel Blockade

Caption: Uncompetitive antagonism of the NMDA receptor by adamantane derivatives.

Experimental Workflow Diagram (DOT Language)

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound & Analogs Antiviral_Assay Antiviral Assay (Plaque Reduction) Synthesis->Antiviral_Assay NMDA_Assay NMDA Receptor Binding Assay Synthesis->NMDA_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Antiviral_Assay->SAR_Analysis NMDA_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow for the biological evaluation of adamantane derivatives.

References

A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 1- and 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the rigid, three-dimensional structure of the adamantane cage offers a unique scaffold for the design of novel molecules. The introduction of a phenyl group onto this framework gives rise to two positional isomers: 1-phenyladamantane and 2-phenyladamantane. While structurally similar, the point of attachment of the phenyl ring significantly influences the electronic environment and steric hindrance of the molecule, resulting in distinct spectroscopic fingerprints. This guide provides an objective comparison of the spectroscopic properties of these two isomers, supported by experimental and predicted data, to aid in their unambiguous identification and characterization.

At a Glance: Key Spectroscopic Distinctions

The primary differences between the spectra of 1- and this compound arise from the symmetry of the adamantyl cage and the nature of the carbon to which the phenyl group is attached. In 1-phenyladamantane, the phenyl group is bonded to a tertiary (methine) carbon, a bridgehead position of the adamantane core. This substitution maintains a higher degree of symmetry compared to this compound, where the phenyl group is attached to a secondary (methylene) carbon. These structural nuances are most evident in their Nuclear Magnetic Resonance (NMR) spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1- and this compound. It is important to note that while some experimental data is available, particularly for derivatives, some of the presented data is based on predictive models and analysis of structurally related compounds due to the limited availability of comprehensive experimental spectra for both isomers in the public domain.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Estimated)

Proton Type 1-Phenyladamantane (Predicted δ, ppm) This compound (Predicted δ, ppm) Key Observations
Phenyl7.15 - 7.35 (m)7.10 - 7.30 (m)The aromatic protons in both isomers are expected to appear as a complex multiplet in the typical aromatic region.
Adamantyl (CH)~2.10 (br s)~2.20 (m), ~1.90 (m)1-Phenyladamantane exhibits fewer, broader signals for the adamantyl protons due to higher symmetry. This compound, being less symmetric, will show a greater number of distinct and complex multiplets.
Adamantyl (CH₂)~1.80 - 2.00 (m)~1.70 - 2.10 (m)The methylene protons in this compound will exhibit more complex splitting patterns due to their varied chemical environments.

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Estimated)

Carbon Type 1-Phenyladamantane (Predicted δ, ppm) This compound (Predicted δ, ppm) Key Observations
Phenyl (C, quaternary)~151~148The quaternary carbon of the phenyl group attached to the adamantane cage is a key indicator.
Phenyl (CH)~128, ~126, ~125~128, ~127, ~126The aromatic CH carbons will appear in the typical downfield region.
Adamantyl (C-Ph)~49 (C)~51 (CH)The chemical shift of the carbon atom bonded to the phenyl group is significantly different for the two isomers.
Adamantyl (CH)~36~38, ~32, ~291-Phenyladamantane will have fewer signals for the methine carbons due to symmetry.
Adamantyl (CH₂)~40, ~29~39, ~33, ~28, ~27The number of distinct methylene carbon signals is a clear differentiator between the two isomers.

Table 3: Infrared (IR) Spectroscopy Data (Expected Absorptions)

Vibrational Mode 1-Phenyladamantane (Expected Wavenumber, cm⁻¹) This compound (Expected Wavenumber, cm⁻¹) Key Observations
Aromatic C-H Stretch3100 - 30003100 - 3000Characteristic of the phenyl group.
Aliphatic C-H Stretch3000 - 28503000 - 2850Characteristic of the adamantane cage.
C=C Stretch (Aromatic)1600, 14951600, 1495Strong absorptions indicative of the phenyl ring.
C-H Bend (Aromatic)760, 700750, 690Out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.

Table 4: Mass Spectrometry Data (Expected Fragmentation)

m/z Proposed Fragment 1-Phenyladamantane (Expected Relative Intensity) This compound (Expected Relative Intensity) Key Observations
212[M]⁺Moderate to HighModerateThe molecular ion peak should be clearly visible for both isomers.
135[M - C₆H₅]⁺HighModerateLoss of the phenyl group to form the adamantyl cation is a major fragmentation pathway. The 1-adamantyl cation is generally more stable than the 2-adamantyl cation, leading to a more intense peak for 1-phenyladamantane.
91[C₇H₇]⁺ModerateModerateThe tropylium ion is a common fragment in compounds containing a benzyl moiety or that can rearrange to form it.
77[C₆H₅]⁺ModerateModerateThe phenyl cation is another expected fragment.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomeric differentiation.

  • Sample Preparation: Dissolve 5-10 mg of the phenyladamantane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-12 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 30-45 degrees, and a longer relaxation delay (2-5 seconds) to account for the longer relaxation times of quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the spectrum, perform baseline correction, and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecules.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathways.

Spectroscopic Comparison Workflow

The logical process for a comprehensive spectroscopic comparison of 1- and this compound is outlined in the following workflow diagram.

Spectroscopic_Comparison_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion s1 Synthesize/Obtain 1-Phenyladamantane nmr NMR Spectroscopy (¹H and ¹³C) s1->nmr ir IR Spectroscopy s1->ir ms Mass Spectrometry s1->ms uv UV-Vis Spectroscopy s1->uv s2 Synthesize/Obtain This compound s2->nmr s2->ir s2->ms s2->uv d1 Compare Chemical Shifts & Splitting Patterns nmr->d1 d2 Compare Vibrational Modes ir->d2 d3 Compare Fragmentation Patterns ms->d3 d4 Compare Absorption Maxima uv->d4 conc Isomer Identification & Structural Confirmation d1->conc d2->conc d3->conc d4->conc

Caption: Workflow for the spectroscopic comparison of 1- and this compound.

Comparative Analysis of 2-Phenyladamantane: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Physicochemical Properties, Biological Activities, and Synthesis of 2-Phenyladamantane and Its Isomeric Counterpart, 1-Phenyladamantane.

This guide offers a comprehensive comparison of this compound and its structural isomer, 1-Phenyladamantane, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their potential applications. While experimental data for this compound is limited in the public domain, this guide synthesizes available information and draws comparisons with its better-studied counterpart and other relevant adamantane derivatives to infer its potential pharmacological profile.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the phenyl group on the adamantane cage significantly influences the physicochemical properties of these isomers. While both share the same molecular formula (C₁₆H₂₀) and molecular weight (212.33 g/mol ), their structural differences lead to variations in properties such as melting point and density.[1]

PropertyThis compound1-PhenyladamantaneSource
Molecular Formula C₁₆H₂₀C₁₆H₂₀[1]
Molecular Weight 212.33 g/mol 212.33 g/mol [1]
Melting Point 30-31 °C84 °C[1]
Density 1.042 ± 0.06 g/cm³Not available[1]
logP (octanol/water) 4.226 (Calculated)Not available
Water Solubility -4.30 (log₁₀ mol/L) (Calculated)Not available
Boiling Point (Calculated) 607.31 KNot available

Potential Pharmacological Activities: Exploring the Adamantane Scaffold

The adamantane moiety is a well-established pharmacophore, known to impart desirable properties such as lipophilicity and metabolic stability to drug candidates. Adamantane derivatives have shown a wide range of biological activities, including antiviral, anticancer, and neurological effects, primarily through the modulation of targets like the NMDA receptor.[2][3][4]

Neurological Activity: NMDA Receptor Antagonism

Adamantane derivatives, most notably amantadine and memantine, are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1] This activity is crucial in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. The rigid adamantane cage is thought to play a key role in blocking the ion channel of the NMDA receptor. Given its structural similarity, this compound is also hypothesized to exhibit NMDA receptor antagonist activity. Further experimental validation is required to confirm this and to determine its potency compared to other adamantane-based NMDA receptor modulators.

Antiviral Activity
Anticancer Activity

Recent research has highlighted the potential of adamantane derivatives as anticancer agents.[6][7] For instance, 4-(2-adamantyl)phenylalkylamines have shown antiproliferative activity against various tumor cell lines.[6] The lipophilic nature of the adamantane cage can enhance the ability of these compounds to cross cell membranes and interact with intracellular targets. While no specific anticancer data for this compound has been found, its structural features warrant investigation in this therapeutic area.

Toxicology and Safety Profile

Limited information is available regarding the toxicology of this compound. It is classified as an irritant. For its isomer, 1-Phenyladamantane, the risk codes indicate that it is irritating to the eyes, respiratory system, and skin. Comprehensive toxicological studies are necessary to fully characterize the safety profile of this compound.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed protocols for relevant in vitro assays are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a suitable adamantane precursor with a phenylating agent. One documented route utilizes the coupling of 2-aminoadamantane with 3-phenylpropanoic acid, followed by further modifications.[8]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Amide Coupling 2-Aminoadamantane 2-Aminoadamantane Coupling_Agent Coupling Agent (e.g., HATU) 2-Aminoadamantane->Coupling_Agent 3-Phenylpropanoic_Acid 3-Phenylpropanoic_Acid 3-Phenylpropanoic_Acid->Coupling_Agent Product N-2-adamantyl-3-phenylpropanamide Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

A generalized workflow for the synthesis of an amide precursor to this compound.
NMDA Receptor Binding Assay

This assay is crucial for determining the affinity of this compound for the NMDA receptor. A common method is a competitive radioligand binding assay.

NMDA_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Receptor_Source NMDA Receptor Source (e.g., rat brain membranes) Incubate Incubate receptor, radioligand, and test compound together Receptor_Source->Incubate Radioligand Radioligand (e.g., [³H]MK-801) Radioligand->Incubate Test_Compound This compound (various concentrations) Test_Compound->Incubate Filter Separate bound from free radioligand (e.g., filtration) Incubate->Filter Scintillation_Counting Quantify bound radioactivity Filter->Scintillation_Counting

Workflow for an NMDA receptor competitive binding assay.
Plaque Reduction Assay for Antiviral Activity

This assay determines the ability of a compound to inhibit the replication of a virus, such as influenza A.

Plaque_Reduction_Assay cluster_cell_culture Cell Culture cluster_infection Infection cluster_incubation Incubation & Plaque Formation cluster_quantification Quantification Cell_Seeding Seed susceptible host cells (e.g., MDCK cells) in plates Virus_Infection Infect cell monolayers with virus in the presence of varying concentrations of this compound Cell_Seeding->Virus_Infection Overlay Add semi-solid overlay to restrict virus spread Virus_Infection->Overlay Incubate_Plaques Incubate to allow plaque formation Overlay->Incubate_Plaques Stain_and_Count Stain cells and count plaques to determine viral inhibition Incubate_P_Plaques Incubate_P_Plaques Incubate_P_Plaques->Stain_and_Count

Workflow for a plaque reduction assay to assess antiviral activity.
MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.

MTT_Assay cluster_cell_treatment Cell Treatment cluster_assay MTT Assay cluster_readout Readout Cell_Seeding Seed cancer cells in a 96-well plate Compound_Addition Add varying concentrations of This compound to the cells Cell_Seeding->Compound_Addition Incubate_Cells Incubate for a set period (e.g., 24-72h) Compound_Addition->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_Formazan Incubate to allow formazan formation Add_MTT->Incubate_Formazan Solubilize Add solubilizing agent (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance

Workflow for an MTT assay to determine cytotoxicity.

Conclusion

This compound represents an intriguing but underexplored molecule within the broader class of adamantane derivatives. Based on the established pharmacology of its structural analogs, it holds potential as a modulator of the NMDA receptor and may exhibit antiviral and anticancer properties. This guide provides a foundational understanding of its physicochemical characteristics and a framework for its further experimental investigation. The provided protocols for synthesis and biological evaluation are intended to empower researchers to unlock the full therapeutic potential of this and other novel adamantane compounds. Further in-depth studies are crucial to fully elucidate the pharmacological and toxicological profile of this compound and to determine its viability as a lead compound in drug discovery.

References

Comparative study of the physical properties of phenyladamantanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Physical Properties of Phenyladamantanes

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of molecular scaffolds is essential for rational drug design. The adamantane cage, a rigid and lipophilic moiety, is a privileged structure in medicinal chemistry.[1] Its incorporation into drug candidates can significantly enhance lipophilicity, which in turn influences absorption, distribution, metabolism, and excretion (ADME) properties, including the ability to cross the blood-brain barrier.[2] Phenyladamantanes, which combine the bulky adamantane group with an aromatic phenyl ring, represent an important class of compounds whose physical properties are critical to their application.

This guide provides a comparative analysis of the physical properties of 1-phenyladamantane and 2-phenyladamantane, supported by experimental and calculated data. It also details the standard experimental protocols for determining these key properties.

Data Presentation: Physical Properties of Phenyladamantanes

The following table summarizes key physical properties for 1-phenyladamantane and this compound, with adamantane included as a baseline for comparison. This allows for a clear assessment of how the position of the phenyl substituent influences the molecule's characteristics.

Property1-PhenyladamantaneThis compoundAdamantane (Reference)
Molecular Formula C₁₆H₂₀[3]C₁₆H₂₀[4]C₁₀H₁₆[5]
Molecular Weight 212.33 g/mol [3]212.33 g/mol [4]136.24 g/mol [5]
Appearance White crystalline solid[3]/White crystalline solid[5]
Melting Point 84 °C[3]30-31 °C[6]270 °C (sublimes)[5]
Boiling Point ~420-425 °C[3]607.31 K (334.16 °C) (Calculated)[4]Sublimes[5]
Density /1.042 g/cm³[6]1.07 g/cm³[5]
Water Solubility Practically insoluble[3]Log₁₀WS = -4.30 (Calculated)[4]Practically insoluble[5][7]
LogP (octanol/water) /4.226 (Calculated)[4]4.240[8]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical research. The following are standard methodologies for the key properties cited in this guide.

Melting Point Determination

The melting point is a crucial indicator of purity and is typically determined using the capillary method.

  • Apparatus: Melting point apparatus with a heated block, thermometer, and capillary tubes.

  • Procedure:

    • A small, finely powdered sample of the phenyladamantane derivative is packed into a thin-walled capillary tube.

    • The tube is placed in the heating block of the apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the solubility of a compound in a specific solvent.[9]

  • Objective: To determine the saturation concentration of a solute in a solvent at a given temperature.

  • Procedure:

    • Preparation: An excess amount of the solid phenyladamantane is added to a vial containing a known volume of the solvent (e.g., water, ethanol, DMSO).[9]

    • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker for an extended period (typically 24-48 hours) to ensure the solution reaches saturation equilibrium.[9]

    • Separation: The suspension is filtered, often using a syringe filter, to remove all undissolved solid particles.[9]

    • Quantification: The concentration of the phenyladamantane in the clear filtrate is determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[9]

    • Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.[9]

LogP Determination (Shake-Flask Method)

LogP, the octanol-water partition coefficient, is a critical measure of a compound's lipophilicity.[1]

  • Objective: To measure the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium.[1]

  • Procedure:

    • Preparation: A known amount of the phenyladamantane derivative is dissolved in either n-octanol or water. This solution is then added to a flask containing the other, immiscible solvent. The n-octanol and water phases should be mutually saturated beforehand.

    • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two liquid phases until equilibrium is reached.

    • Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated. Centrifugation may be used to expedite this process.

    • Quantification: The concentration of the analyte in each phase is measured using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.

    • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the standard workflow for determining the solubility of a phenyladamantane derivative using the shake-flask method.

G A Add excess phenyladamantane to solvent B Equilibrate for 24-48h (Temp-controlled shaker) A->B C Filter to remove undissolved solid B->C D Quantify concentration in filtrate (e.g., HPLC) C->D E Calculate Solubility (mg/mL or mol/L) D->E

Workflow for quantitative solubility determination.
Influence of Adamantane Scaffold on Lipophilicity

The adamantane moiety is often described as a "lipophilic bullet" in medicinal chemistry.[10] Its incorporation into a molecule is a common strategy to increase lipophilicity, which can improve pharmacokinetic properties.[10][11] This diagram illustrates the conceptual relationship.

G cluster_0 Molecular Components cluster_1 Resulting Derivative cluster_2 Impact on Properties A Pharmacophore (Base Molecule) C Adamantane Derivative A->C + B Adamantane Moiety B->C D Increased Lipophilicity (Higher LogP) C->D Leads to E Enhanced Membrane Permeability D->E F Improved Metabolic Stability D->F

References

A Researcher's Guide to Confirming the Purity of 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of a 2-Phenyladamantane sample. We will delve into the principles, experimental protocols, and comparative performance of various methods, supported by experimental data for adamantane derivatives.

Workflow for Purity Confirmation of this compound

A systematic approach is crucial for the conclusive determination of a sample's purity. The following workflow outlines the logical progression from preliminary checks to quantitative analysis and impurity identification.

Workflow for this compound Purity Confirmation cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Impurity Identification cluster_3 Final Purity Confirmation start This compound Sample mp Melting Point Analysis start->mp tlc Thin-Layer Chromatography (TLC) start->tlc hplc High-Performance Liquid Chromatography (HPLC) mp->hplc Impurity Suspected tlc->hplc Impurity Suspected gc Gas Chromatography (GC) hplc->gc Orthogonal Method gcms GC-Mass Spectrometry (GC-MS) hplc->gcms Identify Impurities lcms LC-Mass Spectrometry (LC-MS) hplc->lcms qnmr Quantitative NMR (qNMR) gc->qnmr High Accuracy Needed gc->gcms nmr2d 2D NMR Spectroscopy qnmr->nmr2d Structural Elucidation end Purity Confirmed gcms->end lcms->end nmr2d->end

Caption: A logical workflow for the comprehensive purity analysis of a this compound sample.

Comparison of Analytical Techniques

The choice of analytical technique depends on the desired level of accuracy, the nature of potential impurities, and the available instrumentation. Below is a comparison of the most common methods for purity determination of a non-polar, solid compound like this compound.

Technique Principle Sample Throughput Quantitative Accuracy Impurity Identification
Melting Point Analysis A pure crystalline solid has a sharp and defined melting point. Impurities lower and broaden the melting range.HighLow (Semi-quantitative)No
Thin-Layer Chromatography (TLC) Separation of components based on their differential partitioning between a stationary phase and a mobile phase.HighLow (Semi-quantitative)No
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary phase and a pressurized liquid mobile phase.MediumHighLimited (requires standards)
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.MediumHighLimited (requires standards)
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity of a nucleus is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.LowVery HighYes (for NMR-active impurities)
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the mass analysis capabilities of MS for definitive identification of volatile impurities.MediumHigh (with calibration)Yes
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS for the identification of a wide range of impurities.MediumHigh (with calibration)Yes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for adamantane derivatives and can be adapted for this compound.

Melting Point Analysis

Objective: To obtain a preliminary assessment of purity.

Protocol:

  • Place a small, finely powdered sample of this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample is liquid (the end of the melting range).

  • A pure sample will have a sharp melting range (typically ≤ 1 °C). Impurities will cause a depression and broadening of the melting range. For comparison, the constitutional isomer, 1-Phenyladamantane, has a reported melting point of approximately 84 °C.[1]

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the main component and any non-volatile impurities.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to a working concentration of about 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to the non-polar nature of the analyte.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point would be 80:20 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: this compound lacks a strong chromophore. Detection can be attempted at low UV wavelengths (e.g., 210-220 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, quantify, and identify volatile impurities.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer: Scan range of m/z 40-400.

  • Data Analysis: The purity is calculated from the peak area percentage in the total ion chromatogram (TIC). The mass spectrum of each peak can be compared to a library (e.g., NIST) for impurity identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To obtain a highly accurate and absolute purity determination.

Protocol:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a suitable amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte's signals.

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Ensure a 90° pulse angle.

  • Data Analysis:

    • Carefully integrate a well-resolved signal for this compound and a signal for the internal standard.

    • The purity of the this compound sample can be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Alternative Compounds for Comparison

For a comprehensive evaluation, it is often useful to compare the purity analysis of this compound with that of structurally related compounds.

Compound Structure Relevance for Comparison
1-Phenyladamantane IsomerAs a constitutional isomer, it is a likely impurity in some synthetic routes and will have very similar physicochemical properties, making separation challenging.
Adamantane Parent CompoundA potential starting material or byproduct, it is more volatile and less polar than this compound.

By applying the described analytical techniques and comparing the results to those of known standards and related compounds, researchers can confidently confirm the purity of their this compound samples.

References

Benchmarking 2-Phenyladamantane Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have emerged as a significant class of compounds in medicinal chemistry, with therapeutic applications spanning antiviral, anti-Parkinsonian, and neuroprotective agents. Their rigid, lipophilic cage structure offers a unique scaffold for drug design. 2-Phenyladamantane, a member of this family, is structurally related to known N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a crucial player in synaptic plasticity and neuronal function, is a key target in the treatment of various neurological and psychiatric disorders. Overactivation of this receptor is implicated in excitotoxic neuronal damage, a hallmark of several neurodegenerative diseases.

This guide provides a comparative analysis of this compound against two well-characterized therapeutic agents that also target the NMDA receptor: Memantine and Ketamine. While both are uncompetitive NMDA receptor antagonists, they exhibit distinct clinical profiles. Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease, valued for its neuroprotective effects with a favorable side-effect profile.[1][2] In contrast, Ketamine, a more potent antagonist, is utilized as a dissociative anesthetic and has gained recent attention as a rapid-acting antidepressant.[3] However, its clinical use is limited by psychotomimetic side effects.

Note on this compound Data: As of the compilation of this guide, there is a notable absence of publicly available experimental data on the specific NMDA receptor binding affinity, functional potency, and in vivo efficacy of this compound. Therefore, the following comparisons are based on the established profiles of Memantine and Ketamine, with the column for this compound indicating "Data not available." The potential activity of this compound is discussed qualitatively based on structure-activity relationships of related adamantane derivatives.

Data Presentation: Quantitative Comparison of NMDA Receptor Antagonists

The following tables summarize the key quantitative data for Memantine and Ketamine, providing a benchmark for the potential evaluation of this compound.

Table 1: In Vitro NMDA Receptor Binding Affinity and Potency

CompoundBinding SiteRadioligandPreparationKᵢ (nM)IC₅₀ (µM)Reference
This compound Data not availableData not availableData not availableData not availableData not available
Memantine PCP-binding site[³H]MK-801Porcine receptor membrane740~1[4]
(S)-Ketamine PCP-binding site[³H]MK-801Rat whole brain4403.0 - 4.1 (NR1/NR2A & NR1/NR2B)[4][5]
(R)-Ketamine PCP-binding site[³H]MK-801Porcine receptor membrane1790Data not available[4]
(Rac)-Ketamine PCP-binding site[³H]MK-801Rat whole brainData not available~100[5]

Table 2: In Vivo Efficacy in Preclinical Models

CompoundAnimal ModelBehavioral TestEffective DoseOutcomeReference
This compound Data not availableData not availableData not availableData not available
Memantine RatNovel Object Recognition5 mg/kg, i.p.Reversed scopolamine-induced memory deficit[6]
Ts65Dn MiceNovel Object Recognition10 mg/kg, i.p.Restored object discrimination[7]
Ketamine MouseNovel Object Recognition10 mg/kg, i.p.Enhanced memory reconsolidation[8]
MouseForced Swim Test10 - 30 mg/kg, i.p.Decreased immobility time (in stressed animals)[9][10]
RatForced Swim Test5 - 15 mg/kg, i.p.Decreased immobility time[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings, and for the future evaluation of this compound.

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the NMDA receptor.

Materials:

  • Test compound (e.g., this compound)

  • Memantine or Ketamine (as reference compounds)

  • [³H]MK-801 (radioligand)

  • Rat cortical membrane preparation

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and reference compounds.

  • In a 96-well plate, add the rat cortical membrane preparation, [³H]MK-801, and either buffer (for total binding), a high concentration of a known NMDA receptor antagonist (for non-specific binding), or the test/reference compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific [³H]MK-801 binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Influx Assay

Objective: To measure the functional antagonism of NMDA receptor-mediated calcium influx by a test compound.

Materials:

  • Primary neuronal cell culture or a cell line expressing NMDA receptors (e.g., HEK293 cells)

  • Test compound (e.g., this compound)

  • NMDA and Glycine (agonists)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Fluorescence plate reader or microscope with imaging capabilities

Procedure:

  • Culture the cells in a multi-well plate suitable for fluorescence measurements.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with the test compound at various concentrations or with a vehicle control.

  • Stimulate the cells with a solution containing NMDA and Glycine.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the indicator dye over time.

  • Analyze the data to determine the concentration-response curve for the test compound's inhibition of the NMDA-induced calcium influx.

  • Calculate the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of the maximum calcium response.

Novel Object Recognition (NOR) Test

Objective: To assess the effect of a test compound on recognition memory in rodents.

Materials:

  • Test compound (e.g., this compound)

  • Rodents (mice or rats)

  • Open field arena

  • Two sets of identical objects (familiar objects)

  • A set of different objects (novel objects)

  • Video tracking software

Procedure:

  • Habituation Phase: On day 1, allow each animal to freely explore the empty open field arena for a set period (e.g., 10 minutes) to acclimate to the environment.

  • Training/Familiarization Phase: On day 2, place two identical objects in the arena. Administer the test compound or vehicle to the animals at a specified time before this phase. Allow each animal to explore the objects for a set period (e.g., 10 minutes).

  • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Analyze the time spent exploring the novel object versus the familiar object. A discrimination index (DI) can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like effects of a test compound in rodents.

Materials:

  • Test compound (e.g., this compound)

  • Rodents (mice or rats)

  • Cylindrical water tank

  • Water at a controlled temperature (e.g., 23-25°C)

  • Video recording equipment

Procedure:

  • Pre-test Session (for rats): On day 1, place each rat in the water tank for a 15-minute swim session.

  • Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), administer the test compound or vehicle. After a specified pre-treatment time, place the animal in the water tank for a 5-6 minute session.

  • Behavioral Scoring: Record the entire session and score the duration of immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the vehicle-treated and compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to NMDA receptor function and experimental design.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates PKC PKC Ca_ion->PKC Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Produces Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: Simplified signaling pathway of the NMDA receptor.

Experimental_Workflow_In_Vitro cluster_binding NMDA Receptor Binding Assay cluster_functional Calcium Influx Assay Binding_Prep Prepare Membrane Homogenate Binding_Incubate Incubate with [³H]MK-801 & Test Compound Binding_Prep->Binding_Incubate Binding_Filter Filter and Wash Binding_Incubate->Binding_Filter Binding_Count Scintillation Counting Binding_Filter->Binding_Count Binding_Analysis Calculate Kᵢ Binding_Count->Binding_Analysis Functional_Culture Culture Neuronal Cells Functional_Load Load with Calcium Dye Functional_Culture->Functional_Load Functional_Treat Treat with Test Compound Functional_Load->Functional_Treat Functional_Stimulate Stimulate with NMDA/Glycine Functional_Treat->Functional_Stimulate Functional_Measure Measure Fluorescence Functional_Stimulate->Functional_Measure Functional_Analysis Calculate IC₅₀ Functional_Measure->Functional_Analysis Logical_Relationship_Antagonists NMDA_Antagonists NMDA Receptor Antagonists Uncompetitive Uncompetitive (Channel Blockers) NMDA_Antagonists->Uncompetitive Competitive Competitive NMDA_Antagonists->Competitive Memantine Memantine Uncompetitive->Memantine Ketamine Ketamine Uncompetitive->Ketamine Phenyladamantane This compound (Hypothesized) Uncompetitive->Phenyladamantane AP5 AP5 Competitive->AP5

References

Differentiating 1-Phenyladamantane and 2-Phenyladamantane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical differentiation of 1-phenyladamantane and 2-phenyladamantane. This guide provides a comparative analysis of their physicochemical properties, spectroscopic data, and chromatographic behavior, supported by experimental protocols and data.

The substitution of a phenyl group onto the adamantane core can occur at either the tertiary bridgehead position (C1) to form 1-phenyladamantane, or at a secondary bridgehead position (C2) to yield this compound. This positional isomerism, while seemingly subtle, gives rise to distinct physical, chemical, and biological properties. For researchers in drug discovery and materials science, the ability to unequivocally differentiate between these two isomers is paramount for structure-activity relationship (SAR) studies, quality control, and patentability. This guide outlines the key analytical techniques and provides comparative data to facilitate their distinction.

Physicochemical Properties: A Tale of Two Isomers

The difference in the substitution position on the rigid adamantane cage influences the symmetry and intermolecular interactions of the phenyladamantane isomers, leading to variations in their physical properties. While experimental data for this compound is limited, a comparison with the more extensively studied 1-phenyladamantane highlights key differences.

Property1-PhenyladamantaneThis compound
Molecular Formula C₁₆H₂₀C₁₆H₂₀
Molecular Weight 212.33 g/mol 212.33 g/mol
Melting Point 84 °C (conflicting reports of 240-245 °C exist)[1]No experimental data available
Boiling Point ~420-425 °C[1]~334 °C (calculated)[2]
Appearance White crystalline solid[1]Not specified

Note: The conflicting melting point data for 1-phenyladamantane may be due to the presence of different crystalline polymorphs or impurities. Further experimental verification is recommended.

Spectroscopic Differentiation

Spectroscopic techniques provide a powerful toolkit for the unambiguous identification of 1- and this compound by probing the unique electronic and vibrational environments of their constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing between the two isomers. The symmetry of the adamantane cage is broken differently by substitution at the C1 and C2 positions, resulting in distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.

Due to the higher symmetry of the 1-substituted isomer (C₃ᵥ point group for the adamantane cage) compared to the 2-substituted isomer (Cₛ point group), the ¹H and ¹³C NMR spectra of 1-phenyladamantane are expected to be simpler with fewer signals.

Table 2: Predicted Key Differences in NMR Spectra

Feature1-PhenyladamantaneThis compound
¹H NMR Fewer, broader signals for adamantyl protons due to higher symmetry.More complex pattern of signals for adamantyl protons due to lower symmetry.
¹³C NMR Fewer signals for adamantyl carbons.More signals for adamantyl carbons, reflecting the greater number of chemically non-equivalent carbons.
Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the characteristic vibrational modes of the adamantane cage and the phenyl group. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different substitution patterns affecting the C-H bending and skeletal vibrations.

Table 3: Expected Characteristic IR Absorption Bands

Functional GroupApproximate Wavenumber (cm⁻¹)Isomer-Specific Features
Aromatic C-H Stretch3100-3000Similar for both isomers.
Aliphatic C-H Stretch3000-2850Similar for both isomers.
Aromatic C=C Stretch1600-1450Minor shifts may be observable.
C-H Bending (Adamantyl)1450-1300Potential for subtle differences in band shape and position.
Fingerprint Region< 1500Most likely region to observe distinguishing peaks due to skeletal vibrations.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a valuable tool for differentiating positional isomers through the analysis of their fragmentation patterns. While the molecular ion peak will be identical for both isomers (m/z = 212), the relative abundances of fragment ions can differ significantly due to the different stabilities of the initially formed radical cations and subsequent fragmentation pathways.

For 1-phenyladamantane, the cleavage of the C1-phenyl bond is expected to be a major fragmentation pathway, leading to a stable tertiary adamantyl cation at m/z 135. In contrast, fragmentation of this compound would initially form a less stable secondary radical cation, potentially leading to a different cascade of bond cleavages and rearrangements.

Table 4: Predicted Key Differences in Mass Spectra

Feature1-PhenyladamantaneThis compound
Molecular Ion (M⁺) m/z 212m/z 212
Base Peak Likely m/z 135 (adamantyl cation)Potentially a different base peak resulting from cage fragmentation.
Key Fragments Prominent peak at m/z 135.May show a less intense m/z 135 peak and more abundant fragments from adamantane ring opening.

Chromatographic Separation

Chromatographic techniques are essential for the physical separation of the phenyladamantane isomers, which is often a prerequisite for their individual characterization and for assessing the purity of a sample.

Gas Chromatography (GC)

Gas chromatography can effectively separate 1- and this compound based on their differences in volatility and interaction with the stationary phase. A non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., SE-30), is a suitable starting point. The Kovats retention index (I) is a standardized measure of retention in GC.

Table 5: Gas Chromatography Data

IsomerStationary PhaseTemperature (°C)Kovats Retention Index (I)
This compoundSE-301801796[3]
1-PhenyladamantaneSE-30180Data not available

While a direct comparison is not available, the difference in boiling points suggests that 1-phenyladamantane would have a longer retention time than this compound on a non-polar column.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating positional isomers. The choice of stationary phase is critical for achieving selectivity. A phenyl-based stationary phase can offer enhanced separation of aromatic isomers through π-π interactions.

Table 6: General HPLC Parameters for Isomer Separation

ParameterRecommendation
Column Phenyl-Hexyl or Biphenyl stationary phase
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detection UV at ~254 nm

Optimal separation conditions would need to be determined empirically.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the phenyladamantane isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain single peaks for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis: Process the raw data (FID) using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). Compare the number of signals and their chemical shifts to distinguish between the isomers.

General GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230 °C.

  • Data Analysis: Compare the retention times and mass fragmentation patterns of the two isomers.

Visualization of Analytical Workflow

experimental_workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Spectroscopic Analysis cluster_identification Isomer Identification Sample Phenyladamantane Isomer Mixture GC Gas Chromatography (GC) Sample->GC Volatility-based separation HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Polarity-based separation MS Mass Spectrometry (MS) GC->MS Coupled Analysis (GC-MS) NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR Fraction Collection IR Infrared Spectroscopy (IR) HPLC->IR Fraction Collection Isomer1 1-Phenyladamantane NMR->Isomer1 Isomer2 This compound NMR->Isomer2 MS->Isomer1 MS->Isomer2 IR->Isomer1 IR->Isomer2

Caption: An experimental workflow for the separation and identification of phenyladamantane isomers.

Signaling Pathways and Biological Activity

While specific comparative studies on the biological activities of 1- and this compound are not extensively documented, the position of the phenyl substituent is expected to significantly influence their interaction with biological targets. Adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and neurological effects. The differential orientation of the phenyl group in the two isomers will affect their lipophilicity, steric profile, and ability to form specific interactions (e.g., π-stacking, hydrophobic interactions) within a binding pocket of a protein.

For instance, in the context of enzyme inhibition or receptor binding, the more sterically accessible phenyl group in the 2-position might allow for different binding poses compared to the more buried phenyl group in the 1-position. This could lead to significant differences in potency and selectivity. Further research is warranted to explore the differential biological effects of these two isomers.

signaling_pathway cluster_isomers Phenyladamantane Isomers cluster_target Biological Target cluster_effect Cellular Effect Isomer1 1-Phenyladamantane Receptor Receptor / Enzyme (e.g., Ion Channel, Kinase) Isomer1->Receptor Binding (Affinity 1) Isomer2 This compound Isomer2->Receptor Binding (Affinity 2) Signaling Downstream Signaling Receptor->Signaling Modulation Response Biological Response (e.g., Antiviral, Antiproliferative) Signaling->Response

Caption: A conceptual diagram illustrating how phenyladamantane isomers may differentially modulate a biological target.

References

Safety Operating Guide

Navigating the Disposal of 2-Phenyladamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Phenyladamantane, a clear and compliant disposal procedure is essential. This guide provides a comprehensive overview of the recommended disposal practices for this compound, grounded in general principles of hazardous waste management.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for a preliminary assessment of its potential hazards and for determining the appropriate disposal route.

PropertyValue
CAS Number 19066-24-1[1]
Molecular Formula C₁₆H₂₀[1]
Molecular Weight 212.33 g/mol [1]
Melting Point 30-31°C[1]
Density 1.042 ± 0.06 g/cm³[1]
Hazard Class IRRITANT[1]

Disposal Protocol: A Step-by-Step Approach

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not found in the public domain, the following procedure is based on general best practices for the disposal of solid, non-reactive chemical waste. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with local, state, and federal regulations.[2][3][4][5]

Experimental Protocol for Waste Characterization and Segregation:

  • Waste Identification: All waste containing this compound must be clearly labeled as "Hazardous Waste - this compound".

  • Segregation: Do not mix this compound waste with other waste streams.[6] It should be collected in a dedicated, properly labeled, and sealed container.

  • Containerization: Use a high-density polyethylene (HDPE) or other compatible container for solid waste. Ensure the container is in good condition and can be securely sealed.[3]

  • Personal Protective Equipment (PPE): When handling this compound waste, wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Hazard Assessment (Irritant) A->B C Segregation (Dedicated Container) B->C D Containerization & Labeling ('Hazardous Waste') C->D E Temporary Storage (Designated Area) D->E F Contact EHS / Licensed Waste Hauler E->F G Waste Manifest & Transportation F->G H Final Disposal (Permitted Facility) G->H

Figure 1. General workflow for the disposal of this compound waste.

Regulatory Framework

The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA).[2] State and local regulations may also apply and are often more stringent than federal requirements.[2][4][5] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[2][4]

Key Considerations for Disposal

  • Do Not Dispose Down the Drain: As a solid and potentially environmentally harmful substance, this compound should not be disposed of down the sink.[7]

  • Avoid Regular Trash Disposal: Due to its irritant properties and lack of comprehensive environmental impact data, it is not suitable for disposal in regular trash.[7]

  • Professional Disposal is Mandatory: The final disposal of this compound waste must be carried out by a licensed and permitted hazardous waste disposal facility.[3][5] These facilities have the necessary infrastructure and permits to handle and treat chemical waste in an environmentally sound manner.

By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always prioritize safety and consult with certified professionals when in doubt.

References

Essential Safety and Operational Guidance for Handling 2-Phenyladamantane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for managing 2-Phenyladamantane in a laboratory setting. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), a conservative approach, treating the substance as a potential irritant and environmental hazard, is recommended.

Personal Protective Equipment (PPE)

A thorough risk assessment is crucial before handling this compound. The following table summarizes the recommended personal protective equipment to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact with the potentially irritating substance.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from dust particles and potential splashes.
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator with a particulate filter.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is critical for minimizing risks associated with handling this compound.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure.

    • Confirm that an emergency eyewash station and safety shower are readily accessible.

    • Gather all necessary PPE as outlined in the table above.

  • Handling:

    • Before use, visually inspect the container for any signs of damage or leaks.

    • When transferring the solid, use a spatula or other appropriate tool to avoid generating dust.

    • If weighing the substance, do so in a fume hood or a balance enclosure to contain any airborne particles.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.

  • Post-Handling:

    • Clean the work area thoroughly after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Contaminated PPE should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect the environment. Based on information for related adamantane compounds which are harmful to aquatic life, this compound should be treated as hazardous waste.

  • Waste Segregation:

    • Collect all solid waste, including unused this compound and contaminated materials (e.g., gloves, weighing paper), in a designated, clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Containerization:

    • Use a sealable, leak-proof container for all waste.

    • Label the container clearly with "Hazardous Waste" and the chemical name "this compound."

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal:

    • Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in regular trash.

Workflow for Handling and Disposal

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal prep1 Assess Risks prep2 Gather PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Inspect Container prep3->handle1 handle2 Weigh/Transfer in Hood handle1->handle2 handle3 Keep Container Sealed handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Store Securely disp2->disp3 disp4 Dispose via Licensed Contractor disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyladamantane
Reactant of Route 2
2-Phenyladamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.